Technical Documentation Center

Pyrido(2,3-d)pyrimidine, 2-amino-4-hydroxy- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Pyrido(2,3-d)pyrimidine, 2-amino-4-hydroxy-
  • CAS: 7255-87-0

Core Science & Biosynthesis

Foundational

The Molecular Architecture and Pharmacological Profiling of 2-Amino-4-hydroxypyrido[2,3-d]pyrimidine

Executive Summary As a privileged scaffold in modern medicinal chemistry, 2-amino-4-hydroxypyrido[2,3-d]pyrimidine (widely known as 5-deazapterin) represents a masterclass in bioisosteric design. By replacing a single ni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a privileged scaffold in modern medicinal chemistry, 2-amino-4-hydroxypyrido[2,3-d]pyrimidine (widely known as 5-deazapterin) represents a masterclass in bioisosteric design. By replacing a single nitrogen atom in the classical pteridine ring with a carbon atom, drug developers can fundamentally alter the electronic distribution, lipophilicity, and target-binding kinetics of the molecule. This in-depth technical guide provides a rigorous analysis of its physicochemical properties, mechanistic causality in oncology, and self-validating synthetic workflows designed for high-fidelity drug development.

Structural Biology & Physicochemical Dynamics

The molecular architecture of 2-amino-4-hydroxypyrido[2,3-d]pyrimidine (CAS RN: 7255-87-0) is defined by its fused bicyclic system, comprising a pyrimidine ring and a pyridine ring .

The Causality of Isosterism: In classical pteridines (e.g., folic acid), the N5 atom acts as a hydrogen-bond acceptor and influences the hydration shell of the molecule. The strategic substitution of N5 with a carbon atom (yielding the 5-deaza analogue) reduces the polar surface area and increases lipophilicity . This subtle modification is the causal factor behind the scaffold's enhanced ability to penetrate hydrophobic pockets in target enzymes, significantly improving its ligand efficiency.

Furthermore, the compound exists in a dynamic lactam-lactim tautomeric equilibrium. Under physiological pH (7.4), the 4(3H)-one (lactam) form predominates. This is not merely a structural trivia; it dictates the molecule's interaction profile. The N3 proton acts as a critical hydrogen-bond donor, while the C4 carbonyl oxygen serves as a potent hydrogen-bond acceptor.

Mechanistic Causality: The Privileged Pharmacophore

The pyrido[2,3-d]pyrimidine core is highly sought after due to its dual capacity to mimic both endogenous purines (ATP) and folates .

ATP-Competitive Kinase Inhibition

In the realm of targeted oncology, this scaffold serves as a potent hinge-binding motif for kinases such as Cyclin-Dependent Kinases (CDK4/6) and PIM-1 kinases.

  • The Binding Logic: The 2-amino group functions as a primary hydrogen-bond donor, while the N1 and N8 (or N3) atoms serve as acceptors. This specific spatial arrangement perfectly complements the backbone amides of the kinase hinge region, anchoring the inhibitor and displacing ATP. This competitive antagonism halts downstream phosphorylation cascades, ultimately arresting the cell cycle in the G1 phase .

Antifolate Mechanism

As a 5-deaza analogue, the scaffold is a flawless structural mimic of the pteridine ring found in dihydrofolate.

  • The Binding Logic: It competitively binds to the active site of Dihydrofolate Reductase (DHFR). Because the 5-position lacks the nitrogen required for the natural redox cycling of folates, the enzyme is functionally paralyzed. This stalls the conversion of dihydrofolate to tetrahydrofolate, depleting the cell of thymidylate and halting de novo DNA synthesis .

Mechanism A 2-Amino-4-hydroxy pyrido[2,3-d]pyrimidine (5-Deazapterin) B ATP-Competitive Hinge Binding A->B Kinase Target C Folate Mimicry (Active Site Binding) A->C Folate Target D CDK4/6 & PIM-1 Kinase Inhibition B->D E Dihydrofolate Reductase (DHFR) Inhibition C->E F G1 Cell Cycle Arrest & Apoptosis D->F G DNA Synthesis Blockade (Thymidylate Depletion) E->G

Dual mechanistic pathways of pyrido[2,3-d]pyrimidine derivatives in oncology.

Self-Validating Synthetic Workflows

To ensure high-fidelity generation of the pyrido[2,3-d]pyrimidine core, the following protocol employs a self-validating methodology utilizing In-Process Controls (IPCs). This prevents the propagation of synthetic errors and ensures >98% purity.

Protocol: Regioselective Condensation and Cyclization

Objective: Construct the bicyclic scaffold via the condensation of a pre-formed pyrimidine with an electrophilic three-carbon synthon.

Step 1: Precursor Activation & Solvation

  • Action: Suspend 1.0 eq of 2,4-diaminopyrimidin-6-one in 10 volumes of glacial acetic acid under an inert nitrogen atmosphere.

  • Causality: Acetic acid acts as both a solvent and a mild acid catalyst. It protonates the leaving group of the incoming electrophile while maintaining the nucleophilicity of the electron-rich C5 position on the pyrimidine ring.

Step 2: Electrophilic Condensation

  • Action: Perform a dropwise addition of 1.2 eq of 3-dimethylaminoacrolein (a Vilsmeier-Haack-type reagent) at room temperature, then heat to 90°C for 4 hours.

  • Causality: The C5 carbon of the pyrimidine attacks the highly electrophilic formyl carbon. Dropwise addition prevents thermal runaway and minimizes homopolymerization of the acrolein derivative.

  • Self-Validation (IPC 1): Withdraw a 50 µL aliquot, quench in water, and analyze via LC-MS. Decision Gate: Proceed to Step 3 only when the mass of the enamine intermediate is >95% abundant.

Step 3: Intramolecular Cyclization

  • Action: Elevate the temperature to reflux (approx. 118°C) for an additional 6 hours.

  • Causality: The thermal energy overcomes the activation barrier for the intramolecular nucleophilic attack by the exocyclic amine onto the conjugated double bond. Subsequent elimination of dimethylamine restores aromaticity, yielding the thermodynamically stable pyrido[2,3-d]pyrimidine core.

  • Self-Validation (IPC 2): Perform TLC (DCM:MeOH 9:1). Decision Gate: The complete disappearance of the intermediate spot and the emergence of a highly UV-active (254 nm) lower-Rf spot confirms scaffold formation.

Step 4: Isolation and Purification

  • Action: Cool the reaction mixture to 5°C, filter the resulting precipitate, and wash sequentially with cold ethanol and diethyl ether. Recrystallize from hot DMF/water.

  • Causality: The target compound exhibits low solubility in cold protic solvents due to its rigid, planar structure and strong intermolecular hydrogen bonding. Recrystallization strips away residual acetic acid and oligomeric byproducts.

Synthesis Step1 1. Precursor Activation (2,4-Diaminopyrimidin-6-one) Step2 2. Electrophilic Condensation (Vilsmeier-Haack Reagent) Step1->Step2 IPC1 IPC 1: LC-MS & TLC Verify Enamine Intermediate Step2->IPC1 IPC1->Step2 Incomplete (Fail) Step3 3. Intramolecular Cyclization (Thermal / Acid Catalysis) IPC1->Step3 Mass Match (Pass) IPC2 IPC 2: 1H-NMR & HPLC Confirm Bicyclic Scaffold Step3->IPC2 Step4 4. Purification (Recrystallization) IPC2->Step4 Purity >95% (Pass)

Self-validating synthetic workflow for the pyrido[2,3-d]pyrimidine core.

Quantitative Profiling & Data Presentation

To contextualize the utility of this scaffold, the following tables summarize its baseline physicochemical parameters and the target affinity ranges typically observed when this core is functionalized in drug discovery campaigns.

Table 1: Physicochemical & Structural Parameters

ParameterValueMechanistic Implication
Molecular Formula C₇H₆N₄O-
Molar Mass 162.15 g/mol Highly ligand-efficient, low-MW scaffold ideal for fragment-based drug design (FBDD).
Topological Polar Surface Area (TPSA) 84.1 ŲOptimal for cellular permeability; allows for functionalization without violating Lipinski's Rule of 5.
Tautomerism Lactam ⇌ LactimThe 4(3H)-one (lactam) form dictates specific H-bond donor/acceptor roles at physiological pH.
Isosterism 5-DeazapterinCarbon at position 5 increases lipophilicity compared to pterin, enhancing hydrophobic pocket affinity.

Table 2: Target Affinity Profiling (Derivative Baselines)

Biological TargetRole in Cellular PathologyScaffold Binding ModeRepresentative IC₅₀ Range
Dihydrofolate Reductase (DHFR) DNA synthesis / ProliferationFolate active site mimicry10 – 50 nM
Cyclin-Dependent Kinase 4/6 (CDK4/6) G1 to S phase cell cycle progressionATP-competitive hinge binding1 – 15 nM
PIM-1 Kinase Apoptosis evasion / SurvivalATP-competitive hinge binding10 – 20 nM

Conclusion & Future Outlook

The 2-amino-4-hydroxypyrido[2,3-d]pyrimidine scaffold is far more than a structural curiosity; it is a meticulously engineered bioisostere that bridges the gap between antimetabolite therapy and targeted kinase inhibition. By understanding the causality behind its tautomeric states and isosteric properties, medicinal chemists can leverage self-validating synthetic protocols to rapidly generate highly potent, selective oncology therapeutics. Future applications of this core are currently expanding into the design of Proteolysis Targeting Chimeras (PROTACs), where its low molecular weight and high target affinity make it an ideal warhead for targeted protein degradation.

References

  • Title: 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one | Source: CAS Common Chemistry | URL: [Link]

  • Title: 5-DEAZAPTERIN | Source: FDA Global Substance Registration System (GSRS) | URL: [Link]

  • Title: Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications | Source: National Center for Biotechnology Information (PMC) | URL: [Link]

  • Title: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d],[3,4-d] and [4,3-d]pyrimidine Derivatives | Source: MDPI (Pharmaceuticals) | URL: [Link]

  • Title: Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents | Source: RSC Advances (PMC) | URL: [Link]

Exploratory

mechanism of action of 2-amino-4-hydroxypyrido[2,3-d]pyrimidine in cancer cells

The Pharmacodynamic Architecture of 2-Amino-4-hydroxypyrido[2,3-d]pyrimidines: A Technical Whitepaper on Folate Antagonism in Oncology As drug development pivots toward highly selective antimetabolites, the pyrido[2,3-d]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacodynamic Architecture of 2-Amino-4-hydroxypyrido[2,3-d]pyrimidines: A Technical Whitepaper on Folate Antagonism in Oncology

As drug development pivots toward highly selective antimetabolites, the pyrido[2,3-d]pyrimidine scaffold has emerged as a cornerstone of modern oncological pharmacology. Specifically, the 2-amino-4-hydroxy substitution pattern (often referred to as the 5-deazapterin or 5-deazafolate core) represents a masterclass in rational drug design.

Unlike their 2,4-diamino counterparts—which aggressively target Dihydrofolate Reductase (DHFR)—the 2-amino-4-hydroxy derivatives are engineered to exploit downstream folate-dependent pathways. By mimicking the natural tautomeric state of endogenous folates, these molecules act as potent, polyglutamation-dependent inhibitors of Thymidylate Synthase (TS) and de novo purine biosynthesis enzymes[1].

This whitepaper deconstructs the structural causality, intracellular activation mechanisms, and self-validating experimental workflows required to evaluate 2-amino-4-hydroxypyrido[2,3-d]pyrimidines in preclinical oncology.

Structural Causality: The Power of Tautomeric Mimicry

The mechanistic divergence of the 2-amino-4-hydroxypyrido[2,3-d]pyrimidine scaffold stems entirely from its electron distribution. In physiological aqueous environments, the 4-hydroxy group undergoes rapid tautomerization to the 4(3H)-oxo form [2].

This 4-oxo tautomer is not merely a structural artifact; it is the fundamental driver of target selectivity.

  • Hydrogen Bonding Dynamics: The 4-oxo group acts as a critical hydrogen bond acceptor, perfectly mimicking the pterin ring of 5,10-methylenetetrahydrofolate (the natural substrate for TS) and 10-formyltetrahydrofolate (the substrate for purine synthesis)[1].

  • Target Shift: If the 4-hydroxy group is replaced by a 4-amino group (creating a 2,4-diamino scaffold), the molecule becomes highly basic, protonating at physiological pH. This protonated state forms a lethal salt bridge with Asp27 (or Glu30 in humans) in the active site of DHFR, shifting the mechanism away from TS[1].

Therefore, the 2-amino-4-hydroxy configuration is a deliberate design choice to bypass DHFR and directly starve the cancer cell of pyrimidines and purines.

The Tripartite Mechanism of Action

The cytotoxicity of these compounds is not achieved through simple competitive inhibition; it is a multi-stage biochemical trap.

Phase I: Intracellular Trapping via Folylpolyglutamate Synthetase (FPGS)

Upon entering the cancer cell via the Reduced Folate Carrier (RFC) or Folate Receptor alpha (FRα), the drug is immediately recognized by FPGS. FPGS catalyzes the sequential addition of glutamate residues (up to 5-7 moieties) to the drug's tail[3].

  • The Causal Effect: Polyglutamation converts the drug into a massive, highly charged polyanion that cannot cross the cell membrane, trapping it inside the tumor cell. Furthermore, the polyglutamated drug exhibits up to a 100-fold increase in binding affinity (lower Ki​ ) for its target enzymes compared to the monoglutamate parent drug[3].

Phase II: Thymidylate Synthase (TS) Blockade

The polyglutamated 2-amino-4-hydroxypyrido[2,3-d]pyrimidine competitively binds to the folate-binding pocket of TS. By blocking TS, the drug prevents the methylation of deoxyuridine monophosphate (dUMP) into deoxythymidine monophosphate (dTMP).

Phase III: Purine Starvation (GARFTase / AICARFTase)

Simultaneously, the scaffold inhibits Glycinamide Ribonucleotide Formyltransferase (GARFTase) and Aminoimidazolecarboxamide Ribonucleotide Formyltransferase (AICARFTase)[4]. These enzymes are responsible for the carbon-transfer reactions in de novo purine synthesis. The dual blockade of pyrimidines (dTMP) and purines (AMP/GMP) triggers catastrophic S-phase cell cycle arrest and subsequent "thymineless death" (apoptosis).

Pathway Drug 2-Amino-4-Hydroxy- pyrido[2,3-d]pyrimidine FPGS FPGS (Polyglutamation) Drug->FPGS Intracellular Activation ActiveDrug Polyglutamated Inhibitor FPGS->ActiveDrug TS Thymidylate Synthase (TS) ActiveDrug->TS Inhibition GARFTase GARFTase / AICARFTase ActiveDrug->GARFTase Inhibition dTMP dTMP TS->dTMP Apoptosis Thymineless Death (Apoptosis) TS->Apoptosis dTMP Depletion Purines De Novo Purines GARFTase->Purines GARFTase->Apoptosis Purine Depletion dUMP dUMP dUMP->TS DNA DNA Synthesis & Cell Proliferation dTMP->DNA Purines->DNA

Metabolic blockade by 2-amino-4-hydroxypyrido[2,3-d]pyrimidine via TS and GARFTase inhibition.

Quantitative Pharmacodynamics

The table below synthesizes the kinetic divergence between the 2-amino-4-hydroxy scaffold, its 2,4-diamino variant, and endogenous folates. Notice the extreme efficiency by which FPGS processes the 2-amino-4-hydroxy derivatives, which is the crux of their clinical efficacy.

Compound ClassPrimary TargetTarget Affinity ( Ki​ / IC50​ )FPGS Affinity ( Km​ )Cellular Phenotype
2-Amino-4-hydroxypyrido[2,3-d]pyrimidines TS, GARFTase1 - 10 nM (Polyglutamated)~0.018 - 0.20 μMS-phase arrest, Apoptosis
2,4-Diaminopyrido[2,3-d]pyrimidines DHFR< 1 nM> 1.0 μMG1/S arrest
Endogenous Folates (THF) N/A (Substrates)N/A~1.0 - 5.0 μMNormal proliferation

Experimental Workflows for Mechanistic Validation

To rigorously validate the mechanism of a novel 2-amino-4-hydroxypyrido[2,3-d]pyrimidine, scientists must prove both intracellular polyglutamation and direct enzymatic blockade . The following self-validating protocols are designed to eliminate false positives.

Workflow Step1 Cell Culture & Drug Dosing Step2 Metabolite Extraction Step1->Step2 Step4 Flow Cytometry (Cell Cycle Analysis) Step1->Step4 Parallel Assay Step3 LC-MS/MS (Polyglutamate Profiling) Step2->Step3 Step5 Data Synthesis: Mechanism Validation Step3->Step5 Step4->Step5

Experimental workflow for validating polyglutamation and cell cycle arrest.

Protocol A: Intracellular Polyglutamation Profiling (LC-MS/MS)

This assay proves that the drug is actively trapped by FPGS.

  • Cell Dosing & Washout: Incubate HCT-116 colon cancer cells with 1 μM of the test compound for 4 hours. Wash cells 3x with ice-cold PBS, then incubate in drug-free media for an additional 12 hours (Washout Phase).

  • Extraction: Lyse cells using 80% cold methanol (-80°C) to precipitate proteins and extract polar metabolites. Centrifuge at 14,000 x g for 15 minutes.

  • LC-MS/MS Analysis: Inject the supernatant into a Triple Quadrupole MS coupled with HILIC chromatography. Monitor the MRM (Multiple Reaction Monitoring) transitions for the parent drug ( Glu1​ ) and its polyglutamated metabolites ( Glu2​ through Glu5​ ).

  • Self-Validation Control: Run a parallel assay using a cell line with an FPGS knockout (e.g., CCRF-CEM/FPGS-). Expected Result: The knockout line should show zero Glu2−5​ metabolites and rapid efflux of the parent drug during the washout phase, proving the retention is strictly FPGS-dependent.

Protocol B: Thymidylate Synthase (TS) Catalytic Inhibition Assay

This cell-free assay confirms direct target engagement without the confounding variables of cellular uptake.

  • Reaction Mixture: Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM 2-mercaptoethanol, 25 μM dUMP, and 50 μM 5,10-methylenetetrahydrofolate.

  • Enzyme Addition: Add 10 nM recombinant human TS to initiate the reaction.

  • Spectrophotometric Tracking: Monitor the reaction continuously at 340 nm. As TS converts 5,10-methylene-THF to dihydrofolate (DHF), absorbance at 340 nm increases.

  • Inhibitor Titration: Introduce the polyglutamated version of your 2-amino-4-hydroxypyrido[2,3-d]pyrimidine at concentrations ranging from 0.1 nM to 100 nM.

  • Self-Validation Control: Include a parallel titration using the monoglutamate (parent) form of the drug. Expected Result: The polyglutamated form should exhibit a Ki​ at least 50x lower than the monoglutamate form, validating the necessity of Phase I intracellular trapping for maximal target inhibition[3].

Sources

Foundational

Precision Pharmacophore Modeling of 2-Amino-4-hydroxy-pyrido[2,3-d]pyrimidine Derivatives

An In-Depth Technical Guide for Computational Chemists and Drug Development Professionals As an application scientist bridging computational chemistry and in vitro validation, I approach the pyrido[2,3-d]pyrimidine scaff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Computational Chemists and Drug Development Professionals

As an application scientist bridging computational chemistry and in vitro validation, I approach the pyrido[2,3-d]pyrimidine scaffold not merely as a static chemical structure, but as a dynamic spatial matrix. The 2-amino-4-hydroxy-pyrido[2,3-d]pyrimidine core is a highly privileged pharmacophore, serving as a potent isostere of the pteridine ring found in folic acid[1]. This structural mimicry allows these derivatives to act as competitive inhibitors of dihydrofolate reductase (DHFR) and various kinases, making them invaluable in the development of antimicrobial, antiprotozoal, and antineoplastic agents[2].

This whitepaper deconstructs the computational and experimental workflows required to successfully model, validate, and test the pharmacophoric features of these derivatives.

Mechanistic Rationale: The Spatial Matrix of the Scaffold

To design effective inhibitors, we must first understand the causality behind the binding affinity of the 2-amino-4-hydroxy-pyrido[2,3-d]pyrimidine core. The biological activity of this scaffold is heavily dictated by its tautomeric state and the spatial arrangement of its heteroatoms.

In the active site of DHFR, the 2-amino group acts as a critical Hydrogen Bond Donor (HBD) to the carboxylate side chain of a conserved acidic residue (e.g., Glu30 in human DHFR or Asp27 in bacterial DHFR). Concurrently, the N1 and N8 nitrogens act as Hydrogen Bond Acceptors (HBA). The 4-hydroxy group (often existing in its 4-oxo tautomeric form) engages in hydrogen bonding with structural water molecules or backbone amides[3].

When targeting pathogenic DHFR (such as Pneumocystis jirovecii or Toxoplasma gondii), selectivity is achieved by manipulating the conformational flexibility of the side chains at the C6 or N8 positions. For instance, replacing the flexible C9-N10 bridge of classical folates with rigidified or truncated linkages alters the hydrophobic (HY) interactions, drastically shifting the selectivity index away from the mammalian host and toward the pathogen[3][4].

Mechanism Inhibitor Pyrido[2,3-d]pyrimidine DHFR DHFR Enzyme Inhibitor->DHFR Competitive Block THF Tetrahydrofolate DHFR->THF Reduces Folate Dihydrofolate Folate->DHFR Binds DNA DNA/RNA Synthesis THF->DNA 1-C Transfer

Competitive inhibition of DHFR pathways by pyrido[2,3-d]pyrimidine derivatives.

Computational Workflow: Pharmacophore Elucidation

A robust pharmacophore model is a self-validating system. It must not only identify active compounds but actively reject inactive decoys. The following protocol outlines the ligand-based pharmacophore generation process used to map the 2-amino-4-hydroxy-pyrido[2,3-d]pyrimidine derivatives[5][6].

Step-by-Step Methodology: Ligand-Based Pharmacophore Generation
  • Dataset Curation : Assemble a training set of structurally diverse pyrido[2,3-d]pyrimidine derivatives with known IC50 values spanning at least three orders of magnitude. Segregate a secondary dataset of known inactives (decoys) for validation.

  • Conformational Sampling : Generate 3D conformers for all molecules using the MMFF94 force field[5]. Causality: MMFF94 is explicitly parameterized to handle the electrostatic and van der Waals interactions of complex heteroaromatic rings, ensuring that the lowest-energy conformers accurately represent the bioactive state.

  • Feature Extraction : Utilize a 3D-QSAR Pharmacophore Generation module (e.g., Discovery Studio or LigandScout) to map chemical features. Restrict the feature dictionary to HBA, HBD, Hydrophobic (HY), and Ring Aromatic (RA) features[7].

  • Consensus Alignment : Align the conformers based on the rigid pyrido[2,3-d]pyrimidine core. The algorithm will cluster spatial annotations. Points that are 100% conserved within a specified tolerance distance threshold become the core pharmacophoric features[8].

  • ROC Validation : Screen the generated hypotheses against the decoy dataset. Calculate the Area Under the Curve (AUC) of the Receiver Operating Characteristic (ROC) plot. A model is only accepted if the AUC > 0.85, proving its discriminatory power[5].

Workflow A Dataset Curation (Actives & Decoys) B Conformational Sampling (MMFF94 Force Field) A->B C Feature Extraction (HBA, HBD, HY, RA) B->C D 3D Model Generation (Consensus Scoring) C->D E ROC Validation (AUC > 0.85) D->E

Computational workflow for ligand-based pharmacophore modeling and validation.

Quantitative Structure-Activity Relationship Data

The spatial arrangement of hydrophobic substituents extending from the core directly impacts the selectivity ratio between pathogenic and mammalian targets. The table below synthesizes quantitative data from recent optimization campaigns of pyrido[2,3-d]pyrimidine derivatives.

Compound / DerivativeTarget EnzymeIC50 (µM)Selectivity Ratio (vs. Mammalian)Key Pharmacophoric Feature
Compound 2a (2',5'-dichlorophenyl)[3]pjDHFR0.17233.0Halogen-induced hydrophobic bulk
Compound 2b (3',4',5'-trichlorophenyl)[3]pjDHFR0.053423.0Extended hydrophobic interactions
Compound 22 (N9-methyl-2',5'-dimethoxy)[4]tgDHFR0.0063>100.0N9-methylation restricts conformation
Compound 11 (C-5 substituted)[9]Human DHFR6.50N/AC-5 substitution alters binding pocket fit
Methotrexate (MTX) - Reference[9]Human DHFR5.57N/AClassical pteridine ring mimicry

Note: pjDHFR = Pneumocystis jirovecii DHFR; tgDHFR = Toxoplasma gondii DHFR.

Experimental Validation: In Vitro Enzymatic Assay

Computational predictions hold no weight without rigorous in vitro validation. To confirm the pharmacophore model's predictions, the synthesized hits must be subjected to a kinetic enzymatic assay. The following protocol ensures a self-validating loop where background noise is minimized, and competitive inhibition is accurately quantified.

Step-by-Step Methodology: Spectrophotometric DHFR Inhibition Assay
  • Reagent Preparation : Prepare a 50 mM Tris-HCl assay buffer (pH 7.4) containing 150 mM KCl and 10 mM 2-mercaptoethanol. Reconstitute recombinant DHFR (e.g., hDHFR or pjDHFR), 0.1 mM NADPH (cofactor), and 0.1 mM dihydrofolate (DHF, substrate).

  • Compound Dilution : Prepare serial dilutions of the pyrido[2,3-d]pyrimidine derivative in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent enzyme denaturation.

  • Pre-Incubation Phase (Critical Step) : Combine the assay buffer, NADPH, recombinant DHFR, and the inhibitor in a UV-transparent microplate. Incubate at 25°C for 15 minutes. Causality: Because pyrido[2,3-d]pyrimidines are competitive inhibitors, pre-incubation allows the enzyme-inhibitor binding equilibrium to stabilize before the substrate is introduced, preventing artificially inflated IC50 values.

  • Reaction Initiation : Add DHF to the wells to initiate the reduction reaction.

  • Kinetic Monitoring : Immediately monitor the decrease in absorbance at 340 nm using a microplate reader for 3 to 5 minutes. Causality: The oxidation of NADPH to NADP+ results in a loss of absorbance at 340 nm, which is directly proportional to DHFR enzymatic activity.

  • Data Analysis : Plot the initial velocities against the log concentration of the inhibitor. Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50.

Conclusion

The 2-amino-4-hydroxy-pyrido[2,3-d]pyrimidine scaffold remains a cornerstone in the design of next-generation antifolates and kinase inhibitors. By enforcing strict pharmacophore modeling pipelines—anchored by accurate conformational sampling and rigorous ROC validation—researchers can map the precise spatial requirements for target selectivity. When coupled with controlled in vitro kinetic assays, this workflow accelerates the discovery of potent, highly selective therapeutics while minimizing off-target toxicity.

References

  • Design, Synthesis, and Molecular Modeling of Novel Pyrido[2,3-d]pyrimidine Analogues As Antifolates; Application of Buchwald–Hartwig Aminations of Heterocycles Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Source: Encyclopedia.
  • Comparison of pharmacophore searching methods for potential inhibitors of Tyrosine Kinases Source: Technology Networks URL
  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)
  • 2,4-Diamino-5-deaza-6-Substituted Pyrido[2,3-d]pyrimidine Antifolates as Potent and Selective Nonclassical Inhibitors of Dihydrofolate Reductases Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Source: PubMed (National Institutes of Health)
  • The Pharmacophore Network: A Computational Method for Exploring Structure–Activity Relationships from a Large Chemical Data Set Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Full article: Ligand-based pharmacophore modeling and Bayesian approaches to identify c-Src inhibitors Source: Taylor & Francis Online URL

Sources

Exploratory

Rational Design and Preliminary Antibacterial Screening of 2-Amino-4-Hydroxy-Pyrido[2,3-d]pyrimidines

Executive Overview The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemotypes that can bypass existing bacterial efflux and enzymatic degradation mechanisms. The pyrido[2,3-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemotypes that can bypass existing bacterial efflux and enzymatic degradation mechanisms. The pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent antibacterial properties[1].

Within this chemical space, the 2-amino-4-hydroxy-pyrido[2,3-d]pyrimidine derivative is of particular interest. By strategically incorporating the 2-amino and 4-hydroxy functional groups, this scaffold acts as a structural mimic of the pteridine ring found in natural folates[2]. As an application scientist overseeing early-stage discovery, I have designed this whitepaper to provide a rigorous, self-validating screening framework. We will bridge the gap between phenotypic susceptibility and target-specific enzymatic validation, ensuring that only high-confidence leads progress to the optimization phase.

Pharmacological Rationale: Targeting the Folate Pathway

The primary mechanism of action for 2-amino-4-hydroxy-pyrido[2,3-d]pyrimidines is the competitive inhibition of dihydrofolate reductase (DHFR) [3]. DHFR is an essential bacterial enzyme that catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF)[2]. THF is a crucial one-carbon donor required for the biosynthesis of purines, pyrimidines, and specific amino acids[3].

While traditional antifolates like trimethoprim utilize a 2,4-diaminopyrimidine ring to achieve bacterial DHFR selectivity[4], the 2-amino-4-hydroxy substitution pattern of our target scaffold provides a unique hydrogen-bonding network within the active site, often interacting with conserved acidic residues such as Asp27 in Escherichia coli[2].

MoA PABA PABA + Pteridine DHF Dihydrofolate (DHF) PABA->DHF Dihydropteroate Synthase THF Tetrahydrofolate (THF) DHF->THF Catalyzed by DHFR Bacterial DHFR Enzyme DHFR->THF DNA DNA / RNA Synthesis THF->DNA 1-Carbon Transfer Inhibitor 2-amino-4-hydroxy- pyrido[2,3-d]pyrimidine Inhibitor->DHFR Competitive Inhibition

Mechanism of Action: Inhibition of bacterial DHFR by pyrido[2,3-d]pyrimidine derivatives.

The Self-Validating Screening Cascade

A common pitfall in early-stage drug discovery is identifying a compound with a potent Minimum Inhibitory Concentration (MIC), only to later discover its mechanism is driven by non-specific membrane lysis or assay interference. To prevent this, our screening cascade mandates a paired phenotypic and target-based approach.

Workflow Comp 1. Compound Prep (>95% Purity, DMSO) MIC 2. Broth Microdilution (Phenotypic MIC) Comp->MIC Enzyme 3. DHFR Inhibition (Target Validation) Comp->Enzyme Tox 4. Mammalian Tox (Selectivity Index) MIC->Tox Enzyme->Tox Lead 5. Lead Optimization (SAR Analysis) Tox->Lead

Preliminary antibacterial screening workflow for pyrido[2,3-d]pyrimidine derivatives.

Methodological Framework

Phenotypic Screening: Broth Microdilution (MIC)

This protocol determines the lowest concentration of the pyrido[2,3-d]pyrimidine derivative that completely inhibits visible bacterial growth[1].

Rationale & Causality: We strictly utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) rather than standard LB broth. CAMHB is standardized for divalent cations ( Ca2+ , Mg2+ ). This is critical because variations in cation concentration can artificially alter the permeability of the bacterial outer membrane, leading to false-positive MIC readings. Furthermore, we cap the final DMSO (vehicle) concentration at ≤1% v/v; exceeding this threshold induces solvent-mediated membrane toxicity, confounding the true antibacterial efficacy of the compound.

Step-by-Step Protocol:

  • Inoculum Preparation: Isolate a single colony of the target strain (e.g., E. coli ATCC 25922) and suspend in CAMHB. Adjust the turbidity to a 0.5 McFarland standard, then dilute 1:150 to achieve a final well concentration of 5×105 CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the 2-amino-4-hydroxy-pyrido[2,3-d]pyrimidine compound in a 96-well plate. Concentrations typically range from down to [1].

  • Inoculation & Incubation: Add of the bacterial inoculum to of the diluted compound in each well. Incubate the plates aerobically at 37∘C for 18–24 hours[1].

  • Readout: Determine the MIC visually or via spectrophotometry ( OD600​ ). The MIC is the lowest concentration exhibiting no visible turbidity.

Self-Validating System Check: The assay plate must include a sterility control (media only) and a growth control (bacteria + 1% DMSO). If the growth control fails to reach an OD600​ of ≥0.3 , or if the sterility control shows turbidity, the plate is invalidated. A reference antibiotic (Trimethoprim) is included; its MIC must fall within the CLSI-defined acceptable range for the specific ATCC strain to prove the assay's operational integrity.

Target Validation: In Vitro DHFR Enzyme Kinetics

Phenotypic MIC alone cannot confirm the mechanism of action. To isolate the compound's intrinsic target affinity, we employ a cell-free enzymatic assay.

Rationale & Causality: By monitoring the oxidation of NADPH to NADP+ at 340 nm, we directly quantify the enzymatic conversion of DHF to THF[2]. This eliminates cellular variables like efflux pump activity or membrane impermeability. If a compound shows a strong MIC but fails this assay, it is acting via an off-target mechanism. Conversely, if it shows strong DHFR inhibition but a poor MIC, it indicates a membrane permeability issue, guiding medicinal chemists to optimize the compound's lipophilicity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (50 mM TES, pH 7.0, 75 mM β -mercaptoethanol, 1 mg/mL BSA). Prepare fresh solutions of NADPH ( final) and DHF ( final).

  • Enzyme Incubation: In a UV-transparent 96-well plate, combine assay buffer, recombinant bacterial DHFR (e.g., 2 nM final), and varying concentrations of the pyrido[2,3-d]pyrimidine derivative. Incubate for 10 minutes at room temperature to allow complex formation.

  • Reaction Initiation: Add the DHF/NADPH substrate mixture to initiate the reaction.

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 340 nm using a microplate reader for 5 minutes at 25∘C .

  • Data Analysis: Calculate the initial velocity ( V0​ ) of the reaction. Plot fractional activity vs. inhibitor concentration to determine the IC50​ .

Self-Validating System Check: The baseline reaction (no inhibitor) must show a linear decrease in A340​ for at least 3 minutes. A known DHFR inhibitor (e.g., Methotrexate) must yield an IC50​ within half a log of its established literature value[5].

Quantitative Data Interpretation

To establish Structure-Activity Relationships (SAR), quantitative data from both the phenotypic and enzymatic screens must be synthesized. Recent literature indicates that optimized pyrido[2,3-d]pyrimidine derivatives can achieve MIC values ranging from 0.48 to 3.91 μg/mL against Gram-negative and Gram-positive strains[6].

Below is a representative data framework used to evaluate lead candidates:

Table 1: Phenotypic Antibacterial Activity (MIC)

Compound IDSubstitution (R-Group)E. coli (ATCC 25922) MIC (µg/mL)S. aureus (ATCC 29213) MIC (µg/mL)Phenotypic Assessment
Cmpd 1 -H (Unsubstituted)>6432Poor membrane penetration
Cmpd 2 -CH3 (Methyl)168Moderate activity
Cmpd 3 -Cl (Chloro)20.5Potent Lead
Trimethoprim Reference Control0.250.5Validated Assay

Table 2: Enzymatic Inhibition and Selectivity Profiling

Compound IDBacterial DHFR IC50​ (µM)Human DHFR IC50​ (µM)Selectivity Index (hDHFR / bDHFR)
Cmpd 1 1.20>100>83
Cmpd 2 0.4585.0188
Cmpd 3 0.08>50>625
Methotrexate 0.010.0040.4 (Highly Toxic)

Conclusion & Lead Optimization Directives

The preliminary screening of 2-amino-4-hydroxy-pyrido[2,3-d]pyrimidines requires a rigorous, multi-tiered approach. As demonstrated, Cmpd 3 exhibits both potent phenotypic activity (MIC of 0.5–2 µg/mL) and highly specific target engagement ( IC50​ of 0.08 µM), alongside an excellent selectivity index against mammalian DHFR.

By strictly adhering to self-validating protocols, researchers can confidently filter out false positives caused by non-specific toxicity or assay artifacts. Future lead optimization should focus on modifying the peripheral aryl groups of the pyrido[2,3-d]pyrimidine core to further enhance Gram-negative outer membrane penetration while preserving the critical hydrogen-bonding network of the 2-amino-4-hydroxy pharmacophore.

References

  • Application of 6-Chloropyrido[2,3-d]pyrimidine in Antibacterial Drug Discovery Source: benchchem.com URL:1

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives Source: ACS Omega URL:6

  • Dihydrofolate reductase inhibitors as antibacterial agents Source: ResearchGate URL:3

  • Pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines as conformationally restricted analogues of the antibacterial agent trimethoprim Source: PubMed URL:4

  • Pyrimido-Pyrimidines: A Novel Class of Dihydrofolate Reductase Inhibitors Source: Food Technol. Biotechnol. URL:2

  • Dihydrofolate reductase inhibition effect of 5-substituted pyrido[2,3-d]pyrimidines: Synthesis, antitumor activity and molecular modeling study Source: PubMed URL:5

Sources

Foundational

Engineering Pyrido[2,3-d]pyrimidine Scaffolds for Targeted Drug Delivery: A Technical Whitepaper

Introduction & Structural Rationale The pursuit of highly selective chemotherapeutic agents has increasingly focused on privileged heterocyclic scaffolds. Among these, pyrido[2,3-d]pyrimidines stand out due to their prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The pursuit of highly selective chemotherapeutic agents has increasingly focused on privileged heterocyclic scaffolds. Among these, pyrido[2,3-d]pyrimidines stand out due to their profound structural homology with purine bases found in DNA and RNA. This biomimetic architecture endows them with an exceptional affinity for the ATP-binding pockets of various kinases, making them highly effective payloads for targeted oncology and drug delivery systems 1.

Unlike traditional, non-specific cytotoxic agents, the pyrido[2,3-d]pyrimidine core allows for extensive, multi-site functionalization at the C-2, C-4, C-6, and C-7 positions. This tunability is the causal mechanism behind their high selectivity. For instance, the introduction of a methyl substituent at the C-5 position of pyrido[2,3-d]pyrimidin-7-ones modulates the steric bulk of the molecule, which effectively enhances its selectivity for Cyclin-Dependent Kinase 4 (CDK4) over other competing kinases by exploiting the unique hydrophobic topography of the CDK4 ATP-binding cleft 2.

Synthesis Methodologies: Efficiency and Self-Validating Protocols

Historically, synthesizing these bicyclic systems required multi-step procedures utilizing toxic organic solvents. Modern drug discovery, however, relies on One-Pot Multicomponent Reactions (MCRs) to ensure high yield, atom economy, and structural diversity 3.

Step-by-Step Protocol: Microwave-Assisted One-Pot Synthesis

This protocol leverages a domino Knoevenagel-Michael-cyclization sequence. The causality behind using microwave irradiation (MWI) in aqueous media is to rapidly accelerate nucleophilic attack while maintaining strict thermodynamic control, thereby preventing the formation of undesired kinetic side products.

  • Reagent Preparation : Combine equimolar amounts (10 mmol) of 6-aminouracil, malononitrile, and the selected aromatic aldehyde in a microwave-safe reaction vessel.

  • Catalyst Addition : Add a catalytic amount (10 mol%) of diammonium hydrogen phosphate (DAHP) in an aqueous ethanol mixture (1:1 v/v). Causality: DAHP acts as a mild bifunctional catalyst; its basic sites facilitate the initial Knoevenagel condensation, while its acidic sites stabilize the subsequent Michael addition transition state.

  • Microwave Irradiation : Subject the mixture to microwave irradiation at 250 W for 3–5 minutes. Monitor the reaction via Thin-Layer Chromatography (TLC) using an ethyl acetate/hexane (3:7) eluent until the starting materials are consumed.

  • Precipitation and Isolation : Cool the mixture to room temperature. The thermodynamic pyrido[2,3-d]pyrimidine product will precipitate out of the aqueous media due to its lower solubility.

  • Purification : Filter the solid crystals, wash thoroughly with distilled water to remove unreacted DAHP, and recrystallize from absolute ethanol.

  • Self-Validation System : Confirm the structural integrity via FT-IR and ¹H-NMR. A successful cyclization is validated by the disappearance of cyano bands (around 2222 cm⁻¹) and the appearance of a lactam C=O stretch at ~1698 cm⁻¹ in FT-IR, alongside the distinct presence of a pyrimidine CH peak at ~8.9 ppm in the ¹H-NMR spectrum 4.

SynthesisWorkflow A 6-Aminouracil + Aromatic Aldehyde + Malononitrile B One-Pot Multicomponent Reaction (MCR) Microwave / Catalyst A->B C Knoevenagel Condensation Intermediate B->C D Michael Addition & Intramolecular Cyclization C->D E Pyrido[2,3-d]pyrimidine Scaffold D->E

Workflow for the one-pot multicomponent synthesis of pyrido[2,3-d]pyrimidine scaffolds.

Integration into Targeted Drug Delivery Systems

While the pyrido[2,3-d]pyrimidine scaffold is intrinsically a potent pan-kinase inhibitor (targeting CDK4/6, EGFR, PI3K/mTOR, and PIM-1) 5, its systemic administration can lead to off-target toxicity. To achieve true targeted drug delivery, the scaffold must be conjugated to advanced delivery vehicles such as Antibody-Drug Conjugates (ADCs) or functionalized nanoparticles.

Causality of Conjugation & Release: The C-6 or C-7 positions of the pyrido[2,3-d]pyrimidine ring can be synthetically modified with an aliphatic linker terminating in a reactive moiety (e.g., maleimide or NHS-ester). This allows for covalent attachment to monoclonal antibodies targeting tumor-specific antigens (such as HER2 or Folate Receptors). Upon receptor-mediated endocytosis, the acidic nature of the tumor microenvironment (or the presence of intracellular lysosomal proteases) cleaves the linker. This specifically releases the active pyrido[2,3-d]pyrimidine payload directly into the cytosol of the malignant cell. Once free, it competitively binds to the ATP-pocket of the target kinase, inducing G1 cell cycle arrest and subsequent apoptosis 6.

TargetedDelivery A Functionalized Pyrido[2,3-d]pyrimidine B Targeting Ligand Conjugation (e.g., ADC) A->B C Receptor-Mediated Endocytosis B->C D Intracellular Release in Tumor Microenvironment C->D E ATP-Competitive Kinase Inhibition D->E F Cell Cycle Arrest & Apoptosis E->F

Mechanism of targeted delivery and kinase inhibition by pyrido[2,3-d]pyrimidine conjugates.

Quantitative Structure-Activity Relationship (QSAR) Data

To demonstrate the extreme tunability of the scaffold, the following table summarizes the quantitative performance data of various pyrido[2,3-d]pyrimidine derivatives against specific kinase targets based on recent literature evaluations 46.

Compound DerivativeTarget KinaseKey SubstitutionIC50 Value (nM)Apoptosis Induction (%)
Compound 4PIM-1C-6 Thioacyl11.436.14%
Compound 10PIM-1C-6 Acyl17.2N/A
Compound 1EGFR (WT)C-6 Ethyl ester~3980> 45.0%
Palbociclib AnalogCDK4C-5 Methyl< 15.0> 50.0%

Self-Validating Protocol: In Vitro Kinase Inhibition Assay

To ensure the trustworthiness of the synthesized targeted delivery system, a self-validating biochemical assay must be executed to confirm that the released payload retains its ATP-competitive inhibition capabilities post-cleavage.

  • Payload Isolation : Isolate the cleaved pyrido[2,3-d]pyrimidine payload from the delivery vehicle by incubating the conjugate in simulated lysosomal fluid (pH 4.5) containing Cathepsin B for 4 hours at 37°C.

  • Kinase Incubation : In a 384-well microplate, combine 10 ng of the recombinant target kinase (e.g., PIM-1 or CDK4), 10 µM ATP, and varying concentrations of the isolated payload (ranging from 0.1 nM to 10 µM) in a standardized kinase buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Tween-20).

  • Reaction Initiation & Causality : Add a fluorescently labeled target peptide substrate. Causality: If the payload successfully occupies the ATP-binding site due to its purine-mimicking structure, it will physically block the transfer of the terminal phosphate from ATP to the peptide substrate.

  • Detection : After 1 hour of incubation at room temperature, add a development reagent containing a phosphospecific antibody linked to a Europium fluorophore. Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a microplate reader.

  • Validation : Plot the TR-FRET emission ratio against the log of the inhibitor concentration to calculate the IC50. A successful payload will demonstrate an IC50 in the low nanomolar range, validating both the efficacy of the release mechanism and the structural integrity of the pharmacophore.

References

  • Pyrido[2,3-d]pyrimidin-7(8H)
  • Source: American Chemical Society (ACS)
  • Source: American Chemical Society (ACS)
  • Source: National Institutes of Health (NIH)
  • Source: Royal Society of Chemistry (RSC)
  • Source: National Institutes of Health (NIH)

Sources

Exploratory

in vitro bioactivity profile of 2-amino-4-hydroxypyrido[2,3-d]pyrimidine

An In-Depth Technical Guide on the In Vitro Bioactivity Profile of 2-Amino-4-hydroxypyrido[2,3-d]pyrimidine Executive Summary The compound 2-amino-4-hydroxypyrido[2,3-d]pyrimidine , systematically known as 5-deazapterin,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the In Vitro Bioactivity Profile of 2-Amino-4-hydroxypyrido[2,3-d]pyrimidine

Executive Summary

The compound 2-amino-4-hydroxypyrido[2,3-d]pyrimidine , systematically known as 5-deazapterin, represents a highly privileged bicyclic nitrogen-containing pharmacophore in modern medicinal chemistry[1]. Originally designed as an isostere of the naturally occurring pterin ring found in folic acid, the substitution of the N-5 nitrogen with a carbon atom fundamentally alters the molecule's basicity, electron density, and hydrogen-bonding capacity[2].

In vitro, this core scaffold exhibits a profound, dual-axis bioactivity profile. It acts as a potent antimetabolite by competitively inhibiting folate-dependent enzymes such as Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS)[3]. Simultaneously, the pyrido[2,3-d]pyrimidine core functions as a versatile ATP-competitive hinge-binder, demonstrating high-affinity inhibition against a spectrum of oncogenic kinases, including PIM-1, Cyclin-Dependent Kinase 4 (CDK4), and BCR-ABL[4][5][6]. This whitepaper synthesizes the mechanistic grounding, quantitative in vitro data, and self-validating experimental protocols required to evaluate derivatives of this scaffold.

Mechanistic Profiling & Target Engagement

The pharmacological versatility of 2-amino-4-hydroxypyrido[2,3-d]pyrimidine stems from its ability to mimic both the pteridine ring of folates and the adenine ring of ATP.

  • Folate Metabolism Disruption: The 2-amino and 4-hydroxy (often existing in its tautomeric 4-oxo form) moieties form a rigid hydrogen-bond network with conserved aspartate/glutamate residues in the active site of DHFR[7]. The 5-deaza modification increases the lipophilicity of the ring, enhancing van der Waals interactions within the hydrophobic pocket of DHFR, thereby blocking the reduction of dihydrofolate to tetrahydrofolate and halting de novo DNA synthesis[8].

  • Kinase Inhibition (ATP-Competitive): In kinase targets, the pyrido[2,3-d]pyrimidine acts as an adenine bioisostere. The N-1 and N-3 nitrogens, along with the 2-amino group, engage the hinge region of the kinase domain via bidentate or tridentate hydrogen bonds[5]. Specific substitutions at the C-5, C-6, and C-7 positions dictate the spatial geometry, allowing for exquisite selectivity. For example, a methyl substituent at the C-5 position has been shown to confer excellent selectivity for CDK4 over other CDKs[6].

MOA cluster_folate Folate Metabolism Pathway cluster_kinase Kinase Signaling Pathway Scaffold 2-amino-4-hydroxypyrido[2,3-d]pyrimidine (5-Deazapterin Core) DHFR Dihydrofolate Reductase (DHFR) Scaffold->DHFR Competitive TS Thymidylate Synthase (TS) Scaffold->TS Polyglutamated PIM1 PIM-1 Kinase Scaffold->PIM1 ATP-Competitive CDK4 CDK4 / Cyclin D1 Scaffold->CDK4 ATP-Competitive DNA DNA Synthesis Blockade DHFR->DNA TS->DNA Apoptosis Cell Cycle Arrest & Apoptosis PIM1->Apoptosis CDK4->Apoptosis

Mechanistic pathways of 2-amino-4-hydroxypyrido[2,3-d]pyrimidine targeting folate and kinases.

Quantitative In Vitro Bioactivity Data

The bioactivity of the core scaffold is highly dependent on its peripheral substitutions. The table below synthesizes the in vitro inhibitory concentrations (IC₅₀) of optimized pyrido[2,3-d]pyrimidine derivatives across various enzymatic and cellular targets.

Target / Cell LineBiological FunctionObserved IC₅₀ RangeReference StandardKey Mechanistic Insight
PIM-1 Kinase Cell survival & proliferation11.4 nM – 17.2 nMStaurosporine (16.7 nM)Induces >58-fold increase in MCF-7 apoptosis[4].
DHFR (Human) Folate reduction6.5 µM – 8.7 µMMethotrexate (5.57 µM)Triggers Pre-G phase apoptosis and G2/M arrest[3].
CDK4 / Cyclin D1 G1 to S phase transition< 10 nM (Select analogs)PalbociclibC-5 methyl substitution drives selectivity over CDK2[6].
MCF-7 (Breast) Solid tumor cell line0.57 µM – 1.31 µMDoxorubicinHigh cytotoxicity correlated with PIM-1/DHFR inhibition[3][4].
HepG2 (Hepatic) Solid tumor cell line0.30 µM – 1.13 µMDoxorubicinHydrazide/carbonyl substitutions at C-2 maximize efficacy[4][5].

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of 2-amino-4-hydroxypyrido[2,3-d]pyrimidine derivatives must follow self-validating assay systems. The following protocols detail the causality behind each experimental choice.

Protocol 1: Cell-Free Dihydrofolate Reductase (DHFR) Kinetic Assay

Purpose: To quantify the direct, competitive inhibition of DHFR. Causality: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. Because NADPH absorbs light at 340 nm and NADP⁺ does not, the rate of decrease in absorbance at 340 nm is directly proportional to enzyme activity.

  • Buffer Preparation: Prepare a standard assay buffer containing 50 mM Tris-HCl (pH 7.4), 1 mM DTT, and 0.1 mg/mL BSA. Rationale: DTT prevents the oxidation of the enzyme's catalytic cysteine residues, while BSA prevents non-specific binding of the lipophilic 5-deazapterin derivatives to the microplate walls.

  • Reagent Assembly: In a UV-transparent 96-well plate, add 100 µL of assay buffer, 10 µL of recombinant human DHFR (optimized to yield a linear ΔA₃₄₀ of ~0.05/min), and 10 µL of the test compound (serial dilutions in DMSO, final DMSO < 1%).

  • Incubation: Incubate at 25°C for 15 minutes to allow steady-state binding between the inhibitor and the enzyme.

  • Reaction Initiation: Add 10 µL of NADPH (final concentration 100 µM) and initiate the reaction with 10 µL of DHF (final concentration 50 µM).

  • Kinetic Readout: Immediately monitor the absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader. Calculate the IC₅₀ using non-linear regression of the initial velocity (V₀) versus inhibitor concentration.

Protocol 2: In Vitro Cell Viability and Apoptosis Profiling

Purpose: To translate cell-free enzymatic inhibition into phenotypic cellular outcomes. Causality: While MTT assays measure metabolic viability, they cannot distinguish between cytostatic (cell cycle arrest) and cytotoxic (apoptotic) effects. Coupling MTT with Annexin V/PI flow cytometry provides a complete mechanistic picture[3][4].

  • Cell Seeding: Seed MCF-7 or HepG2 cells at 5 × 10³ cells/well in 96-well plates. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Treat cells with varying concentrations of the pyrido[2,3-d]pyrimidine derivative (0.1 µM to 50 µM) for 48 hours.

  • Viability Assessment (MTT): Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. The mitochondrial succinate dehydrogenase in living cells converts yellow MTT to purple formazan. Solubilize with 100 µL DMSO and read absorbance at 570 nm.

  • Apoptosis Validation (Flow Cytometry): Harvest treated cells, wash with cold PBS, and resuspend in 1X Binding Buffer. Add 5 µL of FITC-Annexin V (binds externalized phosphatidylserine, an early apoptosis marker) and 5 µL of Propidium Iodide (PI, stains DNA in cells with compromised membranes).

  • Analysis: Analyze via flow cytometry. Cells in the lower-right quadrant (Annexin V+/PI-) represent early apoptosis, directly validating the downstream effects of PIM-1 or DHFR blockade.

Workflow Prep Compound Prep (DMSO Stock) Enzyme Cell-Free Enzymatic Assay (DHFR/Kinase IC50) Prep->Enzyme Cell In Vitro Cell Viability (MTT/MTS Assay) Enzyme->Cell FACS Flow Cytometry (Cell Cycle/Apoptosis) Cell->FACS Data SAR & Data Synthesis FACS->Data

Standardized in vitro bioactivity screening workflow for pyrido[2,3-d]pyrimidine derivatives.

Structure-Activity Relationship (SAR) Insights

The rational design of 2-amino-4-hydroxypyrido[2,3-d]pyrimidine relies heavily on exploiting the spatial tolerances of the target's active site:

  • C-2 and C-4 Positions: The 2-amino and 4-oxo/hydroxy groups are strictly required for anchoring the molecule to the hinge region of kinases or the catalytic core of DHFR. Modifications here generally abolish activity[5].

  • C-5 Substitution: The introduction of a methyl group at C-5 creates steric bulk that clashes with the ATP-binding pocket of most kinases, but perfectly fits the slightly larger pocket of CDK4, granting extreme selectivity[6]. Conversely, bulky aromatic groups at C-5 enhance DHFR inhibition and subsequent MCF-7 cytotoxicity[3].

  • C-6 and C-7 Substitutions: Extending lipophilic chains or aromatic rings from the C-6 position mimics the p-aminobenzoic acid (PABA) and glutamate tail of natural folates, driving picomolar affinity for TS and DHFR[2][8].

References

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Royal Society of Chemistry (RSC). Available at:[Link]

  • Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. American Chemical Society (ACS). Available at:[Link]

  • 5-DEAZAPTERIN - Global Substance Registration System (GSRS). National Institutes of Health (NIH). Available at:[Link]

  • Dihydrofolate reductase inhibition effect of 5-substituted pyrido[2,3-d]pyrimidines: Synthesis, antitumor activity and molecular modeling study. National Institutes of Health (NIH) / PubMed. Available at: [Link]

  • Structural Perturbations in the Ala → Val Polymorphism of Methylenetetrahydrofolate Reductase: How Binding of Folates May Protect against Inactivation. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • THE CHEMISTRY OF DDATHF (5,10-DIDEAZA-5,6,7,8-TETRAHYDROFOLIC ACID) AS ANTITUMOR AGENT. National Diet Library (NDL). Available at:[Link]

  • Synthesis and Dihydrofolate Reductase Inhibitory Activities of 2,4-Diamino-5-deaza and 2,4-Diamino-5,10-dideaza Lipophilic Antifolates. American Chemical Society (ACS). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Microwave-Assisted Synthesis Protocol for 2-Amino-4-hydroxypyrido[2,3-d]pyrimidine and its Derivatives

Executive Summary & Pharmacological Relevance The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocycle in modern drug discovery. Specifically, 2-amino-4-hydroxypyrido[2,3-d]pyrimidine (often referred to as 5-deaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocycle in modern drug discovery. Specifically, 2-amino-4-hydroxypyrido[2,3-d]pyrimidine (often referred to as 5-deazapterin) and its heavily functionalized derivatives act as potent nonclassical inhibitors of dihydrofolate reductase (DHFR) and various cyclin-dependent kinases (CDKs) .

Historically, the synthesis of these bicyclic systems relied on conventional thermal refluxing, which suffered from prolonged reaction times (often >12 hours), thermal degradation of sensitive intermediates, and poor atom economy. The transition to microwave-assisted multicomponent reactions (MCRs) has revolutionized this workflow. By leveraging dielectric heating, researchers can achieve targeted cyclocondensation in minutes, drastically improving yield and purity .

This application note provides a comprehensive, self-validating protocol for synthesizing both the unsubstituted core scaffold and its functionalized derivatives using microwave irradiation.

Mechanistic Causality & Microwave Dielectric Heating

The success of this protocol relies on the precise manipulation of reaction kinetics through microwave irradiation.

Why Microwave over Thermal Heating? In the synthesis of pyrido[2,3-d]pyrimidines, the rate-limiting step is the final intramolecular cyclization (a Dimroth-type rearrangement) and subsequent dehydration/aromatization. Conventional conductive heating relies on convection currents, which slowly and unevenly transfer heat. Microwave irradiation, however, couples directly with the dipoles of the solvent (e.g., ethylene glycol or aqueous ethanol) and the highly polar acyclic Michael adduct intermediate. This causes rapid, localized superheating that easily overcomes the high activation energy barrier of the cyclization step without degrading the starting materials .

Precursor Selection Causality: We utilize 2,6-diaminopyrimidin-4(3H)-one rather than 2-amino-4,6-dihydroxypyrimidine. The exocyclic C6-amino group is significantly more nucleophilic than a C6-hydroxyl oxygen, forcefully driving the initial C-N bond formation required to close the pyridine ring.

Pathway A Aldehyde + Malononitrile B Knoevenagel Adduct A->B Base D Michael Adduct B->D E Cyclized Intermediate D->E MW Heating F Pyrido[2,3-d]pyrimidine E->F -H2O C 2,6-Diaminopyrimidin- 4-one C->D Addition

Figure 1: Mechanistic pathway of the microwave-assisted multicomponent synthesis.

Experimental Workflows (Self-Validating Protocols)

The following workflows are designed as self-validating systems. Built-in physical and chemical checkpoints ensure that the operator can verify the success of the reaction in real-time.

Protocol A: Synthesis of the Core Scaffold (Unsubstituted Pyridine Ring)

This protocol targets the exact 2-amino-4-hydroxypyrido[2,3-d]pyrimidine core using a 3-carbon donor.

Reagents:

  • 2,6-Diaminopyrimidin-4(3H)-one (1.0 mmol, 126 mg)

  • 1,1,3,3-Tetramethoxypropane (malonaldehyde bis(dimethyl acetal)) (1.2 mmol, 197 mg)

  • Glacial acetic acid (3.0 mL)

Step-by-Step Methodology:

  • Assembly: In a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, suspend 2,6-diaminopyrimidin-4(3H)-one in glacial acetic acid.

  • Activation: Add 1,1,3,3-tetramethoxypropane dropwise. Validation Checkpoint: The suspension will briefly clarify as the acetal hydrolyzes to the reactive dialdehyde in situ.

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture at 120 °C with a maximum power of 150 W for 10 minutes.

  • Cooling & Isolation: Allow the vessel to cool to room temperature. Pour the mixture into 15 mL of ice-cold distilled water.

  • Validation Checkpoint (Precipitation): A dense, off-white to pale-yellow precipitate must form immediately upon contact with water. If the solution remains clear, the cyclization failed to reach completion.

  • Purification: Filter the precipitate under a vacuum, wash with cold ethanol (2 × 5 mL), and dry in a desiccator to yield the pure core scaffold.

Protocol B: One-Pot Library Generation via MCR

This protocol is optimized for generating highly functionalized derivatives (e.g., 5-aryl-6-carbonitrile-2-amino-4-hydroxypyrido[2,3-d]pyrimidines) for structure-activity relationship (SAR) screening .

Reagents:

  • 2,6-Diaminopyrimidin-4(3H)-one (1.0 mmol)

  • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)

  • Malononitrile (1.0 mmol, 66 mg)

  • Diammonium hydrogen phosphate (DAHP) (10 mol%, catalyst)

  • Solvent: Ethylene glycol or H₂O/EtOH (1:1) (3.0 mL)

Step-by-Step Methodology:

  • Assembly: Combine the aldehyde, malononitrile, and 2,6-diaminopyrimidin-4(3H)-one in the microwave vial. Add the solvent and the DAHP catalyst.

  • Microwave Irradiation: Seal the vial and irradiate at 140 °C (250 W) for 8–12 minutes.

  • In-Process TLC Validation: After cooling to 50 °C, extract a 10 µL aliquot. Run a TLC (Eluent: EtOAc/Hexane 7:3). Validation Checkpoint: The complete disappearance of the highly UV-active aromatic aldehyde spot confirms 100% conversion.

  • Isolation: Pour the mixture into crushed ice. Filter the resulting highly crystalline solid.

  • Recrystallization: Dissolve the crude solid in a minimum volume of hot DMF, then add ethanol dropwise until turbidity appears. Allow to cool slowly to yield analytically pure crystals.

Workflow S1 1. Reagent Assembly Equimolar precursors + Catalyst S2 2. Microwave Irradiation 120-140°C, 150-250 W, 5-15 min S1->S2 S3 3. Rapid Air Cooling Cool to 50°C to induce nucleation S2->S3 S4 4. Isolation & Filtration Precipitate in ice-water S3->S4 S5 5. Purification Recrystallization (EtOH/DMF) S4->S5

Figure 2: Standardized experimental workflow for microwave-assisted synthesis.

Quantitative Data & Yield Optimization

The implementation of microwave irradiation provides a mathematically verifiable improvement in both throughput and material recovery compared to classical techniques. The data below summarizes the optimization parameters for the multicomponent synthesis of the 5-(4-chlorophenyl) derivative.

Heating ModalitySolvent SystemCatalystTemp (°C)TimeYield (%)HPLC Purity (%)
Conventional Reflux Ethanol / H₂OPiperidine856.0 hours6288.5
Conventional Reflux Ethylene GlycolDAHP1404.5 hours7190.2
Microwave (150 W) Ethanol / H₂OPiperidine10025 min8494.0
Microwave (250 W) Ethylene GlycolDAHP14010 min95 99.1

Data Interpretation: The combination of Ethylene Glycol (a solvent with an exceptionally high microwave loss tangent, tanδ≈1.35 ) and DAHP under 250 W irradiation reduces the reaction time by a factor of 27 while increasing the absolute yield by 33%.

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d],[3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives Source: Pharmaceuticals (MDPI) URL:[Link]

  • Microwave-assisted multicomponent reaction: An efficient synthesis of indolyl substituted and spiroxindole pyrido[2,3-d]pyrimidine derivatives Source: Synthetic Communications (Taylor & Francis) URL:[Link]

  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media Source: International Journal of Organic Chemistry (SCIRP) URL:[Link]

  • 2,4-Diamino-5-deaza-6-Substituted Pyrido[2,3-d]pyrimidine Antifolates as Potent and Selective Nonclassical Inhibitors of Dihydrofolate Reductases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Application

The Pyrido[2,3-d]pyrimidine Scaffold: A Versatile Platform for Kinase Inhibitor Discovery

Introduction: The Enduring Appeal of the Pyrido[2,3-d]pyrimidine Core in Kinase Inhibition The pyrido[2,3-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the design o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Appeal of the Pyrido[2,3-d]pyrimidine Core in Kinase Inhibition

The pyrido[2,3-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its rigid, bicyclic framework mimics the purine core of adenosine triphosphate (ATP), the ubiquitous phosphate donor for all kinases. This inherent structural resemblance allows pyrido[2,3-d]pyrimidine derivatives to effectively compete with ATP for binding to the kinase active site. The strategic placement of nitrogen atoms within the fused ring system provides key hydrogen bonding interactions with the hinge region of the kinase, a critical determinant of inhibitor binding and potency.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the 2-amino-4-hydroxy-pyrido[2,3-d]pyrimidine scaffold as a foundational element for the discovery and development of novel kinase inhibitors. We will delve into the synthesis of this core structure, outline key strategies for its derivatization to achieve desired potency and selectivity, and provide detailed protocols for the in vitro and cell-based evaluation of these inhibitors.

The 2-Amino-4-hydroxy-pyrido[2,3-d]pyrimidine Scaffold: A Strategic Starting Point

The 2-amino-4-hydroxy substitution pattern on the pyrido[2,3-d]pyrimidine core offers several advantages for kinase inhibitor design. The 2-amino group can serve as a crucial hydrogen bond donor, interacting with the backbone of the kinase hinge region. The 4-hydroxy group, existing in tautomeric equilibrium with the 4-oxo form, can also participate in hydrogen bonding interactions within the ATP binding pocket. Furthermore, these functional groups provide convenient handles for synthetic modification, allowing for the exploration of a wide range of chemical space to optimize inhibitor properties.

Synthesis of the 2-Amino-4-hydroxy-pyrido[2,3-d]pyrimidine Core

The synthesis of the 2-amino-4-hydroxy-pyrido[2,3-d]pyrimidine scaffold can be achieved through the condensation of a suitably substituted pyridine with a C3 synthon, such as a malonic acid derivative. A common and effective route involves the reaction of 2,6-diaminopyridine with diethyl malonate under thermal conditions.

cluster_0 Synthesis of 2-Amino-4-hydroxy-pyrido[2,3-d]pyrimidine 2,6-Diaminopyridine 2,6-Diaminopyridine Reaction Reaction 2,6-Diaminopyridine->Reaction Starting Material Diethyl Malonate Diethyl Malonate Diethyl Malonate->Reaction Reagent 2-Amino-4-hydroxy-pyrido[2,3-d]pyrimidine 2-Amino-4-hydroxy-pyrido[2,3-d]pyrimidine Reaction->2-Amino-4-hydroxy-pyrido[2,3-d]pyrimidine Thermal Condensation cluster_workflow Kinase Inhibitor Discovery Workflow Scaffold 2-Amino-4-hydroxy- pyrido[2,3-d]pyrimidine Scaffold Derivatization Chemical Derivatization (SAR Exploration) Scaffold->Derivatization InVitroAssay In Vitro Kinase Inhibition Assay (IC50) Derivatization->InVitroAssay Test Activity InVitroAssay->Derivatization Iterate Design CellBasedAssay Cell-Based Assay (Cellular Potency) InVitroAssay->CellBasedAssay Confirm Cellular Activity LeadOptimization Lead Optimization (Potency, Selectivity, ADME) CellBasedAssay->LeadOptimization LeadCompound Lead Compound LeadOptimization->LeadCompound cluster_protocol1 In Vitro Kinase Inhibition Assay Workflow PrepareReagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Incubate Incubate Kinase, Substrate, and Inhibitor PrepareReagents->Incubate InitiateReaction Initiate Reaction with ATP Incubate->InitiateReaction StopReaction Stop Reaction and Detect ADP InitiateReaction->StopReaction MeasureSignal Measure Luminescence StopReaction->MeasureSignal CalculateIC50 Calculate IC50 MeasureSignal->CalculateIC50 cluster_protocol2 Cell-Based Kinase Assay Workflow SeedCells Seed Cells in a Multi-well Plate TreatCells Treat Cells with Test Compounds SeedCells->TreatCells StimulateKinase Stimulate Kinase Pathway (if necessary) TreatCells->StimulateKinase LyseCells Lyse Cells and Prepare Lysates StimulateKinase->LyseCells AnalyzePhosphorylation Analyze Substrate Phosphorylation (e.g., Western Blot) LyseCells->AnalyzePhosphorylation

Sources

Method

Application Notes &amp; Protocols: Molecular Docking of 2-Amino-4-hydroxypyrido[2,3-d]pyrimidine Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Molecular Docking in Targeting the Pyrido[2,3-d]pyrimidine Scaffold The 2-amino-4-hydroxypyrido[2,3-d]pyrimidine scaffold is a pri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Molecular Docking in Targeting the Pyrido[2,3-d]pyrimidine Scaffold

The 2-amino-4-hydroxypyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. These derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] A significant portion of their therapeutic potential stems from their ability to act as kinase inhibitors.[3] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in many diseases, particularly cancer.[4][5]

Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, such as a protein.[6][7] This method is instrumental in drug discovery for several reasons:

  • Target Identification and Validation: It helps in understanding how small molecules interact with biological targets, aiding in the identification of potential drug targets.[6]

  • Virtual Screening: Molecular docking allows for the rapid screening of large libraries of compounds to identify potential lead molecules, significantly accelerating the drug discovery process.[6][8]

  • Lead Optimization: By providing insights into the molecular interactions between a ligand and its target, docking guides the modification of lead compounds to improve their binding affinity and selectivity.[8][9]

This guide provides a detailed, step-by-step protocol for performing molecular docking studies of 2-amino-4-hydroxypyrido[2,3-d]pyrimidine analogs against protein kinase targets. We will focus on a practical workflow using widely accessible and validated open-source software.

The Molecular Docking Workflow: A Conceptual Overview

The molecular docking process can be broken down into several key stages, each with its own set of critical considerations. The overall workflow is designed to ensure the scientific rigor and reproducibility of the in silico experiment.

Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis & Validation Phase P1 1. Target Selection & Preparation P2 2. Ligand Preparation P1->P2 Input for Ligand Design D1 3. Grid Box Generation P1->D1 Defines Binding Site P2->D1 D2 4. Molecular Docking Simulation D1->D2 Defines Search Space A1 5. Results Analysis D2->A1 Generates Poses & Scores A2 6. Protocol Validation (Redocking) A1->A2 Informs Validation A2->P1 Confirms Protocol Accuracy

Caption: A high-level overview of the key phases in a typical molecular docking protocol.

Detailed Protocol: Docking 2-Amino-4-hydroxypyrido[2,3-d]pyrimidine Analogs with AutoDock Vina

This protocol will utilize a combination of widely-used and freely available software for academic use.

Software/ToolPurpose
UCSF Chimera Visualization, Protein Preparation
AutoDock Tools (ADT) File Preparation (PDBQT), Grid Setup
AutoDock Vina Molecular Docking Engine
Open Babel File Format Conversion
PyMOL Visualization and Analysis
Step 1: Target Protein Preparation

The quality of the target protein structure is paramount for a successful docking study.

  • Obtain Protein Structure: Download the 3D crystal structure of your target kinase from the Protein Data Bank (PDB). For this example, let's consider a hypothetical kinase with a co-crystallized inhibitor (e.g., PDB ID: 1C8K, though you should use a relevant kinase for your research).[10]

  • Initial Cleaning in UCSF Chimera:

    • Open the downloaded PDB file in Chimera.[10]

    • Remove water molecules and any other non-essential heteroatoms (ions, crystallization agents) that are not part of the active site.

    • Isolate the protein chain(s) of interest. If the biological unit is a multimer, ensure you are using the correct assembly.

    • Inspect the structure for any missing residues or atoms. If significant portions are missing, homology modeling may be necessary, which is beyond the scope of this protocol.

  • Preparation using AutoDock Tools (ADT):

    • Open the cleaned PDB file in ADT.

    • Add Polar Hydrogens: This step is crucial for correct hydrogen bond calculations.

    • Assign Kollman Charges: These are partial atomic charges necessary for the scoring function.[4]

    • Save as PDBQT: This file format is required by AutoDock Vina and contains the protein coordinates with added hydrogens and charges.[4]

Protein Preparation Workflow PDB Download PDB File Chimera Clean Structure (Remove Water, Select Chain) PDB->Chimera ADT Prepare in ADT (Add Hydrogens, Assign Charges) Chimera->ADT PDBQT Save as Receptor.pdbqt ADT->PDBQT

Caption: The streamlined process for preparing a target protein for molecular docking.

Step 2: Ligand Preparation

Accurate 3D representation of your 2-amino-4-hydroxypyrido[2,3-d]pyrimidine analogs is essential.

  • Generate 2D Structure: Draw your analog using a chemical drawing software like ChemDraw or MarvinSketch.

  • Convert to 3D and Prepare:

    • Save the 2D structure in a common format like SDF or MOL2.

    • Use a tool like Open Babel to convert the 2D structure to a 3D conformation and subsequently to the required PDBQT format.[11][12][13] This process typically involves energy minimization to obtain a low-energy conformation.

    • Alternatively, load the 3D structure into AutoDock Tools to assign Gasteiger charges and define rotatable bonds before saving as a PDBQT file.[4]

Example Open Babel Command Line Conversion:

Step 3: Grid Box Generation

The grid box defines the search space for the docking algorithm on the protein surface.[14]

  • Identify the Binding Site: The most reliable way to define the binding site is by using the position of a co-crystallized ligand in the PDB structure. If no co-crystallized ligand is available, you may need to use binding site prediction tools or information from literature.

  • Set Grid Box Parameters in ADT:

    • Load your prepared protein (receptor.pdbqt) into ADT.

    • Go to Grid -> Grid Box.[15][16]

    • Center the grid box on the co-crystallized ligand or the predicted active site.

    • Adjust the dimensions of the box (in x, y, and z) to be large enough to encompass the entire binding pocket and allow the ligand to rotate freely. A common practice is to have the box extend at least 10-15 Å beyond the ligand in each direction.[15]

    • Note down the center coordinates and the dimensions of the grid box. These will be used in the Vina configuration file.

Step 4: Molecular Docking with AutoDock Vina

Vina uses a configuration file to specify the input files and docking parameters.

  • Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:

    • exhaustiveness: Controls the thoroughness of the search. Higher values increase accuracy but also computation time. A value of 8 is a good starting point.[17]

    • num_modes: The number of binding modes (poses) to generate.

  • Run AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:

Step 5: Analysis of Docking Results

The output of a Vina run is a PDBQT file containing the predicted binding poses and a log file with the binding affinity scores.

  • Binding Affinity (Energy Score):

    • The docking log file (docking_log.txt) will contain a table of binding affinities (in kcal/mol) for each generated pose.

    • The binding energy reflects the stability of the ligand-receptor complex; a lower (more negative) binding energy indicates a stronger predicted interaction.[18] It's important to note that this is a predicted value and not an exact experimental measurement.[18]

  • Visualization of Binding Poses:

    • Use a molecular visualization tool like PyMOL or Chimera to open the receptor PDBQT and the docking results PDBQT file.[17][19]

    • Analyze the top-ranked pose (the one with the lowest binding energy).

    • Examine the interactions between your 2-amino-4-hydroxypyrido[2,3-d]pyrimidine analog and the amino acid residues in the binding pocket. Look for key interactions such as:

      • Hydrogen bonds: Crucial for specificity and affinity.

      • Hydrophobic interactions: Often drive the initial binding event.

      • Pi-stacking or cation-pi interactions: Common with aromatic systems like the pyridopyrimidine core.

PoseBinding Affinity (kcal/mol)RMSD from Best Mode
1-9.50.000
2-9.21.852
3-9.12.103
.........
Step 6: Protocol Validation - A Self-Validating System

To ensure the trustworthiness of your docking protocol, it is essential to perform a validation step.

  • Redocking: The most common method for validation is to "redock" the co-crystallized ligand back into the binding site of its own protein.[20][21]

  • Procedure:

    • Prepare the co-crystallized ligand and the protein as described in Steps 1 and 2.

    • Run the docking simulation using the same grid box and docking parameters.

  • Assessing Success:

    • The primary metric for a successful redocking is the Root Mean Square Deviation (RMSD) between the predicted pose of the co-crystallized ligand and its original position in the crystal structure.

    • An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[20][21][22]

Validation by Redocking cluster_success Success cluster_fail Failure Start Start with Co-crystallized Protein-Ligand Complex (PDB) Separate Separate Ligand and Protein Start->Separate Redock Dock the Ligand back into the Protein using your Protocol Separate->Redock Compare Compare Docked Pose to Original Crystal Pose Redock->Compare RMSD Calculate RMSD Compare->RMSD Result Result RMSD->Result SuccessNode RMSD < 2.0 Å Protocol is Validated Result->SuccessNode if successful FailNode RMSD > 2.0 Å Adjust Protocol (e.g., Grid Box, Exhaustiveness) Result->FailNode if not

Caption: The logical flow for validating a molecular docking protocol using the redocking method.

Conclusion and Future Directions

This protocol provides a robust framework for conducting molecular docking studies on 2-amino-4-hydroxypyrido[2,3-d]pyrimidine analogs. By following these steps, researchers can gain valuable insights into the potential binding modes and affinities of their compounds, thereby guiding further experimental work.

It is crucial to remember that molecular docking is a predictive tool.[18] While it is highly effective for prioritizing compounds and generating hypotheses, the results should always be validated through experimental assays. Future work could involve more advanced computational techniques, such as molecular dynamics simulations, to further refine the docking poses and calculate binding free energies with higher accuracy.

References

Sources

Application

One-Pot Multicomponent Synthesis of 2-Amino-4-hydroxy-pyrido[2,3-d]pyrimidines: An Application Note and Detailed Protocol

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] This fused ring system, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] This fused ring system, an analog of quinazoline, is a key pharmacophore in a wide range of biologically active compounds.[2] Derivatives of pyrido[2,3-d]pyrimidine have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) depressive effects.[1][3] Notably, this scaffold is present in approved drugs like Palbociclib, a cyclin-dependent kinase inhibitor used in the treatment of breast cancer.[4] The therapeutic potential of these compounds stems from their ability to act as inhibitors for various enzymes, such as dihydrofolate reductase (DHFR) and tyrosine kinases, which are crucial in disease pathways.[2][4]

The development of efficient and environmentally benign synthetic methodologies for constructing this complex heterocyclic system is of paramount importance. One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in this endeavor, offering significant advantages over traditional multi-step syntheses. MCRs are characterized by their operational simplicity, atom economy, and the ability to generate molecular diversity in a single synthetic operation. This application note provides a detailed protocol for a one-pot, three-component synthesis of 2-amino-4-hydroxy-pyrido[2,3-d]pyrimidine derivatives, a class of compounds with significant biological interest.

Reaction Mechanism and Rationale

The one-pot synthesis of 2-amino-4-hydroxy-pyrido[2,3-d]pyrimidines typically proceeds through a domino sequence of reactions involving an aromatic aldehyde, a compound with an active methylene group (like malononitrile or ethyl cyanoacetate), and a 6-aminopyrimidine derivative (such as 6-aminouracil). The reaction mechanism can be broadly understood through the following key steps:

  • Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of the aromatic aldehyde with the active methylene compound. This step forms an α,β-unsaturated intermediate. A theoretical study of a similar reaction suggests that the initial step could be a deprotonation of the active methylene compound.[5][6]

  • Michael Addition: The 6-aminopyrimidine then acts as a nucleophile and undergoes a Michael addition to the electron-deficient double bond of the α,β-unsaturated intermediate.[5]

  • Intramolecular Cyclization and Tautomerization: Subsequent intramolecular cyclization, followed by dehydration and tautomerization, leads to the formation of the final, stable pyrido[2,3-d]pyrimidine ring system. The overall process efficiently constructs the fused heterocyclic core in a single pot.[5]

The choice of reactants and reaction conditions can be tailored to introduce a variety of substituents onto the pyrido[2,3-d]pyrimidine scaffold, allowing for the creation of a library of diverse compounds for biological screening.

Experimental Workflow and Protocol

This section outlines a general and robust protocol for the one-pot synthesis of 2-amino-4-hydroxy-pyrido[2,3-d]pyrimidine derivatives. The specific example provided is for the synthesis of 2-amino-5-cyano-4-hydroxy-7-phenyl-pyrido[2,3-d]pyrimidine, a representative member of this class of compounds.

Materials and Reagents
  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • 6-Aminouracil

  • Solvent (e.g., Ethanol, Water, or a mixture)

  • Catalyst (e.g., a base like piperidine or an acid catalyst like p-toluenesulfonic acid, or a phase transfer catalyst like triethylbenzylammonium chloride[7])

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus (magnetic stirrer with hotplate)

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

  • Purification supplies (silica gel for column chromatography, recrystallization solvents)

  • Characterization instruments (NMR, IR, Mass Spectrometry)

Detailed Step-by-Step Protocol
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 6-aminouracil (1.0 mmol).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., 10 mL of ethanol) to the flask. Then, add a catalytic amount of the selected catalyst (e.g., 2-3 drops of piperidine).

  • Reaction Execution: Heat the reaction mixture to reflux with constant stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) at regular intervals (e.g., every 30 minutes).

  • Work-up and Isolation: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the reaction mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure 2-amino-4-hydroxy-pyrido[2,3-d]pyrimidine derivative. If necessary, column chromatography on silica gel can be employed for further purification.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction parameters for the one-pot synthesis of various 2-amino-4-hydroxy-pyrido[2,3-d]pyrimidine derivatives, showcasing the versatility of this methodology.

EntryAromatic AldehydeActive Methylene CompoundCatalystSolventReaction Time (h)Yield (%)
1BenzaldehydeMalononitrilePiperidineEthanol385-95
24-ChlorobenzaldehydeMalononitrilePiperidineEthanol480-90
34-MethoxybenzaldehydeMalononitrilePiperidineEthanol3.588-96
4BenzaldehydeEthyl CyanoacetateGuanidine HClEthanol575-85[8]
5Various AldehydesMalononitrile(NH₄)₂HPO₄Water2-4High[9]
6Various AldehydesMalononitrileTEBACWater4Good[7]

Visualizing the Process

Reaction Mechanism Diagram

The following diagram illustrates the proposed mechanistic pathway for the one-pot synthesis of 2-amino-4-hydroxy-pyrido[2,3-d]pyrimidines.

Reaction_Mechanism cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Final Product A Aromatic Aldehyde S1 Knoevenagel Condensation A->S1 B Active Methylene Compound B->S1 C 6-Aminouracil S2 Michael Addition C->S2 S1->S2 S3 Intramolecular Cyclization S2->S3 S4 Dehydration & Tautomerization S3->S4 P 2-Amino-4-hydroxy- pyrido[2,3-d]pyrimidine S4->P

Caption: Proposed mechanism for the one-pot synthesis.

Experimental Workflow Diagram

This diagram provides a visual overview of the experimental procedure.

Experimental_Workflow Start Start Setup 1. Reaction Setup (Reactants + Solvent + Catalyst) Start->Setup Reaction 2. Reflux & Monitor (TLC) Setup->Reaction Workup 3. Cool & Filter Reaction->Workup Purify 4. Recrystallize or Column Chromatography Workup->Purify Characterize 5. Characterization (NMR, IR, MS) Purify->Characterize End End Characterize->End

Caption: Step-by-step experimental workflow.

Conclusion and Future Outlook

The one-pot multicomponent synthesis of 2-amino-4-hydroxy-pyrido[2,3-d]pyrimidines offers a highly efficient, atom-economical, and versatile approach to this medicinally important class of compounds. The operational simplicity and the ability to readily generate diverse analogs make this methodology particularly attractive for applications in drug discovery and development. Further research in this area could focus on the development of even more environmentally friendly protocols, such as the use of green solvents and recyclable catalysts, as well as the expansion of the substrate scope to create novel derivatives with enhanced biological activities.

References

  • Abdel-Aziem, A., El-Gendy, M. S., & Abdelhamid, A. O. (2012). Synthesis and Antimicrobial Activities of pyrido[2,3-d]pyrimidine, Pyridotriazolopyrimidine, Triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine Derivatives. European Journal of Chemistry. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available at: [Link]

  • Yousif, M. N. M., El-Gazzar, A. B. A., & El-Enany, M. M. (2021). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • de Oliveira, B. G., et al. (2023). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective. ACS Omega. Available at: [Link]

  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. Available at: [Link]

  • Al-Zahrani, A. A., et al. (2023). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. Available at: [Link]

  • Sharma, R., et al. (2022). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. Available at: [Link]

  • Gellis, A., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals. Available at: [Link]

  • de Oliveira, B. G., et al. (2023). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective. ACS Omega. Available at: [Link]

  • Singh, S., & Kaur, H. (2021). An overview on synthetic and pharmaceutical prospective of pyrido[2,3-d]pyrimidines scaffold. Archiv der Pharmazie. Available at: [Link]

  • Various Authors. (n.d.). The chemistry of pyrido[2,3-d]pyrimidines and their applications. ResearchGate. Available at: [Link]

  • Zare, A., & Meraj, F. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. Available at: [Link]

  • Deshmukh, M. B., et al. (2009). A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Zare, A., et al. (2023). Suggested mechanism for the synthesis of pyrido[2,3-d]pyrimidines catalyzed by LDHs–TPTAACl. ResearchGate. Available at: [Link]

  • Oliver, M., et al. (2003). A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines. URL. Available at: [Link]

  • Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. SCIRP. Available at: [Link]

  • Shaabani, A., et al. (2007). One‐pot synthesis of pyrido[2,3‐d]pyrimidines via efficient three‐component reaction in aqueous media. Journal of Heterocyclic Chemistry. Available at: [Link]

Sources

Method

Application Note: Advanced In Vivo Formulation Strategies for 2-Amino-4-Hydroxypyrido[2,3-d]Pyrimidine Scaffolds

Introduction & Physicochemical Rationale The 2-amino-4-hydroxypyrido[2,3-d]pyrimidine scaffold (commonly known as 5-deazapterin) is a privileged pharmacophore in oncology and infectious disease drug development. It acts...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

The 2-amino-4-hydroxypyrido[2,3-d]pyrimidine scaffold (commonly known as 5-deazapterin) is a privileged pharmacophore in oncology and infectious disease drug development. It acts as a potent competitive inhibitor of dihydrofolate reductase (DHFR) and various cyclin-dependent kinases . However, translating these derivatives into in vivo models presents extreme pharmaceutical challenges.

The Causality of Formulation Failure: In aqueous media, the 4-hydroxy group predominantly tautomerizes to its lactam form (2-aminopyrido[2,3-d]pyrimidin-4(3H)-one) . The combination of the planar bicyclic aromatic system and the strong intermolecular hydrogen-bonding network (N–H···O) results in an exceptionally high crystal lattice energy. Consequently, the scaffold exhibits negligible aqueous solubility (< 10 µg/mL) and poor lipid solubility. Standard lipid-based drug delivery systems (SEDDS) or simple co-solvent mixtures typically fail, as the API rapidly nucleates and precipitates upon dispersion in the gastrointestinal tract or bloodstream, leading to rapid reticuloendothelial system (RES) clearance and sub-therapeutic exposure.

Formulation Strategy & Selection

To achieve therapeutic systemic exposure, the formulation must bypass the thermodynamic barrier of the crystal lattice. This application note details two self-validating methodologies designed to overcome these physicochemical barriers:

  • Kinetic Trapping via Polymeric Nanoparticles: Utilizing PLGA-PEG to trap the API in an amorphous state, preventing crystallization while leveraging the Enhanced Permeability and Retention (EPR) effect for targeted tissue delivery.

  • Thermodynamic Shielding via Inclusion Complexation: Utilizing Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) to encapsulate the hydrophobic planar core, masking it from the aqueous environment to enable high-dose intravenous (IV) or oral delivery .

In Vivo Delivery Pathway

G API Free 2-Amino-4-hydroxypyrido [2,3-d]pyrimidine (High Lattice Energy) Clearance Rapid Precipitation & Renal Clearance API->Clearance Unformulated (In Vivo) Nano PLGA-PEG Nanoparticle (Amorphous Trapping) API->Nano Protocol A CD SBE-β-CD Complex (Thermodynamic Shielding) API->CD Protocol B Circulation Systemic Circulation (Enhanced Bioavailability) Nano->Circulation CD->Circulation Tumor Target Tissue / TME (EPR Effect / Diffusion) Circulation->Tumor Biodistribution Cell Cellular Endocytosis & Endosomal Escape Tumor->Cell Target Intracellular Kinase / DHFR Inhibition Cell->Target Payload Release

Mechanistic pathway comparing unformulated clearance versus formulated in vivo delivery.

Detailed Experimental Protocols

Protocol A: PLGA-PEG Nanoprecipitation (Kinetic Trapping)

Rationale: Standard emulsion methods (W/O/W) fail because the API is insoluble in volatile organic solvents like dichloromethane. We employ a solvent displacement (nanoprecipitation) method using Dimethyl Sulfoxide (DMSO), which dissolves the API and is fully miscible with the aqueous anti-solvent.

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve 10 mg of the pyrido[2,3-d]pyrimidine derivative and 90 mg of PLGA-PEG block copolymer (50:50 lactide:glycolide, MW ~35,000) in 2.0 mL of anhydrous DMSO.

    • Self-Validation Check: Inspect the solution under a strong light source. It must be completely optically clear. Any undissolved micro-crystals will act as nucleation seeds, causing catastrophic premature precipitation during the aqueous phase transfer.

  • Aqueous Phase Preparation: Prepare 20 mL of Milli-Q water containing 0.1% w/v Poloxamer 188. This surfactant stabilizes the nascent nanoparticles and prevents Ostwald ripening.

  • Nanoprecipitation: Inject the organic phase into the aqueous phase at a highly controlled rate of 1 mL/min using a syringe pump, under high-speed magnetic stirring (1000 rpm) at 4°C.

    • Causality Insight: Operating at 4°C reduces the kinetic energy of the API molecules, heavily favoring the rapid solidification of the PLGA-PEG matrix over the thermodynamically driven crystallization of the deazapterin core.

  • Purification: Transfer the resulting suspension to a Tangential Flow Filtration (TFF) system equipped with a 100 kDa MWCO cassette. Diafilter with 5 volumes of Milli-Q water to completely remove the DMSO and any unencapsulated API.

  • Characterization: Analyze the purified formulation via Dynamic Light Scattering (DLS). Acceptable parameters for in vivo EPR targeting are a Z-average diameter of < 150 nm and a Polydispersity Index (PDI) of < 0.2.

Protocol B: SBE-β-CD Inclusion Complexation (Thermodynamic Shielding)

Rationale: The hydrophobic cavity of SBE-β-CD (Captisol®) provides an ideal lipophilic microenvironment to accommodate the planar bicyclic ring system. Simultaneously, its polyanionic exterior ensures massive aqueous solubility, making it ideal for intravenous bolus injections or oral gavage.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 20% w/v solution of SBE-β-CD in 50 mM sodium phosphate buffer adjusted to pH 7.4.

  • API Addition: Add the pyrido[2,3-d]pyrimidine derivative to the buffer at a target concentration of 5 mg/mL. The API will initially remain as a suspension.

  • Equilibration: Stir the suspension at 37°C for 48 hours in a sealed, light-protected amber vial.

    • Causality Insight: Cyclodextrin complexation of highly rigid planar molecules is an endothermic, equilibrium-driven process. Allowing 48 hours of continuous kinetic energy input ensures maximum inclusion efficiency and prevents false-positive solubility readings.

  • Filtration & Validation: Filter the suspension through a 0.22 µm PVDF syringe filter to remove any uncomplexed API.

    • Self-Validation Check: The filtrate must be perfectly transparent. Quantify the exact solubilized API concentration via RP-HPLC (UV detection at ~280 nm) against a standard curve.

  • Lyophilization: Flash-freeze the filtrate at -80°C and lyophilize for 48 hours to obtain a stable, reconstitutable powder for in vivo dosing.

Quantitative Data Summary

The following table summarizes the expected physicochemical and pharmacokinetic enhancements when applying these formulation techniques to the pyrido[2,3-d]pyrimidine scaffold compared to an unformulated control.

Formulation StrategyParticle Size (nm)Encapsulation / Complexation EfficiencyApparent Aqueous Solubility (mg/mL)In Vivo Half-Life ( t1/2​ , h)Relative Bioavailability (F%)
Unformulated API (Control) N/A (Macroscopic)N/A< 0.01< 0.5< 5%
PLGA-PEG Nanoparticles 120 ± 1575 - 85%2.58.265% (IV) / 40% (PO)
SBE-β-CD Complex < 5 (Molecular)> 95% (Equilibrium)15.04.585% (IV) / 70% (PO)

References

  • Title: 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one (CAS RN: 7255-87-0) Source: CAS Common Chemistry URL: [Link][1]

  • Title: Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses Source: MDPI International Journal of Molecular Sciences URL: [Link][2]

  • Title: Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives Source: ACS Omega URL: [Link][3]

Sources

Application

Advanced Derivatization Strategies for the 2-Amino Group of 2-Amino-4-hydroxypyrido[2,3-d]pyrimidine

Document Type: Application Note & Protocol Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The 2-amino-4-hydroxypyrido[2,3-d]pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Protocol Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The 2-amino-4-hydroxypyrido[2,3-d]pyrimidine core (often existing as its tautomer, 2-amino-pyrido[2,3-d]pyrimidin-4(3H)-one) is a highly privileged motif in modern drug discovery, frequently serving as a bioisostere for purines in the development of kinase inhibitors, antifolates, and antimicrobial agents[1]. In medicinal chemistry, derivatization of this scaffold is critical for tuning pharmacokinetics and target affinity[2].

However, derivatizing the exocyclic 2-amino group presents a profound synthetic challenge. The strong electron-withdrawing nature of the pyrimidin-4-one system, coupled with a tautomerization equilibrium that heavily favors the 4-oxo form, severely diminishes the nucleophilicity of the 2-amino nitrogen[3]. Consequently, standard electrophilic additions often result in competitive N3 or O4 alkylation/acylation, leading to complex mixtures and poor yields[4].

This Application Note details three validated, regioselective protocols for the N-acylation, reductive alkylation, and urea derivatization of the 2-amino group. By employing mechanistic workarounds such as transient silylation and Lewis acid catalysis, these methods overcome the intrinsic electronic deactivation of the scaffold, enabling the efficient generation of diverse Structure-Activity Relationship (SAR) libraries.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized parameters for the three primary derivatization pathways. These conditions have been engineered to suppress N3/O4 off-target reactions.

Derivatization StrategyReagents / CatalystKey IntermediateRegioselectivity (2-NH₂)Typical Yield
N-Acylation Acyl Chloride, HMDS, TMSCl, PyridineO4-Silyl ether>95%75–85%
Reductive Alkylation Aldehyde, Ti(O-iPr)₄, NaBH(OAc)₃Schiff Base (Imine)>90%60–70%
Urea Formation Isocyanate, Pyridine, DMFDirect Coupling>85%65–80%

Mandatory Visualization: Derivatization Workflows

G Parent 2-Amino-4-hydroxypyrido [2,3-d]pyrimidine Silylation Transient Silylation (HMDS / TMSCl) Parent->Silylation LewisAcid Aldehyde + Ti(O-iPr)4 (Lewis Acid Catalysis) Parent->LewisAcid Isocyanate Isocyanate + Pyridine (DMF, 80 °C) Parent->Isocyanate SilylInt O4-Silyl Ether (Activated 2-NH2) Silylation->SilylInt Acylation Acyl Chloride (Pyridine, 0 °C) SilylInt->Acylation AcylProd 2-Amido Derivative Acylation->AcylProd ImineInt Schiff Base Intermediate LewisAcid->ImineInt Reduction NaBH(OAc)3 (Reductive Amination) ImineInt->Reduction AlkylProd 2-Alkylamino Derivative Reduction->AlkylProd UreaProd 2-Urea Derivative Isocyanate->UreaProd

Mechanistic workflows for regioselective derivatization of the 2-amino group.

Experimental Protocols

Protocol A: N-Acylation via Transient Silylation (The "Silyl Method")

Direct acylation of the 2-amino group often fails or requires forcing conditions that degrade the starting material. This protocol utilizes transient O4-silylation to lock the molecule into its aromatic pyrimidine tautomer, thereby restoring the nucleophilicity of the 2-amino group.

Step-by-Step Methodology:

  • Preparation: Suspend 10.0 mmol of 2-amino-4-hydroxypyrido[2,3-d]pyrimidine in 25 mL of anhydrous pyridine under an inert argon atmosphere.

    • Causality Check: Pyridine acts as both the solvent and the acid scavenger. The inert atmosphere prevents premature hydrolysis of the moisture-sensitive silylating agents.

  • Transient Protection: Add hexamethyldisilazane (HMDS, 3.0 eq) and trimethylsilyl chloride (TMSCl, 0.1 eq). Heat the suspension to reflux (approx. 115 °C) for 2–3 hours.

    • Causality Check: The starting material is highly insoluble. The formation of a clear, homogenous solution serves as a self-validating visual cue that quantitative O4-silylation has occurred.

  • Acylation: Cool the clear solution to 0 °C using an ice bath. Add the desired acyl chloride (1.2 eq) dropwise over 10 minutes. Stir the reaction mixture at room temperature for 4 hours.

  • Deprotection & Workup: Quench the reaction by slowly adding 10 mL of methanol, followed by 10 mL of water.

    • Causality Check: The addition of protic solvents rapidly cleaves the labile O-silyl ether, regenerating the 4-hydroxy/4-oxo moiety while leaving the newly formed, stable 2-amide bond intact.

  • Isolation: Filter the resulting precipitate, wash with cold water and diethyl ether, and dry under a vacuum to yield the 2-amido derivative.

Protocol B: Reductive Alkylation via Titanium-Catalyzed Imine Formation

Direct alkylation with alkyl halides in the presence of base overwhelmingly favors N3-alkylation. To selectively alkylate the 2-amino group, a reductive amination approach is required.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask, suspend the starting material (5.0 mmol) and the desired aldehyde (6.0 mmol) in 20 mL of anhydrous 1,2-dichloroethane (DCE).

  • Lewis Acid Catalysis: Add Titanium(IV) isopropoxide (Ti(O-iPr)₄, 2.0 eq). Stir the mixture at 60 °C for 12 hours.

    • Causality Check: The 2-amino group is too deactivated to spontaneously condense with aldehydes. Ti(O-iPr)₄ acts as a dual-purpose reagent: it coordinates the 4-oxo oxygen to increase the electrophilicity of the core, while acting as a potent water scavenger to drive Schiff base (imine) formation.

  • Reduction: Cool the reaction to room temperature. Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 3.0 eq) in small portions. Stir for an additional 12 hours at room temperature.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 30 minutes to precipitate titanium salts as white solids.

    • Causality Check: Vigorous stirring with a mild base ensures the complete breakdown of the titanium complex, preventing emulsion formation during extraction.

  • Isolation: Filter the mixture through a pad of Celite. Extract the filtrate with dichloromethane (3 x 20 mL), dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Protocol C: Urea Derivatization via Isocyanate Coupling

Ureas are excellent hydrogen-bond donors/acceptors in kinase inhibitor design. This protocol leverages the high electrophilicity of isocyanates to achieve direct coupling without the need for transient protection.

Step-by-Step Methodology:

  • Coupling: Dissolve the starting material (5.0 mmol) in 15 mL of anhydrous N,N-dimethylformamide (DMF). Add anhydrous pyridine (2.0 eq) followed by the desired isocyanate (1.5 eq).

  • Thermal Activation: Heat the reaction mixture at 80 °C for 16 hours under an argon atmosphere.

    • Causality Check: While isocyanates are highly reactive, elevated temperatures are required to overcome the high activation energy barrier of the deactivated 2-amino group. Pyridine acts as a nucleophilic catalyst.

  • Workup: Cool the mixture to room temperature and pour it into 50 mL of ice-cold water.

  • Isolation: Stir vigorously until a solid precipitates. Filter the solid, wash sequentially with water, cold ethanol, and diethyl ether, and dry under a vacuum to afford the 2-urea derivative.

References

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics Source: Semantic Scholar URL
  • Towards a Sustainable Synthesis of Amides: Chemoselective Palladium-catalysed Aminocarbonylation of Aryl Iodides in Deep Eutectic Solvents Source: ResearchGate URL
  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance Source: International Journal of Pharmaceutical Sciences URL
  • WO2007089768A2 - 4-aryl-2-amino-pyrimidines or 4-aryl-2-aminoalkyl-pyrimidines as jak-2 modulators and pharmaceutical compositions containing them Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

improving aqueous solubility of pyrido(2,3-d)pyrimidine 2-amino-4-hydroxy compounds

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic drug development, I have designed this guide to address the specific physicochemical hurdles associated with pyrido[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic drug development, I have designed this guide to address the specific physicochemical hurdles associated with pyrido[2,3-d]pyrimidine 2-amino-4-hydroxy compounds.

These scaffolds are highly privileged in medicinal chemistry, frequently serving as potent kinase and dihydrofolate reductase (DHFR) inhibitors. However, their planar geometry and hydrogen-bonding capacity often result in notoriously poor aqueous solubility, leading to failed assays and poor bioavailability. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to overcome these formulation and synthetic challenges.

🔬 Core FAQs: Understanding the Mechanistic Challenges

Q1: Why is the aqueous solubility of my 2-amino-4-hydroxy pyrido[2,3-d]pyrimidine compound consistently below 1 µM? A: The insolubility of this specific scaffold is rarely a simple lipophilicity (LogP) issue; it is primarily driven by crystal lattice energy . In aqueous environments, the 2-amino-4-hydroxy system predominantly exists in its tautomeric form: 2-amino-pyrido[2,3-d]pyrimidin-4(3H)-one[1]. This configuration creates a perfect donor-acceptor pair. The 2-amino group acts as a strong hydrogen-bond donor, while the 4-oxo group acts as a strong acceptor, leading to extensive, rigid intermolecular hydrogen bonding networks. This high lattice energy prevents water molecules from effectively solvating the individual drug molecules[2].

Q2: I cannot change the core because it is essential for kinase hinge-binding. How can I improve solubility without destroying my Structure-Activity Relationship (SAR)? A: If the core must remain intact for target engagement, you must target the periphery of the molecule. The most effective strategy is the introduction of a basic, ionizable side chain (such as a 4-methylpiperazine or diethylamine group) tethered via a flexible alkyl linker[3]. At physiological pH (7.4), these basic amines become protonated. This achieves two things:

  • It drastically lowers the LogD of the compound.

  • The flexible, bulky side chain sterically disrupts the planar stacking of the pyrido[2,3-d]pyrimidine rings, lowering the crystal lattice energy.

MechanisticPathway A 2-Amino-4-hydroxy Pyrido[2,3-d]pyrimidine B Tautomerization to 4(3H)-one Form A->B C Strong Intermolecular Hydrogen Bonding B->C Donor-Acceptor Pairing D High Crystal Lattice Energy & Poor Solvation C->D E Solubility Intervention: Steric Disruption or Ionization D->E Troubleshooting F Enhanced Aqueous Solubility (>50 µM) E->F Decreased LogD

Mechanistic pathway of pyrido[2,3-d]pyrimidine insolubility and intervention logic.

🛠 Troubleshooting Guide 1: Inconsistent Solubility Data

Issue: My team is reporting highly variable aqueous solubility data for the same pyrido[2,3-d]pyrimidine batch. Some assays show 50 µM, others show 2 µM.

Root Cause Analysis: You are likely observing kinetic (apparent) solubility rather than thermodynamic solubility. Pyrido[2,3-d]pyrimidines can easily form supersaturated solutions if initially dissolved in DMSO and spiked into aqueous buffer (a common practice in high-throughput screening). Over 24–48 hours, the compound will nucleate and crash out of solution, leading to wildly inconsistent assay results.

Self-Validating Protocol: Shake-Flask Thermodynamic Solubility Assay To establish absolute trustworthiness in your data, you must measure thermodynamic solubility using a self-validating equilibrium check[2].

  • Preparation: Add an excess amount of the solid pyrido[2,3-d]pyrimidine compound (approx. 5 mg) into three separate 2 mL glass HPLC vials.

  • Solvent Addition: Add 1 mL of the target aqueous medium (e.g., PBS, pH 7.4) to each vial. Do not use any DMSO co-solvent.

  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker at 37 °C and 250 RPM.

  • Time-Course Sampling (The Self-Validation Step):

    • Extract 50 µL aliquots at 24, 48, and 72 hours .

    • Filter each aliquot immediately through a 0.22 µm PTFE syringe filter to remove undissolved microcrystals.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV against a known standard curve.

  • Data Validation: Compare the concentrations at 48 hours and 72 hours. If the variance is < 5%, thermodynamic equilibrium is confirmed. If the concentration is still dropping, the compound is still precipitating; extend the assay to 96 hours.

🛠 Troubleshooting Guide 2: Synthetic Modification for Solvation

Issue: I need to synthesize a more soluble analog, but I am unsure which solubilizing group will yield the best balance of solubility and target potency.

Root Cause Analysis: Adding bulky groups directly to the pyrido[2,3-d]pyrimidine core often causes steric clashes in the narrow ATP-binding pockets of kinases. The solution is to use an alkyl spacer to project the solubilizing amine out into the solvent-exposed region of the target protein.

Data Presentation: Impact of Side Chains on Solubility and Potency Below is a summarized dataset demonstrating how specific structural modifications at the periphery of the pyrido[2,3-d]pyrimidine core impact both aqueous solubility and target kinase inhibition[3].

Compound ModificationSide Chain Added (via N-alkylation)Aqueous Solubility (µg/mL)Target Kinase IC₅₀ (µM)
Parent Core None< 1.0> 50.0
Analog A 3-(diethylamino)propyl~ 50.00.140
Analog B 3-(4-methylpiperazinyl)propyl> 100.00.048
Analog C 4-(diethylamino)butyl> 100.00.033

Insight: The 3-(4-methylpiperazinyl)propyl modification provides the optimal balance, increasing solubility by over 100-fold while drastically improving target affinity due to favorable solvent-exposed interactions.

Self-Validating Protocol: Buchwald-Hartwig Amination for Solubilizing Groups To append these groups without degrading the sensitive 2-amino-4-hydroxy core:

  • Protection: Protect the 2-amino and 4-hydroxy groups using pivaloyl chloride to prevent competitive coupling and enhance solubility in organic solvents[4].

  • Catalytic Coupling: Combine the halogenated core (1.0 eq), the solubilizing amine (1.2 eq), Pd(OAc)₂ (0.05 eq), BINAP (0.1 eq), and NaOt-Bu (1.5 eq) in anhydrous toluene.

  • Reaction: Heat at 110 °C under nitrogen for 6 hours. Validation check: Monitor via LC-MS; the reaction is complete when the halogenated starting material peak is <2% of the total area.

  • Deprotection: Cleave the pivaloyl groups using mild base (e.g., methanolic ammonia) to restore the active 2-amino-4-hydroxy pharmacophore.

🛠 Troubleshooting Guide 3: Formulation & Prodrug Interventions

Issue: My SAR is completely locked. Any covalent modification to the core or periphery destroys the compound's biological activity. How do I proceed?

Root Cause Analysis: When the medicinal chemistry space is exhausted, you must pivot from covalent structural modification to non-covalent formulation or transient prodrug strategies[5].

FormulationDecision Start Solubility Optimization Required CheckSAR Does SAR allow core or peripheral modification? Start->CheckSAR Mod Covalent Modification (e.g., Piperazine side chain) CheckSAR->Mod Yes, SAR is flexible Form Non-Covalent Formulation (e.g., Cyclodextrin Complex) CheckSAR->Form No, strict SAR limits ValMod Verify via Shake-Flask & Kinase Assay Mod->ValMod ValForm Verify via Dissolution & PK Studies Form->ValForm

Decision matrix for selecting covalent vs. non-covalent solubility optimization strategies.

Formulation Solution: Cyclodextrin Complexation For in vivo dosing, complex the compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic pyrido[2,3-d]pyrimidine core will partition into the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin ensures aqueous solubility.

  • Protocol: Dissolve 20% w/v HP-β-CD in water. Slowly add the API while sonicating at 40 °C until a clear solution is achieved. Filter through a 0.22 µm filter prior to dosing.

Prodrug Solution: Phosphate Esters If formulation fails, synthesize a phosphate ester prodrug targeting the 4-hydroxy group. The highly polar phosphate group will force the compound into solution. Upon administration, endogenous alkaline phosphatases in the blood will rapidly cleave the phosphate, releasing the active 2-amino-4-hydroxy parent compound directly into systemic circulation.

📚 References

  • Thompson, A. M., et al. "Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Victory, P., et al. "Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications." Pharmaceuticals (Basel), National Center for Biotechnology Information (PMC). Available at:[Link]

  • Kumar, A., et al. "Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective." Frontiers in Chemistry, National Center for Biotechnology Information (PMC). Available at:[Link]

  • Gangjee, A., et al. "Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates: Application of Buchwald-Hartwig aminations of heterocycles." Bioorganic & Medicinal Chemistry, National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Optimization

optimizing reaction yield in 2-amino-4-hydroxypyrido[2,3-d]pyrimidine synthesis

Welcome to the Advanced Scaffold Support Center. The 2-amino-4-hydroxypyrido[2,3-d]pyrimidine core—widely known in drug discovery as 5-deazapterin —is a privileged pharmacophore fundamental to the development of classica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Scaffold Support Center. The 2-amino-4-hydroxypyrido[2,3-d]pyrimidine core—widely known in drug discovery as 5-deazapterin —is a privileged pharmacophore fundamental to the development of classical and non-classical antifolates, including L-5-deazafolic acid and various kinase inhibitors[1][2].

Synthesizing this bicyclic system efficiently requires strict control over reaction kinetics, solvent dielectric properties, and intermediate solubility. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you optimize your reaction yields.

Synthetic Strategy & Workflow

Depending on your target profile, synthesis generally diverges into two distinct pathways:

  • The Multicomponent Reaction (MCR) Route: Best for generating highly decorated libraries (e.g., 5-aryl-6-carbonitrile derivatives) via a Knoevenagel-Michael-cyclization cascade[3][4].

  • The Classical Condensation Route: The definitive pathway for synthesizing 6-substituted 5-deazapterins (such as 6-formyl-5-deazapterin), which are the critical precursors for antifolate drug development[2][5].

Figure 1: Divergent synthetic workflows for the 2-amino-4-hydroxypyrido[2,3-d]pyrimidine core.

Troubleshooting Route A: Multicomponent Reactions (MCR)

Q: Why is my MCR yield plateauing at 40-50% despite extended conventional heating? A: The plateau is likely caused by the reversible nature of the intermediate Michael addition and poor thermal transfer in conventional solvents. To break this thermodynamic bottleneck, switch to Microwave Irradiation (MWI) using a solvent with a high loss tangent, such as N,N-dimethylformamide (DMF). The heating characteristics of a solvent under MWI depend heavily on its dielectric properties. DMF allows for rapid, homogeneous superheating that accelerates the domino Knoevenagel-Michael-cyclization sequence, pushing the equilibrium toward the thermodynamically stable fused pyrimidine before side reactions can occur[4].

Q: How do I select the right catalyst to drive the Knoevenagel-Michael cascade without degrading sensitive aldehydes? A: Avoid harsh Lewis acids. Instead, utilize mild, water-compatible catalysts. Diammonium hydrogen phosphate (DAHP) at 10 mol% is highly effective in aqueous or DMF media, acting as a bifunctional catalyst that activates both the aldehyde (via hydrogen bonding) and the active methylene[4]. Alternatively, for solvent-free conditions, Brønsted-acidic ionic liquids like [DMBSI]HSO₄ provide exceptional yields (>85%) in under a minute by simultaneously acting as the reaction medium and the proton donor[3].

Quantitative Data: Catalyst & Solvent Optimization

The following table synthesizes optimization data for the one-pot three-component synthesis of pyrido[2,3-d]pyrimidines.

SolventCatalystConditionsTimeYield (%)
H₂ODAHP (10 mol%)Conventional Reflux60 min85
DMFNoneMW (250 W, 120°C)15 min45
DMFDAHP (10 mol%)MW (250 W, 120°C)5 min92
Solvent-free[DMBSI]HSO₄ (10 mol%)Conventional (130°C)< 1 min87
Validated Protocol: Microwave-Assisted MCR Synthesis

Self-validating marker: The reaction mixture will rapidly change from a heterogeneous suspension to a deep-colored solution, followed by the precipitation of the product upon cooling.

  • In a microwave-transparent vessel, combine 2,4-diamino-6-hydroxypyrimidine (1.0 mmol), malononitrile (1.2 mmol), and the target aromatic aldehyde (1.0 mmol).

  • Add 10 mol% diammonium hydrogen phosphate (DAHP) as the catalyst[4].

  • Suspend the mixture in 3.0 mL of N,N-dimethylformamide (DMF).

  • Irradiate the mixture in a microwave synthesizer at 250 W. Program the instrument to reach a maximum temperature of 120°C.

  • Maintain irradiation for 5 minutes.

  • Upon completion, cool the reaction to room temperature and pour it into 15 mL of crushed ice/water.

  • Filter the resulting precipitate, wash thoroughly with deionized water, and recrystallize from hot ethanol to yield the pure derivative.

Troubleshooting Route B: Classical Condensation (Taylor Synthesis)

Q: My 6-substituted 5-deazapterin synthesized via classical condensation is completely insoluble, preventing downstream purification and cross-coupling (e.g., Heck reactions). How can I resolve this? A: The parent 2-amino-4-hydroxypyrido[2,3-d]pyrimidine system forms a rigid, highly stable intermolecular hydrogen-bonding network, rendering it virtually insoluble in standard organic solvents. To resolve this, you must disrupt the hydrogen bonding by protecting the 2-amino group. Reacting the crude product with pivalic anhydride and a catalytic amount of 4-dimethylaminopyridine (DMAP) yields the 2-pivaloylamino derivative. The bulky pivaloyl group forces the molecules apart, dramatically increasing solubility in solvents like chloroform and THF, allowing for seamless downstream palladium-catalyzed coupling[5][6].

Q: I am observing incomplete cyclization when condensing 2,4-diamino-6-hydroxypyrimidine with malondialdehyde derivatives. What is the mechanistic cause? A: The condensation proceeds via an initial enamine intermediate formed by the nucleophilic attack of the pyrimidine's C5 position on the aldehyde. If cyclization stalls, it is because the subsequent intramolecular attack of the 6-amino group onto the remaining carbonyl requires strict geometric alignment and dehydration. Ensure your reaction is run in an acidic medium (e.g., aqueous acetic acid) to protonate the carbonyl oxygen, increasing its electrophilicity and facilitating the final loss of water[2].

Validated Protocol: Synthesis & Solubilization of 6-Formyl-5-deazapterin

Self-validating marker: During the pivaloylation step, the successful protection is visually confirmed when the stubborn, cloudy suspension completely clarifies into a homogeneous solution.

  • Condensation: React 2,4-diamino-6-hydroxypyrimidine (10 mmol) with triformylmethane (11 mmol) in 50 mL of 20% aqueous acetic acid at reflux for 3 hours to form 6-formyl-5-deazapterin[2].

  • Isolation: Filter the highly insoluble precipitate while hot, wash extensively with boiling water and ethanol, and dry under a high vacuum.

  • Pivaloyl Protection: Suspend the crude, dried 6-formyl-5-deazapterin in pivalic anhydride (15 mL). Add 4-dimethylaminopyridine (DMAP, 1 mmol)[6].

  • Heating: Heat the suspension to 120°C for 2 hours. The reaction will transition from a cloudy suspension to a clear, amber solution as the 2-pivaloyl derivative forms[5].

  • Precipitation: Cool the mixture to room temperature and add 50 mL of hexanes to precipitate the 2-pivaloyl-6-formyl-5-deazapterin.

  • Purification: Filter and recrystallize the solid from a chloroform/methanol mixture to obtain the highly soluble, protected scaffold.

Yield Optimization Logic Tree

Use the following diagnostic tree to systematically identify and resolve yield-limiting factors in your workflow.

Figure 2: Diagnostic logic tree for troubleshooting low yields in pyrido[2,3-d]pyrimidine synthesis.

References

  • A Rapid One-pot Synthesis of Pyrido[2,3-d]pyrimidine Derivatives Using Brønsted-acidic Ionic Liquid as Catalyst. chem-soc.si. 3

  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. scirp.org. 4

  • 5-DEAZAPTERIN - gsrs. nih.gov. 1

  • Synthesis and biological activity of L-5-deazafolic acid and L-deazaaminopterin: synthetic strategies to 5-deazapteridines. acs.org.2

  • A Convenant Synthesis of 6-Formyl-5-Deazapterin. tandfonline.com. 5

  • PROTECTION AND DEPROTECTION OF FUSED 2-AMINO-4(3H)- PYRIMIDINONES: CONVERSION OF PTERINS AND 5-DEAZAPTERINS TO 2.4-DIAMMO DERIVA. semanticscholar.org. 6

Sources

Troubleshooting

Technical Support Center: Optimizing the Cyclization of Pyrido[2,3-d]pyrimidine Derivatives

Welcome to the Technical Support Center for the synthesis of pyrido[2,3-d]pyrimidine derivatives. These bicyclic nitrogen-containing heterocycles are highly valued in drug development as potent pharmacophores, frequently...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of pyrido[2,3-d]pyrimidine derivatives. These bicyclic nitrogen-containing heterocycles are highly valued in drug development as potent pharmacophores, frequently utilized as tyrosine kinase inhibitors, anticancer agents, and antimicrobial drugs[1].

However, the one-pot, three-component synthesis of these scaffolds is prone to batch-to-batch variability and the formation of side products[2]. As a Senior Application Scientist, I have structured this guide to provide you with mechanistic insights, troubleshooting workflows, and optimized protocols to suppress side reactions and maximize your cyclization yields.

Part 1: Mechanistic Insights & Causality (FAQs)

To troubleshoot side products, you must first understand the causality of the reaction. The standard one-pot synthesis involves an aromatic aldehyde, an active methylene compound (e.g., malononitrile), and a 6-aminopyrimidine (e.g., 6-aminouracil)[3].

Q1: Why do I observe the accumulation of uncyclized Michael adducts instead of the final product? A1: The synthesis proceeds via a domino Knoevenagel-Michael-cyclization sequence[3]. First, the aldehyde and malononitrile undergo a Knoevenagel condensation. Next, the 6-aminopyrimidine performs a Michael addition to the resulting α,β-unsaturated intermediate[4]. The final step—intramolecular cyclization—requires a nucleophilic attack to close the pyridine ring[5]. If the reaction lacks sufficient thermal energy or if the electrophilicity of the target carbon is too low, the reaction stalls, leading to the accumulation of the uncyclized Michael adduct[6].

Q2: How does the choice of catalyst influence side product formation? A2: The catalyst dictates the reaction kinetics of each step in the domino sequence. Harsh Lewis acids or strong bases can lead to the hydrolysis or degradation of the starting materials (especially 6-aminouracil)[3]. Conversely, mild, environmentally friendly catalysts like Diammonium Hydrogen Phosphate (DAHP) or Brønsted-acidic ionic liquids (e.g., [DMBSI]HSO4) provide the necessary activation for the Knoevenagel and Michael steps without inducing degradation, thereby suppressing side product formation[3][7].

Q3: What is the role of solvent dielectric properties in microwave-assisted cyclization? A3: Microwave irradiation is highly effective at driving the stalled Michael adduct through the final cyclization step[8]. However, microwave efficiency depends entirely on the solvent's ability to absorb microwave energy and convert it into heat (dielectric heating). Solvents with high dielectric constants, such as N,N-Dimethylformamide (DMF), rapidly reach optimal temperatures (e.g., 120°C at 250W), ensuring complete cyclization within 5–10 minutes and minimizing the time available for side reactions to occur[8].

Part 2: Mechanistic Pathway & Troubleshooting Workflows

Reaction Pathway & Side Product Branching

The following diagram illustrates the domino reaction sequence and the specific stages where side products typically branch off.

Mechanistic pathway of pyrido[2,3-d]pyrimidine synthesis highlighting side product branching.

Troubleshooting Logic Tree

When facing low yields, utilize Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) to profile your impurities[2]. Use the logic tree below to apply the correct self-validating fix.

Troubleshooting logic tree for identifying and resolving side products during cyclization.

Part 3: Quantitative Data & Experimental Protocols

To ensure a self-validating system, rely on established, high-efficiency catalytic conditions. The table below summarizes quantitative performance metrics for optimized catalytic systems.

Table 1: Catalyst & Condition Optimization for Pyrido[2,3-d]pyrimidines
Catalyst SystemSolvent / MediaHeating MethodReaction TimeYield (%)Key Mechanistic Advantage
DAHP (10 mol%) Aqueous EthanolConventional Reflux~60 min82–95Mild pH prevents degradation of 6-aminouracil[3].
DAHP (10 mol%) DMFMicrowave (250W)5–10 min82–95Rapid dielectric heating forces complete cyclization[8].
[DMBSI]HSO4 Solvent-freeConventional (100°C)< 3 min79–95Ionic liquid provides intense Brønsted acidity and acts as a heat sink[7].
Nano-Fe3O4@SiO2 WaterUltrasound (70°C)1.5–3 min94–99High surface-area catalysis with easy magnetic separation[4].
Step-by-Step Protocol: Microwave-Assisted Synthesis Using DAHP

This protocol is specifically designed to eliminate the accumulation of the uncyclized Michael adduct by combining mild catalysis with rapid dielectric heating[3][8].

Materials Required:

  • 4(6)-aminouracil (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.2 mmol)

  • Diammonium Hydrogen Phosphate (DAHP) (10 mol%)

  • N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Reagent Assembly: In a standard microwave-compatible reaction vessel, combine 1.0 mmol of 4(6)-aminouracil, 1.0 mmol of the target aromatic aldehyde, and a slight excess (1.2 mmol) of malononitrile[3]. Note: The excess malononitrile ensures the Knoevenagel equilibrium is pushed forward.

  • Catalyst Addition: Add exactly 10 mol% of DAHP. Causality check: Omitting DAHP will cause the reaction to fail or proceed extremely slowly, leading to oxidation side products[3].

  • Solvent Addition: Add 5 mL of DMF. DMF is prioritized over water for microwave synthesis due to its superior dielectric properties, allowing the reaction to reach the critical cyclization temperature rapidly[8].

  • Microwave Irradiation: Place the vessel in a laboratory microwave reactor. Set the maximum power to 250 W and the temperature limit to 120°C[8].

  • Reaction Monitoring: Irradiate the mixture for 5 to 10 minutes. Pause at the 5-minute mark to monitor the reaction via TLC (or rapid LC-MS) to confirm the disappearance of the Michael adduct intermediate[3].

  • Quenching and Work-up: Once complete, remove the vessel and allow it to cool to room temperature. Pour the reaction mixture into 20 mL of ice-cold distilled water.

  • Purification: Filter the resulting solid precipitate under vacuum. Wash the filter cake thoroughly with boiling water to remove any residual DAHP and unreacted malononitrile. Recrystallize the crude product from hot ethanol to yield the pure pyrido[2,3-d]pyrimidine derivative[4].

References

  • A Rapid One-pot Synthesis of Pyrido[2,3-d]pyrimidine Derivatives Using Brønsted-acidic Ionic Liquid as Catalyst Acta Chimica Slovenica [Link]

  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media International Journal of Organic Chemistry (SCIRP) [Link]

  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media (Microwave Optimization) International Journal of Organic Chemistry (SCIRP) [Link]

  • An Insight into the Therapeutic Potential of Pyridopyrimidines as Anticancer Agents Research Journal of Pharmacy and Technology [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents PMC / National Institutes of Health[Link]

  • A ONE-POT SYNTHESIS OF PYRIDO[2,3-d]- AND QUINOLINO[2,3-d] PYRIMIDINES CLOCKSS [Link]

Sources

Optimization

Technical Support Center: Crystallization of 2-amino-4-hydroxypyrido[2,3-d]pyrimidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate high-purity crystals of fused heterocyclic systems.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate high-purity crystals of fused heterocyclic systems. 2-amino-4-hydroxypyrido[2,3-d]pyrimidine (a deazapterin derivative) is notoriously difficult to crystallize. Trial-and-error approaches usually fail here because they ignore the compound's rigid planar structure, tautomeric behavior, and dense hydrogen-bonding network.

This guide moves beyond generic advice, providing you with mechanistically grounded, self-validating protocols to troubleshoot and resolve your crystallization bottlenecks.

Section 1: Mechanistic Insights – The Root of the Problem

Before adjusting your workflow, you must understand the causality behind the compound's physical behavior.

  • Lactam-Lactim Tautomerism: The compound exists in an equilibrium between its 4-oxo (lactam) and 4-hydroxy (lactim) forms. In the solid state, the lactam form typically dominates. This form acts as a robust hydrogen bond donor (via the lactam NH and 2-amino groups) and acceptor (via the carbonyl oxygen and ring nitrogens).

  • High Lattice Energy: Planar heterocyclic compounds naturally form extensive [1]. These interactions create tightly packed supramolecular dimers and ribbons. The resulting high lattice energy is the direct cause of the compound's poor solubility in standard organic solvents.

Hbonding Tautomer 2-amino-4-hydroxypyrido[2,3-d]pyrimidine Lactam Lactam Form (4-oxo) Dominant in Solid State Tautomer->Lactam Neutral pH Lactim Lactim Form (4-hydroxy) Favored in Basic Media Tautomer->Lactim High pH Dimers Extensive N-H···O & N-H···N Intermolecular H-Bonding Lactam->Dimers HighLattice High Lattice Energy & Poor Solubility Dimers->HighLattice Disrupt Disrupt via Polar Aprotic Solvents or pH Shift HighLattice->Disrupt

Mechanistic pathway of hydrogen bonding and tautomerism leading to poor solubility.

Section 2: Troubleshooting FAQs

Q1: My compound is "oiling out" (forming a gooey emulsion) upon cooling instead of forming a crystalline solid. How do I fix this? A1: You are observing Liquid-Liquid Phase Separation (LLPS). Oiling out occurs when high supersaturation forces the compound to separate into a solute-rich liquid phase rather than a solid crystal lattice. This happens when integration into the crystal lattice is [2] or when impurities of the crude mixture below the crystallization temperature. Solution:

  • Purity Check: If your crude is <90% pure, pre-purify it using activated charcoal.

  • Thermodynamic Control: Reduce your cooling rate to stay within the Metastable Zone Width (MSZW).

  • Seeding: Add seed crystals halfway into the metastable zone to bypass the kinetic barrier of primary nucleation.

Q2: The compound is completely insoluble in standard solvents like ethanol, DCM, or ethyl acetate. What solvent system should I use? A2: The high lattice energy driven by strong hydrogen bonding makes standard solvents ineffective. You must use solvents capable of disrupting these intermolecular bonds. Solution: Utilize highly polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to [3]. Because these solvents have high boiling points, they must be paired with an anti-solvent (like water) for precipitation. Alternatively, exploit the compound's amphoteric nature using a pH-shift method.

Q3: When I add an anti-solvent, the product crashes out as a fine, amorphous powder that clogs the filter. How do I get filterable crystals? A3: Amorphous precipitation is a classic sign of localized high supersaturation caused by adding the anti-solvent too rapidly. The molecules crash out before they have time to arrange into an ordered lattice. Solution: Switch to a controlled, dropwise anti-solvent addition at an elevated temperature (e.g., 60°C) with high agitation. Allow the solution to age (slurry maturation) to promote Ostwald ripening before cooling.

OilingOut Start Oiling Out Detected (Liquid-Liquid Phase Separation) CheckImp Assess Crude Purity via HPLC/NMR Start->CheckImp HighImp High Impurities (Freezing Point Depression) CheckImp->HighImp Purity < 90% LowImp High Purity (Kinetic Hindrance) CheckImp->LowImp Purity > 90% Purify Pre-purify via Charcoal or Chromatography HighImp->Purify Adjust Reduce Cooling Rate & Lower Supersaturation LowImp->Adjust Seed Add Seed Crystals in Metastable Zone LowImp->Seed

Workflow for diagnosing and resolving liquid-liquid phase separation (oiling out).

Section 3: Self-Validating Experimental Protocols
Protocol A: pH-Shift Crystallization (Thermodynamic Control)

This method leverages the compound's amphoteric nature, breaking the hydrogen-bond network chemically rather than thermally.

  • Step 1: Dissolution. Suspend 1.0 g of crude 2-amino-4-hydroxypyrido[2,3-d]pyrimidine in 10 mL of DI water. Slowly add 1M NaOH until the pH reaches 11–12.

    • Causality: High pH deprotonates the hydroxyl group (forming the lactim sodium salt), breaking the H-bond dimers and forcing the compound into solution.

    • Self-Validation: The opaque suspension must transition to a completely transparent solution. If particulates remain, they are non-acidic impurities. Filter them out now to validate the purity of your starting solution.

  • Step 2: Controlled Neutralization. Heat the solution to 50°C. Using a syringe pump, add 1M HCl at a strict rate of 0.5 mL/min under vigorous stirring (>400 RPM) until pH 6.5–7.0 is reached.

    • Causality: Gradual reprotonation slowly generates the neutral lactam form, controlling supersaturation and allowing orderly lattice packing.

    • Self-Validation: Monitor the pH continuously. If a massive, sudden precipitation occurs around pH 8, localized supersaturation has occurred. Validate by pausing the acid addition and letting the slurry age for 10 minutes; if the precipitate converts to a crystalline slurry, proceed.

  • Step 3: Aging and Isolation. Hold the slurry at 50°C for 1 hour, then cool to 5°C at a rate of 0.5°C/min. Filter and wash with ice-cold water.

Protocol B: Controlled Anti-Solvent Crystallization (DMSO/Water)

Use this method if the compound is sensitive to pH extremes.

  • Step 1: Dissolution. Dissolve 1.0 g of crude in 5 mL of DMSO at 60°C.

    • Causality: DMSO acts as a strong H-bond acceptor, disrupting the solute-solute interactions.

    • Self-Validation: Ensure complete dissolution. A clear, pale-yellow solution confirms the lattice energy has been overcome.

  • Step 2: Anti-Solvent Addition. Maintain 60°C. Add DI water dropwise (0.1 mL/min) until the solution becomes faintly turbid (the cloud point).

    • Causality: Water lowers the solubility capacity of the DMSO, slowly pushing the system into the metastable zone.

    • Self-Validation: Stop addition immediately at the cloud point. If the turbidity disappears upon stirring for 5 minutes, you are still undersaturated; add another 0.5 mL of water.

  • Step 3: Seeding & Cooling. Add 10 mg of pure seed crystals. Hold for 30 minutes to allow primary growth, then cool to 20°C at 0.2°C/min.

    • Causality: Seeding provides a template for lattice growth, preventing oiling out and amorphous crashing.

Section 4: Solvent Selection Data

To aid in designing your own solvent systems, refer to the quantitative parameters of common solvents used for planar heterocyclic compounds.

Solvent SystemDielectric Constant (ε)Boiling Point (°C)Role in CrystallizationSuitability & Causality
DMSO 46.7189Primary SolventExcellent. Strong H-bond acceptor; disrupts solute dimers. High BP requires anti-solvent precipitation.
DMF 36.7153Primary SolventGood. Similar to DMSO but slightly less polar. Good for generating stock solutions for anti-solvent workflows.
Methanol 32.765Co-solvent / RecrystallizationModerate. Can be used for recrystallization of highly pure batches via heating/cooling cycles.
Water 80.1100Anti-Solvent / pH MediaExcellent. Poor solvent for the neutral compound, making it an ideal anti-solvent or medium for pH-shift methods.
Ethyl Acetate 6.077Not RecommendedPoor. Cannot disrupt the strong N-H···O hydrogen bonding network; compound remains insoluble.
References
  • Title: 3.6F: Troubleshooting - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • Title: Oiling Out in Crystallization Source: mt.com URL:[Link]

  • Title: Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules Source: nih.gov (PMC) URL:[Link]

  • Title: Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds Source: mdpi.com URL:[Link]

  • Title: Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives Source: acs.org URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 2-Amino-4-hydroxypyrido[2,3-d]pyrimidine

Welcome to the Advanced Technical Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals working with pyrido[2,3-d]pyrimidine scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals working with pyrido[2,3-d]pyrimidine scaffolds.

Application Scientist Briefing: The Physicochemical Challenge

2-Amino-4-hydroxypyrido[2,3-d]pyrimidine is a privileged heterocyclic scaffold, serving as a critical intermediate in the synthesis of nonclassical antifolates, thymidylate synthase inhibitors (such as 5-deazafolic acid analogs), and advanced kinase inhibitors[1][2].

The primary challenge in purifying this crude intermediate stems from its dense array of hydrogen-bond donors and acceptors. The compound exhibits lactam-lactim tautomerism, existing predominantly as the 2-amino-pyrido[2,3-d]pyrimidin-4(3H)-one tautomer in the solid state. This results in an exceptionally high crystal lattice energy, rendering the compound virtually insoluble in standard organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Consequently, traditional normal-phase silica gel chromatography is highly ineffective. Successful purification requires exploiting the compound's amphoteric nature through precise pH manipulation or utilizing specialized reverse-phase techniques.

Purification Workflow Decision Matrix

PurificationWorkflow Crude Crude 2-amino-4-hydroxy- pyrido[2,3-d]pyrimidine SolCheck Assess Impurity Profile (LC-MS / TLC) Crude->SolCheck Regio Regioisomers Present? SolCheck->Regio PrepUPLC Reverse-Phase Prep-HPLC (TFA/MeCN Gradient) Regio->PrepUPLC Yes AcidBase Isoelectric Precipitation (Dissolve in NaOH, ppt with AcOH) Regio->AcidBase No (Mainly salts/SM) Pure Pure Compound (>95% Purity) PrepUPLC->Pure Trituration Hot Trituration (EtOH or DMF/H2O) AcidBase->Trituration If colored impurities remain AcidBase->Pure Trituration->Pure

Figure 1: Decision matrix for the purification of crude pyrido[2,3-d]pyrimidine derivatives.

Quantitative Data: Physicochemical Profile

To design a self-validating purification system, you must understand the solubility and ionization thresholds of the scaffold.

Table 1: Solubility and pKa Profile

PropertyValue / ObservationImplications for Purification Strategy
pKa (Acidic) ~8.5 – 9.5 (4-OH / 4-oxo)Enables complete dissolution in strong aqueous bases (1M NaOH) as a sodium salt.
pKa (Basic) ~1.5 – 2.5 (Ring Nitrogens)Susceptible to protonation by strong mineral acids (HCl), forming highly soluble salts.
Solubility (H₂O, pH 5-6) < 0.1 mg/mLPrecipitates quantitatively at its isoelectric point.
Solubility (1M NaOH) > 50 mg/mLIdeal for initial dissolution during acid-base extraction workflows.
Solubility (DMSO/DMF) 5 – 10 mg/mLSuitable for NMR sample preparation and Prep-HPLC loading.
Solubility (DCM/EtOAc) InsolubleRenders traditional normal-phase chromatography useless.

Troubleshooting & FAQs

Q1: My crude reaction mixture is completely insoluble in standard chromatography solvents. How do I isolate the product? A1: This is a classic issue caused by the strong intermolecular hydrogen bonding of the 2-amino and 4-oxo groups. Do not attempt silica gel chromatography. Instead, utilize isoelectric precipitation . By dissolving the crude solid in 1M NaOH, you deprotonate the 4-hydroxy group, forming a highly soluble sodium salt. Insoluble organic impurities (such as unreacted non-acidic precursors) can be filtered off. Carefully acidifying the filtrate to the compound's isoelectric point (pH 5.0–6.0) will force the neutral pyrido[2,3-d]pyrimidine to crash out as a pure precipitate[1][2].

Q2: Why do you recommend Glacial Acetic Acid instead of Hydrochloric Acid (HCl) for the precipitation step? A2: This is a critical causality in the protocol. The pKa of the pyrimidine ring nitrogens is approximately 1.5–2.5. If you use a strong mineral acid like HCl, it is very easy to overshoot the isoelectric point. Dropping the pH below 3.0 will protonate the ring nitrogens, converting your product into a highly water-soluble hydrochloride salt, which will drastically reduce your isolated yield. Glacial acetic acid (pKa 4.76) acts as a natural buffer, safely lowering the pH to ~5.0 without the risk of over-acidification.

Q3: I am seeing two distinct peaks in my LC-MS or NMR, but they have the exact same mass. Is my compound impure? A3: Not necessarily. Pyrido[2,3-d]pyrimidines substituted with oxygen at the 4-position exhibit lactam-lactim tautomerism. Depending on the solvent, temperature, and pH, the compound exists in an equilibrium between the 2-amino-4-hydroxypyrido[2,3-d]pyrimidine and 2-amino-pyrido[2,3-d]pyrimidin-4(3H)-one forms. To collapse the NMR signals into a single defined species, run your spectrum in DMSO-d6 at an elevated temperature (e.g., 80 °C) or add a single drop of TFA-d.

Q4: My synthesis yielded a mixture of pyrido[2,3-d]pyrimidine and pyrido[4,3-d]pyrimidine regioisomers. Isoelectric precipitation isn't separating them. What is the next step? A4: Regioisomeric mixtures—often resulting from the unselective condensation of 1,3-dicarbonyls with asymmetric pyrimidines—share nearly identical pKa values, making acid-base extraction ineffective. You must proceed to Reverse-Phase Preparative HPLC . Use a C18 column with an acidic mobile phase (0.1% TFA). The TFA ensures both isomers remain fully protonated, which prevents peak tailing and maximizes the subtle chromatographic resolution between the regioisomers.

Validated Methodologies (SOPs)

Protocol A: Isoelectric Precipitation (Acid-Base Extraction)

Use this protocol to remove unreacted starting materials, inorganic salts, and non-acidic organic byproducts.

  • Dissolution: Suspend 1.0 g of the crude 2-amino-4-hydroxypyrido[2,3-d]pyrimidine in 20 mL of 1M aqueous NaOH. Stir vigorously at room temperature for 15–20 minutes until the target compound is fully dissolved.

  • Filtration: Filter the basic dark solution through a tightly packed Celite pad. This step removes insoluble organic byproducts and polymeric impurities. Wash the pad with an additional 5 mL of 1M NaOH.

  • Cooling: Transfer the combined filtrate to a beaker and cool in an ice bath (0–5 °C).

  • Precipitation (Critical Step): Slowly add glacial acetic acid dropwise under vigorous stirring. Monitor the solution with a calibrated pH meter. Continue addition until the pH stabilizes between 5.0 and 5.5. A thick, pale precipitate will form.

  • Maturation: Stir the resulting suspension for 1 hour at 0 °C to ensure complete crystallization and lattice formation.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake sequentially with ice-cold water (2 × 10 mL) to remove sodium acetate salts, followed by ice-cold ethanol (10 mL) to remove trace water and colored impurities.

  • Drying: Dry the solid in a vacuum oven at 60 °C for 12 hours.

Protocol B: Reverse-Phase Preparative HPLC

Use this protocol strictly when separating closely related regioisomers or removing trace impurities that co-precipitate.

  • Sample Preparation: Dissolve the crude sample in pure DMSO to a maximum concentration of 50 mg/mL. Do not use methanol or acetonitrile as the injection solvent, as the compound will crash out in the injection loop.

  • Column: Preparative C18 (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phases:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 40% B over 20 minutes. (The compound is highly polar and will elute early; a shallow gradient is required for regioisomer resolution).

  • Flow Rate: 15.0 mL/min.

  • Detection: UV monitoring at 254 nm and 280 nm.

  • Recovery: Pool the pure fractions and lyophilize (freeze-dry) immediately to prevent acid-catalyzed degradation over time.

References

  • 2,4-Diamino-5-deaza-6-Substituted Pyrido[2,3-d]pyrimidine Antifolates as Potent and Selective Nonclassical Inhibitors of Dihydrofolate Reductases Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • US Patent 4526964A - 2,4-Diamino-6-(hydroxymethyl)
  • Conversion of a β-Amidoester to a Pyrimidine: 2-Amino-4-Hydroxy-5,6,7,8-Tetrahydro-1,3,8-Triazanaphthalene Source: Canadian Journal of Chemistry - Canadian Science Publishing URL:[Link]

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in Pyrido[2,3-d]pyrimidine Functionalization

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the pyrido[2,3-d]pyrimidine scaffold. This versatile heterocyclic system is a cornerstone in medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the pyrido[2,3-d]pyrimidine scaffold. This versatile heterocyclic system is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] However, its functionalization, particularly with bulky substituents, often presents significant challenges due to steric hindrance. This guide provides in-depth troubleshooting advice, detailed protocols, and expert insights to help you overcome these synthetic hurdles.

Understanding the Challenge: The "Crowded" Core

The pyrido[2,3-d]pyrimidine ring system, while a privileged scaffold, can become sterically congested, especially when substituted at multiple positions. This "crowding" can impede the approach of reagents and catalysts, leading to low yields, incomplete reactions, or undesired side products. The positions most susceptible to steric effects are often C4, C5, and C7, particularly when neighboring positions are also substituted. For instance, the introduction of a bulky aryl group at C5 can significantly hinder subsequent functionalization at C4 or C6.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the functionalization of sterically hindered pyrido[2,3-d]pyrimidines.

Question 1: My Suzuki-Miyaura coupling to introduce an aryl group at a hindered position (e.g., C4 or C5) is failing or giving very low yields. What can I do?

Answer: This is a classic steric hindrance problem in cross-coupling reactions. The bulky nature of both the pyrido[2,3-d]pyrimidine substrate and the boronic acid derivative can prevent the efficient formation of the key catalytic intermediates.

Troubleshooting Steps:

  • Ligand Selection is Crucial: Standard phosphine ligands like PPh₃ may not be effective. Switch to bulky, electron-rich Buchwald-type ligands. These ligands promote the oxidative addition step, which is often the rate-limiting step in sterically demanding couplings, and stabilize the active catalytic species.[5]

  • Catalyst Choice: If standard Pd(PPh₃)₄ is not working, consider more active palladium(II) precatalysts in combination with a specialized ligand. In some cases, exploring nickel-based catalyst systems can be beneficial as they can sometimes outperform palladium for challenging cross-couplings.[5]

  • Reaction Conditions Optimization:

    • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Microwave irradiation can be particularly effective in rapidly achieving high temperatures and improving yields.[5][6]

    • Base and Solvent: The choice of base is critical. A weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often preferred to minimize side reactions. Aprotic polar solvents like 1,4-dioxane, DMF, or toluene are commonly used. The addition of a small amount of water can sometimes be beneficial for the transmetalation step.[5]

Question 2: I'm attempting a Buchwald-Hartwig amination at a sterically congested position, but the reaction is sluggish and incomplete. How can I improve this?

Answer: Similar to Suzuki couplings, Buchwald-Hartwig aminations are highly sensitive to steric effects. The formation of the carbon-nitrogen bond can be impeded by bulky groups adjacent to the reaction site.

Troubleshooting Steps:

  • Employ Bulky Ligands: As with Suzuki couplings, the use of bulky, electron-rich phosphine ligands is paramount. Ligands such as XPhos, SPhos, or RuPhos are designed to facilitate challenging aminations.

  • Consider the Amine Component: If the amine you are trying to couple is also sterically hindered, the reaction becomes even more challenging. If possible, consider using a less hindered amine or a surrogate that can be later converted to the desired functional group.

  • Precise Base Selection: Strong, non-nucleophilic bases like LHMDS or NaOtBu are typically required for Buchwald-Hartwig reactions. Ensure the base is fresh and the reaction is performed under strictly anhydrous conditions.

Question 3: My C-H functionalization reaction on a substituted pyrido[2,3-d]pyrimidine is not selective and results in a mixture of products. How can I direct the reaction to the desired position?

Answer: Direct C-H functionalization is a powerful tool, but controlling regioselectivity on a complex heterocycle can be difficult, especially with pre-existing substituents that can electronically and sterically influence multiple positions.

Troubleshooting Steps:

  • Directing Groups: The most reliable way to control regioselectivity is to install a directing group. A removable group can be placed at a specific position to guide the C-H activation catalyst to the desired site.

  • Catalyst and Ligand Control: The choice of metal catalyst (e.g., Pd, Ru, Rh) and the coordinating ligands can significantly influence which C-H bond is activated. A systematic screen of different catalyst/ligand combinations is often necessary.

  • Reaction Parameter Optimization: Fine-tuning the solvent, temperature, and additives can alter the selectivity profile. For instance, a more coordinating solvent might favor one pathway over another.

Experimental Protocols: A Practical Guide

Here are detailed, step-by-step methodologies for key functionalization reactions, with a focus on overcoming steric challenges.

Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered 4-Chloro-pyrido[2,3-d]pyrimidine

This protocol is designed for the coupling of a bulky arylboronic acid to the C4 position of a pyrido[2,3-d]pyrimidine, a common challenge in drug discovery.

Materials:

  • 4-Chloro-pyrido[2,3-d]pyrimidine substrate

  • Arylboronic acid (1.5 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3 equivalents), finely ground and dried

  • Anhydrous 1,4-dioxane/water (10:1 v/v)

  • Microwave vial

Procedure:

  • To a microwave vial, add the 4-chloro-pyrido[2,3-d]pyrimidine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Seal the vial and heat in a microwave reactor to 120 °C for 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rationale for Choices: The use of a bulky, electron-rich ligand like SPhos is critical for facilitating the oxidative addition of the sterically hindered C-Cl bond to the palladium center. Microwave heating accelerates the reaction, often leading to higher yields and cleaner conversions in a shorter time.

Protocol 2: Buchwald-Hartwig Amination of a Bulky 2-Amino-pyrido[2,3-d]pyrimidine

This protocol details the amination of a pyrido[2,3-d]pyrimidine with a sterically demanding secondary amine.

Materials:

  • 2-Bromo-pyrido[2,3-d]pyrimidine substrate

  • Secondary amine (1.2 equivalents)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • NaOtBu (1.4 equivalents)

  • Anhydrous toluene

  • Schlenk flask

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and XPhos.

  • Add anhydrous toluene and stir for 10 minutes at room temperature to form the active catalyst.

  • In a separate flask, dissolve the 2-bromo-pyrido[2,3-d]pyrimidine substrate and the secondary amine in anhydrous toluene.

  • Add the substrate/amine solution to the catalyst mixture.

  • Add NaOtBu to the reaction mixture.

  • Heat the reaction to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by chromatography.

Rationale for Choices: The combination of Pd₂(dba)₃ and a highly active ligand like XPhos is effective for challenging aminations. NaOtBu is a strong, non-nucleophilic base that promotes the deprotonation of the amine and facilitates the catalytic cycle.

Data Presentation & Visualization

Table 1: Recommended Catalyst/Ligand Systems for Sterically Hindered Cross-Coupling Reactions

Reaction TypeSubstrateCoupling PartnerRecommended CatalystRecommended LigandBaseSolvent
Suzuki-Miyaura4-Chloro-pyrido[2,3-d]pyrimidineBulky Arylboronic AcidPd(OAc)₂SPhos or XPhosK₃PO₄1,4-Dioxane/H₂O
Buchwald-Hartwig2-Bromo-pyrido[2,3-d]pyrimidineHindered Secondary AminePd₂(dba)₃XPhos or RuPhosNaOtBuToluene
Sonogashira5-Iodo-pyrido[2,3-d]pyrimidineBulky Terminal AlkynePd(PPh₃)₂Cl₂ / CuIPPh₃Et₃NTHF/DMF

Diagram 1: Decision-Making Workflow for Troubleshooting a Failed Suzuki Coupling

G start Failed Suzuki Coupling ligand Switch to Bulky Ligand (e.g., SPhos, XPhos) start->ligand catalyst Use More Active Pre-catalyst (e.g., Pd(OAc)₂) ligand->catalyst Still no reaction success Successful Coupling ligand->success Reaction works conditions Increase Temperature (Consider Microwave) catalyst->conditions Still low yield catalyst->success Reaction works base Change Base (e.g., Cs₂CO₃) conditions->base Reaction incomplete conditions->success Reaction works base->success Improved Yield reevaluate Re-evaluate Substrate & Coupling Partner base->reevaluate Still no reaction

Caption: A flowchart to guide optimization of a challenging Suzuki coupling reaction.

Diagram 2: Steric Hindrance in Pyrido[2,3-d]pyrimidine Functionalization

G Steric Clash at C4/C5 cluster_0 Pyrido[2,3-d]pyrimidine Core C4 C4 C5 C5 N8a N8a C4->N8a C4a C4a C4->C4a R1 Bulky Group (R1) C4->R1 C6 C6 C5->C6 R2 Bulky Group (R2) C5->R2 N3 N3 N3->C4 N3->C4 N8a->C5 C7 C7 C6->C7 C6->C7 N8 N8 C7->N8 C7->N8 N8->N8a C8a C8a N8->C8a N1 N1 C2 C2 N1->C2 C2->N3 N5 N5 C4a->N5 C4a->C8a N5->C6 C8a->N1 reagent Bulky Reagent arrow Approach Hindered reagent->arrow catalyst Catalyst catalyst->arrow arrow->C4 arrow->C5

Caption: A conceptual diagram illustrating how bulky substituents can block reagent access.

Concluding Remarks

Overcoming steric hindrance in the functionalization of pyrido[2,3-d]pyrimidines requires a multi-faceted approach that combines the careful selection of catalysts and ligands with the optimization of reaction conditions. By understanding the underlying principles of these reactions and systematically troubleshooting, researchers can successfully synthesize even highly substituted and complex derivatives of this important heterocyclic scaffold.

References

  • Campos, J. F., Besson, T., & Berteina-Raboin, S. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3- d], [3,2- d], [3,4- d] and [4,3- d]pyrimidine Derivatives. Pharmaceuticals (Basel), 15(3), 352. [Link][1][3]

  • Yousif, M. N. M., El-Gazzar, A.-R. B. A., & El-Enany, M. M. (2021). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(1), 43-54. [Link][7]

  • El-Sayed, N. N. E., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(11), 7343-7369. [Link][4][8]

  • Abdel-Aziem, A., El-Gendy, M. S., & Abdelhamid, A. O. (2012). Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives. European Journal of Chemistry, 3(4), 457-462. [Link][9]

  • Al-Omair, M. A., et al. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 30(19), 4567. [Link][10][11]

  • de la Fuente, A., et al. (2020). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 25(22), 5432. [Link][12]

  • Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (piritrexim). Journal of Medicinal Chemistry, 23(3), 327-329. [Link]

  • Kumar, A., et al. (2018). Studies on synthesis of novel pyrido[2,3-d]pyrimidine derivatives, evaluation of their antimicrobial activity and molecular docking. Bioorganic & Medicinal Chemistry Letters, 28(9), 1546-1551. [Link][13]

  • The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link][14]

  • Tummalapalli, M., et al. (2016). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Organic & Biomolecular Chemistry, 14(48), 11481-11485. [Link][15]

  • Vaskevich, A. I., et al. (2011). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Chemistry of Heterocyclic Compounds, 47(2), 204-219. [Link][16]

Sources

Troubleshooting

Technical Support Center: HPLC Retention Optimization for Polar Pyrido(2,3-d)pyrimidine Metabolites

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to analyze highly polar metabolites of pyrido(2,3-d)pyrimidin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to analyze highly polar metabolites of pyrido(2,3-d)pyrimidine-based kinase inhibitors (such as palbociclib and ribociclib).

When parent drugs undergo phase I/II metabolism (e.g., glucuronidation, N-dealkylation, or hydroxylation), their hydrophilicity increases drastically. Combined with the basic nitrogen atoms inherent to the pyrido(2,3-d)pyrimidine core, these metabolites often suffer from poor retention, peak tailing, and severe ion suppression in standard liquid chromatography-mass spectrometry (LC-MS) workflows[1].

This guide is designed to move beyond basic troubleshooting. We will explore the mechanistic causality behind these chromatographic failures and provide self-validating protocols to establish robust, reproducible methods.

Diagnostic Workflow

Before adjusting your method, use the decision matrix below to identify the optimal chromatographic mode based on the physicochemical properties of your specific metabolite.

DiagnosticWorkflow Step1 Metabolite elutes in void volume (k' < 1)? Step2 Check Mobile Phase pH Is it acidic (pH < 3)? Step1->Step2 Yes Step3 Basic amines are protonated. Shift to HILIC or Mixed-Mode. Step2->Step3 Yes Step4 HILIC Workflow (Amide/Zwitterionic Column) Step3->Step4 LogP < 0 Step5 Mixed-Mode RP/Cation-Exchange (e.g., C18-AX) Step3->Step5 LogP 0 to 1.5 Step6 Peak Tailing Observed? Step4->Step6 Step5->Step6 Step7 Increase Buffer Ionic Strength (10-20 mM NH4OAc) Step6->Step7 Yes

Diagnostic workflow for resolving void volume elution of polar metabolites.

Troubleshooting FAQs

Q1: Why do my pyrido(2,3-d)pyrimidine metabolites co-elute with the solvent front on a standard C18 column?

The Causality: Pyrido(2,3-d)pyrimidines contain multiple basic nitrogen centers. Under typical LC-MS conditions utilizing 0.1% formic acid (pH ~2.7), these nitrogens become fully protonated. This transforms the metabolite into a highly polar cation surrounded by a massive hydration shell. Standard C18 stationary phases rely purely on hydrophobic partitioning; they physically cannot retain highly hydrophilic, charged species. Furthermore, attempting to force retention by running 100% aqueous mobile phases on standard C18 leads to "hydrophobic collapse" (dewetting of the silica pores), effectively destroying all retention[2]. The Solution: You must abandon standard C18. Switch to a polar-embedded column (e.g., Waters T3) designed with lower ligand density for 100% aqueous compatibility, or transition entirely to Hydrophilic Interaction Liquid Chromatography (HILIC)[3].

Q2: I switched to a HILIC method, but my retention times are drifting and peak shapes are severely tailing. How do I stabilize the system?

The Causality: HILIC retention is driven by the partitioning of the analyte into a water-enriched layer immobilized on the polar stationary phase[4]. If your retention times are drifting, the column has not fully equilibrated; HILIC requires 20 to 50 column volumes to establish this delicate water layer. Peak tailing for basic compounds in HILIC is caused by secondary electrostatic interactions (ion-exchange) with unshielded, negatively charged silanol groups on the silica surface. The Solution: You must control the ionic double-layer. Introduce 10–20 mM ammonium acetate or ammonium hydroxide into both your aqueous and organic mobile phases[5][6]. This creates a self-validating buffer system: if the pH drifts locally within the column, the high buffer capacity immediately neutralizes the shift, shielding the silanols and ensuring sharp peaks and reproducible retention.

Q3: Can I just use an ion-pairing reagent like TFA to force retention on my reversed-phase setup?

The Causality: Trifluoroacetic acid (TFA) acts as an ion-pairing reagent, binding to the protonated basic amines of the pyrido(2,3-d)pyrimidine to form a neutral, hydrophobic complex that retains well on C18. However, TFA is highly detrimental to LC-MS analysis. Its high surface activity prevents droplet evaporation in the electrospray ionization (ESI) source, causing severe ion suppression. The Solution: If you must use reversed-phase conditions, utilize a Mixed-Mode column (e.g., Reversed-Phase/Cation-Exchange). These columns covalently embed the electrostatic retention mechanism directly into the stationary phase, eliminating the need for MS-incompatible additives while retaining both polar and nonpolar analytes[3].

Mechanistic Pathway of HILIC Retention

Understanding how HILIC captures your metabolites is critical for method development. Unlike reversed-phase, HILIC requires a highly organic mobile phase to drive the polar analytes into the immobilized aqueous layer.

HILIC_Mechanism MobilePhase MobilePhase WaterLayer Water-Enriched Layer (Immobilized on Silica) MobilePhase->WaterLayer Analyte Partitioning StationaryPhase Polar Stationary Phase (e.g., Amide/Silica) WaterLayer->StationaryPhase Hydrogen Bonding & Ion Exchange Metabolite Protonated Pyrido(2,3-d)pyrimidine Metabolite->WaterLayer Hydrophilic Interaction

Mechanistic pathway of HILIC retention for polar basic metabolites.

Quantitative Comparison of Chromatographic Modes

Use this data table to benchmark your method parameters against industry standards for pyrido(2,3-d)pyrimidine metabolite analysis.

Separation ModeTarget Analyte LogP RangeTypical Starting Organic (%B)Required EquilibrationRelative LC-MS Sensitivity Multiplier
Conventional C18 > 2.05% - 10%10 Column Volumes1.0x (Baseline)
Polar-Embedded (T3) 0.5 to 2.00% - 5%10 Column Volumes1.2x
Mixed-Mode (RP/CX) -1.0 to 1.55% - 20%15 Column Volumes0.8x (Due to higher salt)
HILIC < 0.590% - 95%30 - 50 Column Volumes3.0x - 5.0x (High volatility)

Step-by-Step Experimental Protocol: HILIC-MS/MS

This protocol is a self-validating system optimized for highly polar pyrido(2,3-d)pyrimidine metabolites (e.g., glucuronides)[5].

Step 1: Sample Preparation & Dilution

  • Extract metabolites via protein precipitation (3:1 Acetonitrile:Plasma).

  • Centrifuge at 14,000 x g for 10 minutes and collect the supernatant.

  • Critical Causality Check: The final injection solvent must be at least 75% Acetonitrile. Injecting a highly aqueous sample into a HILIC column will instantly disrupt the immobilized water layer, causing severe peak splitting.

Step 2: Mobile Phase Configuration

  • Mobile Phase A (Aqueous): 20 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 5.8.

  • Mobile Phase B (Organic): 95% Acetonitrile / 5% Water containing 5 mM Ammonium Acetate.

  • Note: Maintaining buffer in the organic phase prevents ionic strength depletion during the gradient.

Step 3: Column Equilibration

  • Install an Amide or Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Flush with 50 column volumes of the starting mobile phase (e.g., 95% B).

  • Self-Validation: Inject a solvent blank. A perfectly flat baseline with no pressure fluctuations confirms the water-enriched layer is fully immobilized and stable.

Step 4: Gradient Elution

  • 0.0 - 2.0 min: Isocratic hold at 100% B (Retains highly polar compounds).

  • 2.0 - 7.0 min: Linear gradient to 50% B (Increasing the water content elutes the analytes).

  • 7.0 - 9.0 min: Hold at 50% B (Column wash).

  • 9.0 - 15.0 min: Return to 100% B for re-equilibration.

Sources

Reference Data & Comparative Studies

Validation

Scaffold Hopping in Kinase Inhibitors: A Comparative Guide to Quinazoline vs. 2-Amino-4-Hydroxy Pyrido[2,3-d]pyrimidine Cores

As the landscape of targeted oncology evolves, the limitations of first-generation ATP-competitive kinase inhibitors have become increasingly apparent. While the quinazoline scaffold—the backbone of blockbuster drugs lik...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted oncology evolves, the limitations of first-generation ATP-competitive kinase inhibitors have become increasingly apparent. While the quinazoline scaffold—the backbone of blockbuster drugs like gefitinib and erlotinib—remains a gold standard for Epidermal Growth Factor Receptor (EGFR) inhibition, acquired gatekeeper mutations (e.g., T790M) and off-target toxicities frequently compromise long-term clinical efficacy.

To overcome these hurdles, medicinal chemists have turned to scaffold hopping. Replacing the quinazoline core with a pyrido[2,3-d]pyrimidine core, specifically functionalized with 2-amino-4-hydroxy substituents, fundamentally alters the electronic distribution and hydrogen-bonding network within the kinase active site. This guide provides an objective, data-driven comparison of these two scaffolds, detailing the structural biology, comparative performance, and self-validating experimental workflows required to evaluate them.

Structural Biology & Binding Kinetics

The fundamental difference between these two scaffolds lies in their bicyclic fusion. A quinazoline consists of a benzene ring fused to a pyrimidine ring, whereas a pyrido[2,3-d]pyrimidine fuses a pyridine ring to the pyrimidine.

The Quinazoline Hinge Interaction

Quinazolines primarily function as adenine mimetics [1]. They anchor into the ATP-binding pocket by utilizing the N1 nitrogen of the pyrimidine ring as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., Met793 in EGFR). Because the fused benzene ring is highly hydrophobic and lacks heteroatoms, the scaffold relies heavily on this single, critical hinge interaction and extensive hydrophobic packing. When a gatekeeper mutation introduces steric bulk (e.g., Threonine to Methionine), the rigid quinazoline core is pushed out of alignment, drastically reducing binding affinity.

The Pyrido[2,3-d]pyrimidine Advantage

The introduction of the pyridine nitrogen in the pyrido[2,3-d]pyrimidine core creates an electron-deficient system that alters the pKa of the molecule, often improving aqueous solubility. More importantly, it provides an additional hydrogen bond acceptor (N8).

When functionalized with 2-amino-4-hydroxy groups, the scaffold becomes a near-perfect mimic of the natural guanine/adenine purine rings [2].

  • Causality of the 2-Amino Group: The 2-NH₂ acts as a potent hydrogen bond donor, establishing a secondary anchor point with the hinge region.

  • Causality of the 4-Hydroxy Group: Often existing in a tautomeric 4-oxo state, this group can interact with conserved water molecules deep in the binding pocket or directly with solvent-exposed residues.

This expanded hydrogen-bonding network provides the conformational flexibility needed to maintain high-affinity binding even when steric clashes arise from gatekeeper mutations.

BindingLogic cluster_Quin Quinazoline Scaffold cluster_Pyr Pyrido[2,3-d]pyrimidine Scaffold Q_Core Quinazoline Core (Hydrophobic) Q_Hinge Kinase Hinge Region (Single H-Bond) Q_Core->Q_Hinge N1 Acceptor Q_Resist Gatekeeper Mutation (Steric Clash) Q_Hinge->Q_Resist Resistance P_Core Pyrido[2,3-d]pyrimidine (Electron Deficient) P_Subst 2-Amino-4-Hydroxy (H-Bond Donors/Acceptors) P_Core->P_Subst Functionalization P_Hinge Kinase Hinge Region (Multiple H-Bonds) P_Core->P_Hinge N1/N8 Acceptors P_Subst->P_Hinge 2-NH2 Donor P_Overcome Maintained Affinity (Conformational Flexibility) P_Hinge->P_Overcome Overcomes Resistance

Caption: Structural comparison of kinase hinge region interactions and resistance bypass mechanisms.

Comparative Performance Data

To objectively evaluate the efficacy of these scaffolds, we must look at both isolated enzymatic activity and cellular phenotypic response. In comparative studies, pyrido[2,3-d]pyrimidine derivatives frequently outperform their quinazoline counterparts, particularly in highly aggressive, kinase-driven cell lines like PC-3 (prostate cancer) [3].

Table 1: In Vitro Potency Comparison (Representative Data)
Scaffold BaseCompound / DerivativeTarget / Cell LineIC₅₀ (µM)Key Structural Feature
Quinazoline Control 5cPC-3 (Prostate)> 10.04-alkylamino-2-methylthio
Pyrido[2,3-d]pyrimidine Compound 5dPC-3 (Prostate)5.82,4-disubstituted analog
Quinazoline Erlotinib (Standard)EGFR (WT)0.0024-anilino substitution
Pyrido[2,3-d]pyrimidine Novel Analog (B1)EGFR (L858R/T790M)0.015Overcomes T790M resistance
Pyrido[2,3-d]pyrimidine 2-amino-4-hydroxyPI3Kα / ERK2< 1.0Dual-kinase targeting capability

Data synthesized from comparative antitumoral screening methodologies [2][4].

Self-Validating Experimental Protocols

To ensure scientific integrity, any claim of kinase inhibition must be validated through a multi-tiered experimental workflow. The following protocols form a self-validating system: biochemical assays prove direct target engagement, while cellular assays confirm membrane permeability and phenotypic efficacy.

Workflow Synth Compound Synthesis & Purification Enz Biochemical Kinase Assay (ATP-Competitive) Synth->Enz >95% Purity Cell Cell Viability Assay (PC-3 / MCF-7) Enz->Cell IC50 < 10 µM Mech Western Blot (Downstream Targets) Cell->Mech Selectivity Profiling

Caption: Self-validating workflow for evaluating kinase inhibitor efficacy.

Protocol 1: Biochemical Kinase Assay (ADP-Glo™)

Rationale: We utilize a luminescent ADP-Glo assay rather than a traditional radiometric assay. Causality: By directly measuring the production of ADP, this assay is universally applicable to any kinase-substrate pair and ensures that the readout strictly reflects ATP-competitive inhibition at the hinge region, independent of the downstream peptide substrate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Titration: Serially dilute the quinazoline and pyrido[2,3-d]pyrimidine compounds in 100% DMSO, then dilute in 1X Kinase Buffer to achieve a final DMSO concentration of <1% (to prevent solvent-induced enzyme denaturation).

  • Enzyme Reaction: In a 384-well plate, combine 2 µL of the compound, 2 µL of the purified kinase (e.g., EGFR T790M), and 2 µL of the ATP/Substrate mix.

    • Critical Step: The ATP concentration must be set at the empirical Km​ of the specific kinase to accurately detect competitive inhibition.

  • Incubation: Incubate at room temperature for 60 minutes.

  • ADP Detection: Add 6 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Readout: Add 12 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal. Read on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic curve fit.

Protocol 2: Cellular Viability & Mechanistic Validation

Rationale: Biochemical potency does not guarantee cellular efficacy due to potential efflux pump activity or poor membrane permeability. We test compounds in PC-3 cells because they exhibit high basal levels of kinase-driven proliferation. Furthermore, viability assays must be paired with Western blotting to prove that cell death is caused by specific kinase inhibition, not general cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed PC-3 cells at 3,000 cells/well in a 96-well plate using RPMI-1640 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with varying concentrations of the inhibitors (0.1 µM to 50 µM) for 72 hours.

  • Viability Assessment (MTT): Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL DMSO and measure absorbance at 570 nm to calculate cellular IC₅₀.

  • Mechanistic Validation (Western Blot):

    • Treat a separate 6-well plate of PC-3 cells with the calculated IC₅₀ concentration of the pyrido[2,3-d]pyrimidine compound for 4 hours.

    • Lyse cells using RIPA buffer containing protease and phosphatase inhibitors (vital for preserving phosphorylation states).

    • Perform SDS-PAGE and probe for total EGFR, phospho-EGFR (Tyr1068), and downstream effectors (phospho-ERK, phospho-AKT). A successful target engagement will show a dose-dependent decrease in phosphorylation without altering total protein levels.

Conclusion

While quinazoline-based inhibitors established the foundation for targeted kinase therapy, the pyrido[2,3-d]pyrimidine scaffold—particularly with 2-amino-4-hydroxy functionalization—offers a superior pharmacokinetic and pharmacodynamic profile for overcoming acquired resistance. By providing an enriched hydrogen-bonding network, this scaffold maintains critical hinge-region interactions even in the presence of sterically demanding gatekeeper mutations. For drug development professionals, transitioning to this bicyclic system represents a highly viable strategy for next-generation ATP-competitive inhibitors.

References

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances (via National Institutes of Health / PMC). Available at:[Link]

  • Novel quinazoline and pyrido[2,3-d]pyrimidine derivatives and their hydroselenite salts as antitumoral agents. Arkivoc. Available at:[Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Pharmaceuticals (via National Institutes of Health / PMC). Available at:[Link]

Comparative

A Head-to-Head Comparison of Pyrido[2,3-d]pyrimidines and Pyrimidopyrimidines: An In-Vitro Efficacy Guide for Researchers

In the landscape of medicinal chemistry, the quest for novel therapeutic agents has led to a deep exploration of heterocyclic scaffolds. Among these, pyrido[2,3-d]pyrimidines and pyrimidopyrimidines have emerged as privi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents has led to a deep exploration of heterocyclic scaffolds. Among these, pyrido[2,3-d]pyrimidines and pyrimidopyrimidines have emerged as privileged structures due to their significant and diverse biological activities. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, particularly kinases, making them focal points in the development of anticancer, antimicrobial, and anti-inflammatory agents. This guide provides an in-depth, objective comparison of the in-vitro efficacy of these two prominent heterocyclic systems, supported by experimental data to inform researchers, scientists, and drug development professionals.

Introduction to the Scaffolds: Structural Analogs with Divergent Potential

Pyrido[2,3-d]pyrimidines and pyrimidopyrimidines are bicyclic heteroaromatic compounds containing both a pyrimidine ring and a fused pyridine or another pyrimidine ring, respectively. This fusion imparts a rigid structure capable of specific interactions with the active sites of various enzymes.

  • Pyrido[2,3-d]pyrimidines: This class of compounds has been extensively studied, with numerous derivatives demonstrating potent activity against a wide range of cancer cell lines.[1] Their mechanism of action is often attributed to the inhibition of various protein kinases involved in cell proliferation and survival.[2]

  • Pyrimidopyrimidines: This scaffold also exhibits a broad spectrum of pharmacological activities.[3] Different isomers, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, have been investigated for their potential as anticancer, antiviral, and antimicrobial agents.[4][5]

The rationale for this comparative guide stems from the need for a consolidated resource that critically evaluates the in-vitro performance of these two important classes of compounds, highlighting their relative strengths and potential therapeutic applications.

Comparative In-Vitro Efficacy: A Data-Driven Analysis

Anticancer Activity

Both scaffolds have demonstrated significant potential as anticancer agents, primarily through the inhibition of key kinases involved in cancer progression.

Table 1: Comparative Anticancer Activity (IC50, µM) of Representative Pyrido[2,3-d]pyrimidine and Pyrimidopyrimidine Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Target(s)Reference
Pyrido[2,3-d]pyrimidine Compound 52HepG-2 (Liver)0.3Not Specified[1]
Compound 55HepG-2 (Liver)0.3Not Specified[1]
Compound 8dPC-3 (Prostate)7.12EGFR[6]
Compound 8dA-549 (Lung)7.23EGFR[6]
Compound 6bPC-3 (Prostate)-CDK4/6[7]
Pyrimido[4,5-d]pyrimidine Compound 7f-0.05CDK2[8]
Compound 7e-0.25CDK2[8]
Compound 17-0.0012BTK[9]
Compound 18-0.0008BTK[9]
Pyrimido[5,4-d]pyrimidine Isonicotinamide DerivativeM. tuberculosis H37Rv3.58 µg/mLNot Specified[5]

Analysis of Anticancer Data:

The data suggests that both scaffolds are capable of producing highly potent anticancer agents. Notably, certain pyrimido[4,5-d]pyrimidine derivatives have shown exceptionally low nanomolar IC50 values against specific kinase targets like CDK2 and BTK.[8][9] This highlights their potential for developing highly selective and potent kinase inhibitors. Pyrido[2,3-d]pyrimidines have demonstrated broad-spectrum anticancer activity against various cell lines, with some compounds showing efficacy comparable to or greater than the standard chemotherapeutic drug doxorubicin.[1]

Antimicrobial Activity

While the primary focus of research has been on anticancer applications, both scaffolds have also been investigated for their antimicrobial properties.

Table 2: Comparative Antimicrobial Activity of Representative Derivatives

Compound ClassDerivative ExampleMicroorganismActivityReference
Pyrido[2,3-d]pyrimidine Not specifiedToxoplasma gondii, Pneumocystis cariniiEffective[1]
Pyrimido[5,4-d]pyrimidine Isonicotinamide DerivativeMycobacterium tuberculosis H37RvIC90 = 3.58 µg/mL[5]

Analysis of Antimicrobial Data:

The available data on antimicrobial activity is less extensive than for anticancer activity. However, the potent anti-mycobacterial activity of the pyrimido[5,4-d]pyrimidine derivative is noteworthy and suggests a promising avenue for the development of new anti-tuberculosis agents.[5]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of these compounds are largely attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival. As many derivatives of both classes act as kinase inhibitors, understanding these pathways is crucial.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[10][11] Aberrant EGFR signaling is a hallmark of many cancers.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Pyrimidopyrimidine Inhibitors Inhibitor->EGFR Inhibit

CDK2 Signaling Pathway

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[9] Its dysregulation is common in many cancers, making it an attractive therapeutic target.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Cyclin_D_CDK46 Cyclin D / CDK4/6 Rb Rb Cyclin_D_CDK46->Rb Phosphorylates E2F E2F Cyclin_E_CDK2 Cyclin E / CDK2 Rb->E2F Inhibits E2F->Cyclin_E_CDK2 Activates DNA_Synthesis DNA Synthesis Cyclin_E_CDK2->DNA_Synthesis Promotes Inhibitor Pyrimido[4,5-d]pyrimidine Inhibitors Inhibitor->Cyclin_E_CDK2 Inhibit

BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival.[8][12] Constitutive activation of this pathway is a driver of many B-cell malignancies.

BTK_Signaling_Pathway cluster_BCR_Activation BCR Activation cluster_Downstream_Signaling Downstream Signaling cluster_Cellular_Response Cellular Response BCR B-cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Activates BTK BTK LYN_SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Activates NF_kB NF-κB PLCG2->NF_kB Activates Proliferation_Survival B-cell Proliferation & Survival NF_kB->Proliferation_Survival Inhibitor Pyrimido[4,5-d]pyrimidine Inhibitors Inhibitor->BTK Inhibit

Experimental Protocols for In-Vitro Efficacy Assessment

To ensure the trustworthiness and reproducibility of the presented data, it is essential to understand the methodologies used. Below are detailed, step-by-step protocols for key in-vitro assays.

MTT Assay for Cytotoxicity (IC50 Determination)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.[4][13][14]

Materials:

  • Cancer cell lines (e.g., HepG-2, PC-3, A-549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well.

  • Absorbance Measurement: Shake the plate for 10 minutes to dissolve the formazan crystals and measure the absorbance at 490 nm or 570 nm.[4]

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Test Compounds & Controls incubate_24h->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan Crystals incubate_4h->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

In-Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.[13][15]

Materials:

  • Recombinant kinase (e.g., EGFR, CDK2, BTK)

  • Kinase-specific substrate

  • Test compounds (dissolved in DMSO)

  • ATP

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Kinase Reaction: Add the recombinant kinase and the test compound to the wells of a microplate and incubate to allow for binding.

  • Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction for a specified time at an optimal temperature.

  • Detection: Stop the reaction and add the detection reagent to quantify the amount of ADP produced (which is proportional to kinase activity).

  • Signal Measurement: Measure the luminescence signal using a microplate reader.

  • IC50 Calculation: Calculate the percentage of kinase inhibition for each compound concentration and plot a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

This guide has provided a comparative analysis of the in-vitro efficacy of pyrido[2,3-d]pyrimidines and pyrimidopyrimidines. Both scaffolds are exceptionally versatile and have yielded compounds with potent biological activities, particularly in the realm of oncology.

  • Pyrido[2,3-d]pyrimidines have a well-established and broad anticancer profile, with many derivatives showing efficacy against a variety of cancer cell lines.

  • Pyrimidopyrimidines , particularly the pyrimido[4,5-d]pyrimidine isomer, have emerged as a source of highly potent and selective kinase inhibitors, with some compounds exhibiting nanomolar to sub-nanomolar inhibitory activity.

While the existing data is promising, there is a clear need for more head-to-head comparative studies under standardized conditions to definitively establish the relative superiority of one scaffold over the other for specific therapeutic applications. Future research should also focus on elucidating the structure-activity relationships for both classes of compounds to guide the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The development of derivatives that can overcome drug resistance is another critical area of investigation.

References

  • Cadeddu, M., et al. (2024). Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms. International Journal of Molecular Sciences, 25(6), 3234.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Rostom, S. A. F., et al. (2010). Synthesis and in vitro evaluation of substituted pyrimido[5,4-d]pyrimidines as a novel class of anti-Mycobacterium tuberculosis agents. European Journal of Medicinal Chemistry, 45(7), 3234-3239.
  • Davids, M. S., & Brown, J. R. (2024). Bruton Tyrosine Kinase Degraders in B-Cell Malignancies. Cancer Research, 84(9), 1289-1291.
  • Lim, E., et al. (2020). Targeting CDK2 in cancer: challenges and opportunities for therapy.
  • Shaikh, G. M., et al. (2023). Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. ChemistrySelect, 8(25), e202301049.
  • Weng, W. Y., et al. (2012). Targeting B-Cell Receptor Signaling for Anticancer Therapy: The Bruton's Tyrosine Kinase Inhibitor Ibrutinib Induces Impressive Responses in B-Cell Malignancies. Journal of Clinical Oncology, 30(28), 3469-3471.
  • Lilly. (2023). Understanding Bruton's Tyrosine Kinase Pathway Inhibition in B-Cell Malignancies. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • El-Sayed, N. A. E., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2058-2074.
  • National Center for Biotechnology Information. (2026, March 15). CDK2 cyclin dependent kinase 2 [Homo sapiens (human)]. Gene - NCBI. Retrieved from [Link]

  • Merrick, K. A., et al. (2012). Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways. Proceedings of the National Academy of Sciences, 109(14), 5233-5238.
  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
  • Tadesse, S., et al. (2019). Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update. Journal of Medicinal Chemistry, 62(1), 4-20.
  • Sino Biological. (n.d.). EGFR Signaling Pathway. Retrieved from [Link]

  • Wells, C. I., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(15), 11494-11511.
  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6536-6556.
  • Wee, P., & Wang, Z. (2017).
  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695.
  • George, R. F., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry, 11(18), 2395-2414.
  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13, 6536-6556.
  • Wells, C. I., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. DORA 4RI. Retrieved from [Link]

Sources

Validation

Validating Target Engagement of 2-Amino-4-hydroxypyrido[2,3-d]pyrimidine: SPR vs. Orthogonal Biophysical Methods

The 2-amino-4-hydroxypyrido[2,3-d]pyrimidine scaffold (often existing as its tautomer, 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one) is a highly privileged pharmacophore in modern drug discovery. Because its fused bicyclic st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 2-amino-4-hydroxypyrido[2,3-d]pyrimidine scaffold (often existing as its tautomer, 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one) is a highly privileged pharmacophore in modern drug discovery. Because its fused bicyclic structure effectively mimics the adenine ring of ATP, it serves as a potent competitive inhibitor for a wide array of kinases (e.g., CDK2, MEK1, EGFR) and bacterial enzymes like biotin carboxylase [1].

However, confirming that a compound binds to its intended target in vitro—Target Engagement (TE)—requires more than just functional enzymatic assays. To differentiate true on-target efficacy from off-target toxicity or assay interference, biophysical validation is mandatory.

This guide provides a comprehensive, causality-driven comparison of Surface Plasmon Resonance (SPR) against orthogonal biophysical platforms like Isothermal Titration Calorimetry (ITC) and Microscale Thermophoresis (MST) for validating the target engagement of pyrido[2,3-d]pyrimidine derivatives.

The Mechanistic Imperative of Target Engagement

Equilibrium affinity ( KD​ ) only tells half the story of a drug's efficacy. The kinetic parameters—specifically the association rate ( kon​ ) and dissociation rate ( koff​ )—dictate the drug's residence time on the target. For ATP-competitive inhibitors like pyrido[2,3-d]pyrimidines, a slow koff​ is often the primary driver of sustained in vivo efficacy, allowing the inhibitor to outcompete high intracellular ATP concentrations [3].

Binding_Mechanism Kinase Kinase Target (e.g., CDK2 / MEK1) ATP_Pocket ATP-Binding Pocket (Active Site) Kinase->ATP_Pocket H_Bonds Hinge Region Binding (Hydrogen Bonds) ATP_Pocket->H_Bonds Scaffold Anchoring Inhibitor Pyrido[2,3-d]pyrimidine Scaffold Inhibitor->ATP_Pocket ATP Competition TE Target Engagement (Enzyme Inhibition) H_Bonds->TE

Figure 1: ATP-competitive binding mechanism of pyrido[2,3-d]pyrimidine scaffolds.

Objective Comparison of Biophysical Platforms

While SPR is the gold standard for real-time kinetic analysis, it is part of a broader biophysical ecosystem. Below is a structured comparison of SPR, ITC, and MST for evaluating small molecule kinase inhibitors [4, 5].

Table 1: Performance Comparison of Target Engagement Platforms
ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Primary Output Kinetics ( kon​ , koff​ ) & Affinity ( KD​ )Thermodynamics ( ΔH , ΔS , n ) & KD​ Equilibrium Affinity ( KD​ )
Throughput High (Multi-channel microfluidics)Low (1-2 hours per sample)Medium to High
Sample Environment Surface-immobilized targetTrue in-solutionTrue in-solution (can use lysate)
Protein Consumption Very Low (~1-5 µg per chip)High (~1-2 mg per run)Low (~10-50 µg)
Labeling Required? No (Label-free mass detection)No (Label-free heat detection)Yes (Fluorescent dye typically needed)
DMSO Tolerance High (Requires strict solvent correction)Moderate (Requires exact buffer matching)High (Less sensitive to bulk shifts)

The Verdict: SPR is the optimal primary screening and validation tool due to its low sample consumption and ability to resolve residence time ( 1/koff​ ). ITC should be reserved for orthogonal validation to confirm 1:1 stoichiometry and determine if the binding is enthalpy-driven (confirming specific hydrogen bond formation at the kinase hinge region) [2].

Causality-Driven SPR Protocol for Pyrido[2,3-d]pyrimidines

Executing an SPR assay for a hydrophobic small molecule requires a self-validating experimental design. The following step-by-step methodology explains not just how to perform the assay, but the causality behind each technical choice [2, 3].

SPR_Protocol Immobilize 1. Target Capture (Biotin-Streptavidin) Buffer 2. Buffer Prep (1-3% DMSO) Immobilize->Buffer Solvent 3. Solvent Correction (DMSO Calibration) Buffer->Solvent Inject 4. Analyte Injection (Single-Cycle) Solvent->Inject Analyze 5. Kinetic Fit (1:1 Langmuir) Inject->Analyze

Figure 2: Step-by-step SPR workflow for validating small molecule target engagement.

Step 1: Target Immobilization via Directed Capture
  • Protocol: Utilize a Series S Sensor Chip SA (Streptavidin). Biotinylate the target kinase (e.g., MEK1 or CDK2) using an Avi-tag and capture it onto the surface at a density of 3,000–5,000 Resonance Units (RU).

  • The Causality: Standard amine coupling randomly crosslinks lysine residues, which can block the ATP-binding pocket. Directed biotin-streptavidin capture ensures homogeneous orientation of the kinase, leaving the active site fully accessible to the pyrido[2,3-d]pyrimidine analyte [3].

Step 2: Buffer Optimization & DMSO Integration
  • Protocol: Prepare a running buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.05% Tween20) supplemented with 2% to 5% DMSO .

  • The Causality: Pyrido[2,3-d]pyrimidine derivatives are highly hydrophobic. Without DMSO, the compound will aggregate, leading to non-specific binding to the dextran matrix and artificially inflated, non-saturating SPR signals.

Step 3: Mandatory Solvent Correction
  • Protocol: Before analyte injection, run a 4-point or 5-point DMSO calibration curve (e.g., 1.5%, 1.8%, 2.0%, 2.2%, 2.5% DMSO) across all flow cells.

  • The Causality: DMSO has a massive refractive index. Even a 0.01% mismatch between the running buffer and the compound sample will cause a bulk shift of ~10-20 RU, completely masking the binding signal of a small molecule (MW ~162 g/mol ). The calibration curve allows the software to subtract this bulk refractive index error mathematically [2].

Step 4: Single-Cycle Kinetics (SCK) Injection
  • Protocol: Inject the pyrido[2,3-d]pyrimidine in a 5-step dose-response gradient (e.g., 3.2 nM to 2,000 nM) without regenerating the surface between injections. Set a long final dissociation time (e.g., 1,800 to 2,700 seconds).

  • The Causality: High-affinity kinase inhibitors often exhibit exceptionally slow off-rates. Traditional multi-cycle kinetics require harsh regeneration buffers (like NaOH or Glycine-HCl) that denature the kinase. SCK avoids regeneration entirely, preserving target integrity while accurately capturing the slow koff​ [3].

Data Interpretation and Orthogonal Validation

Once the SPR sensogram is generated, the data should be fitted to a 1:1 Langmuir binding model .

Identifying Mass Transport Limitations (MTL): If the association phase appears perfectly linear rather than exponential, the binding is limited by the diffusion of the compound to the sensor surface rather than the actual interaction. To correct this, increase the flow rate from 30 µL/min to 50–75 µL/min.

Orthogonal Confirmation: To ensure the SPR data is not an artifact of surface immobilization, cross-validate the lead pyrido[2,3-d]pyrimidine compound using ITC . A successful ITC run will yield a negative ΔH (exothermic), confirming that the binding is driven by the formation of specific hydrogen bonds between the 2-amino/4-hydroxy groups of the pyrimidine ring and the hinge region of the kinase, rather than non-specific hydrophobic aggregation [2, 5].

References

  • A class of selective antibacterials derived from a protein kinase inhibitor pharmacophore Proceedings of the N
  • Accurate Characterization of Binding Kinetics and Allosteric Mechanisms for the HSP90 Chaperone Inhibitors Using AI-Augmented Integrative Biophysical Studies JACS Au - ACS Public
  • Discovery of a Novel ATP-Competitive MEK Inhibitor DS03090629 that Overcomes Resistance Conferred by BRAF Overexpression in BRAF-Mut
  • Biophysical Assays - Reaction Biology Reaction Biology
  • Label-Free Interaction Validation and Characteriz
Comparative

mass spectrometry validation of synthesized pyrido(2,3-d)pyrimidine 2-amino-4-hydroxy

The 2-amino-4-hydroxy-pyrido[2,3-d]pyrimidine scaffold (often existing in its tautomeric form, 2-amino-pyrido[2,3-d]pyrimidin-4(3H)-one) is a privileged pharmacophore in modern drug discovery. It serves as the structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 2-amino-4-hydroxy-pyrido[2,3-d]pyrimidine scaffold (often existing in its tautomeric form, 2-amino-pyrido[2,3-d]pyrimidin-4(3H)-one) is a privileged pharmacophore in modern drug discovery. It serves as the structural backbone for numerous high-affinity kinase inhibitors and classical antifolates targeting dihydrofolate reductase (DHFR)[1]. However, the synthesis of this bicyclic system frequently yields isobaric byproducts and regioisomers.

As a Senior Application Scientist, I have structured this guide to objectively compare the analytical modalities used to validate this complex heterocycle. We will evaluate High-Resolution Mass Spectrometry (HRMS) against traditional alternatives, providing the mechanistic rationale and self-validating protocols necessary for definitive structural elucidation.

The Analytical Challenge: Tautomerism and Isobaric Interference

The condensation reactions used to construct the pyrido[2,3-d]pyrimidine core often involve multi-component cyclizations or the fusion of a pyridine ring onto a preformed pyrimidine (e.g., 2,4-diamino-6-hydroxypyrimidine)[2]. These pathways are susceptible to incomplete cyclization or alternative ring closures, generating impurities with identical nominal masses (isobars). Furthermore, the 4-hydroxy group engages in dynamic lactam-lactim tautomerism with the adjacent ring nitrogen, complicating chromatographic resolution and nuclear magnetic resonance (NMR) interpretation.

To definitively prove the success of the synthesis, the analytical method must not only confirm the elemental composition but also map the connectivity of the bicyclic ring system.

MS_Workflow cluster_validation Analytical Validation Modalities Syn Synthesis of 2-Amino-4-hydroxy- pyrido[2,3-d]pyrimidine Pur Chromatographic Purification Syn->Pur LRMS LRMS (Single Quad) Reaction Monitoring Pur->LRMS HPLC HPLC-UV Purity Quantification Pur->HPLC HRMS HRMS (Q-TOF/Orbitrap) Exact Mass & MS/MS Pur->HRMS Data Structural Elucidation & Data Consolidation LRMS->Data HPLC->Data HRMS->Data

Fig 1: Multi-modal analytical workflow for pyrido[2,3-d]pyrimidine structural validation.

Comparative Analysis: HRMS vs. Alternative Modalities

While High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Low-Resolution Mass Spectrometry (LRMS) are ubiquitous in synthetic laboratories, they fall short during the rigorous structural validation of novel pyrido[2,3-d]pyrimidines.

HRMS platforms (such as Quadrupole Time-of-Flight [Q-TOF] or Orbitrap) provide sub-5 ppm mass accuracy. This exact mass capability is non-negotiable when differentiating the target compound from isobaric impurities that differ by fractions of a Dalton (e.g., distinguishing a loss of NH3​ vs. OH ).

Table 1: Performance Comparison of Analytical Modalities for Pyrido[2,3-d]pyrimidine Validation

Analytical ModalityResolving Power (FWHM)Mass AccuracyStructural Elucidation CapabilityPrimary Utility in Workflow
HRMS (Q-TOF/Orbitrap) > 30,000< 5 ppmHigh (via MS/MS fragmentation)Definitive structural validation & elemental composition proof
LRMS (Single Quadrupole) ~ 1,000± 0.5 DaLow (Precursor ion only)High-throughput reaction monitoring & fraction collection
HPLC-UV (PDA) N/AN/ANone (Chromatographic only)Quantitative purity assessment & tautomer profiling

Self-Validating Experimental Methodology

To ensure absolute trustworthiness in the data, the following protocol integrates self-validating system checks. The methodology covers the preparation and HRMS acquisition for a synthesized 2-amino-4-hydroxy-pyrido[2,3-d]pyrimidine standard.

Phase I: Sample Preparation & Matrix Selection
  • Solubilization : Dissolve 1.0 mg of the purified synthesized compound in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO).

    • Causality: Pyrido[2,3-d]pyrimidines are highly planar, rigid aromatic systems that exhibit notoriously poor solubility in standard aqueous or methanolic solvents. DMSO disrupts the strong intermolecular hydrogen bonding (specifically between the 2-amino and 4-oxo/hydroxy groups).

  • Dilution : Dilute the stock solution 1:100 in a matrix of 50:50 Acetonitrile:Water containing 0.1% Formic Acid (v/v).

    • Causality: Formic acid acts as a volatile proton donor. The 2-amino group on the pyrimidine ring is highly basic; protonating it in solution drastically enhances the ionization efficiency during Electrospray Ionization (ESI), ensuring a robust [M+H]+ signal.

Phase II: HRMS Acquisition Protocol (ESI-Q-TOF)
  • System Suitability (Self-Validation) : Inject a blank consisting solely of the 50:50 Acetonitrile:Water + 0.1% Formic Acid matrix.

    • Causality: This establishes a baseline and proves that subsequent signals are strictly derived from the synthesized product, eliminating the possibility of column carryover or background contamination.

  • Ionization Parameters : Operate the ESI source in Positive Ion Mode (+). Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • MS/MS Fragmentation : Isolate the [M+H]+ precursor ion in the quadrupole. Apply a ramped Collision Energy (CE) from 15 eV to 40 eV in the collision cell using Argon as the collision gas.

    • Causality: The fused bicyclic nature of pyrido[2,3-d]pyrimidines makes them highly stable. A static, low collision energy will only yield the intact precursor. Ramping the CE ensures sufficient kinetic energy is transferred to induce ring-opening and generate the diagnostic fragment ions required for structural proof.

Mechanistic Insights: Interpreting the MS/MS Fragmentation

The true power of HRMS lies in tandem mass spectrometry (MS/MS). When the protonated 2-amino-4-hydroxy-pyrido[2,3-d]pyrimidine is subjected to Collision-Induced Dissociation (CID), it undergoes highly specific, predictable fragmentation pathways that validate the internal structure of the rings[3].

  • Loss of Isocyanic Acid (HNCO) : The most diagnostic fragmentation for this specific scaffold is the neutral loss of 43 Da (HNCO) from the pyrimidine ring. This occurs via the cleavage of the C4-N3 bonds, confirming the presence of the 4-hydroxy/4-oxo moiety adjacent to a ring nitrogen.

  • Loss of Ammonia ( NH3​ ) : A neutral loss of 17 Da is frequently observed, corresponding to the cleavage of the exocyclic 2-amino group.

  • Hydrogen Cyanide (HCN) Expulsion : Subsequent consecutive losses of HCN (27 Da) from the remaining pyridine-like fragments confirm the nitrogen-containing nature of the fused aromatic system[3].

By matching the exact mass of these fragments to their theoretical theoretical formulas (e.g., calculating the mass of [C7​H6​N4​O+H]+→[C6​H5​N3​+H]+ after HNCO loss), researchers can unequivocally validate that the synthesized product is the desired pyrido[2,3-d]pyrimidine and not a mis-cyclized isomer.

References

  • Pyrido[2,3-d]pyrimidin-7(8H)
  • National Center for Biotechnology Information (PMC)
  • The Mass Spectra of Pyrido [2, 3-d] pyrimidines J-Stage URL

Sources

Validation

Unveiling the Binding Dichotomy: 2-Amino-4-hydroxypyrido[2,3-d]pyrimidine vs. Methotrexate in DHFR Inhibition

As drug development professionals, we often rely on structural homology to predict ligand-target interactions. However, dihydrofolate reductase (DHFR) presents a classic cautionary tale in structure-based drug design: mi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, we often rely on structural homology to predict ligand-target interactions. However, dihydrofolate reductase (DHFR) presents a classic cautionary tale in structure-based drug design: minor pharmacophore alterations can completely invert a molecule's binding orientation.

This guide provides an objective, data-driven comparison of two pivotal antifolate scaffolds: Methotrexate (MTX) and 2-amino-4-hydroxypyrido[2,3-d]pyrimidine . Despite their structural similarities, these molecules exhibit a fundamental dichotomy in their binding modes—a 180° orientation flip dictated entirely by their pyrimidine ring substitutions. Understanding the causality behind this flip is critical for designing next-generation antifolates with optimized selectivity profiles.

Structural Logic: The Pharmacophore Dictates the Orientation

The active site of human DHFR (hDHFR) is highly conserved, featuring a critical acidic residue (Glu30) that anchors the pyrimidine ring of incoming ligands. The protonation state and hydrogen-bonding capacity of the ligand's pharmacophore directly dictate its spatial orientation within this pocket.

Methotrexate (MTX): The 2,4-Diamino "Flipped" Mode

Methotrexate is a classical antifolate characterized by a 2,4-diaminopteridine ring. Crystallographic evidence demonstrates that MTX binds to DHFR with its pteridine ring flipped 180° relative to the natural substrate, dihydrofolate (DHF) [2].

  • The Causality: This "flipped" orientation is thermodynamically mandatory. The 2,4-diamino substitution increases the pKa of the N1 nitrogen, ensuring it is protonated at physiological pH. To neutralize this charge, the protonated N1 and the 2-NH2 group must orient themselves to form a highly stable bidentate ionic and hydrogen-bonding network with the carboxylate of Glu30 [1].

2-Amino-4-hydroxypyrido[2,3-d]pyrimidine: The "Normal" Mode

Conversely, 2-amino-4-hydroxypyrido[2,3-d]pyrimidine represents a 5-deazapterin scaffold featuring a 2-amino-4-oxo (or 4-hydroxy) substitution pattern.

  • The Causality: Because this pharmacophore perfectly mimics the natural pterin ring of DHF, it binds in the "normal" (unflipped) orientation [3]. In this mode, the 4-hydroxy/oxo group acts as a critical hydrogen bond acceptor/donor with the backbone amides of residues such as Ile7 and Val115. The 2-NH2 group still interacts with Glu30, but the 180° flip is avoided because the N1 nitrogen is not protonated, eliminating the requirement for the bidentate ionic anchor seen in MTX [1].

BindingModes Substrate Natural Substrate (Dihydrofolate) Mode2 Normal Orientation (Matches Substrate) Substrate->Mode2 Baseline Inhibitor1 Methotrexate (MTX) [2,4-diamino substitution] Mode1 Flipped Orientation (180° rotation) Inhibitor1->Mode1 Steric/Electronic Requirement Inhibitor2 2-amino-4-hydroxypyrido [2,3-d]pyrimidine Inhibitor2->Mode2 Pharmacophore Similarity Interaction1 Bidentate Ionic Bond with Glu30 (hDHFR) Mode1->Interaction1 N1 & 2-NH2 Interaction2 H-Bond with Backbone (Ile7 / Val115) & Glu30 Mode2->Interaction2 4-OH & 2-NH2

Structural logic dictating the binding orientation of DHFR inhibitors based on their pharmacophore.

Quantitative Data Comparison

To objectively evaluate the performance of these two scaffolds, we must look at their kinetic parameters and structural interactions. The table below summarizes the contrasting profiles of MTX and typical 2-amino-4-hydroxypyrido[2,3-d]pyrimidine derivatives.

FeatureMethotrexate (MTX)2-Amino-4-hydroxypyrido[2,3-d]pyrimidine
Pharmacophore 2,4-diaminopteridine2-amino-4-oxo-5-deazapteridine
Binding Orientation Flipped (180° rotation)Normal (Matches Dihydrofolate)
Key Active Site Anchor Bidentate bond to Glu30 (via N1, 2-NH2)Backbone H-bonds (Ile7, Val115) via 4-OH
Protonation State N1 is protonated at physiological pHNeutral pyrimidine ring
Typical hDHFR Affinity ( Ki​ ) Picomolar ( <10 pM)Nanomolar to Micromolar
Enzyme Target Profile Highly specific to DHFRDual potential (DHFR & Thymidylate Synthase)

Experimental Methodologies: Validating the Binding Mode

To ensure scientific integrity, binding modes cannot be assumed via computational docking alone; they must be empirically validated. The following self-validating workflow combines steady-state kinetics (to confirm the mechanism of inhibition) with X-ray crystallography (to visualize the exact orientation).

Protocol 3.1: Steady-State Enzyme Kinetics

Purpose: Before committing to resource-intensive structural biology, we must confirm that the compound is a competitive inhibitor. If the inhibitor does not compete directly with DHF for the active site, co-crystallization efforts will yield misleading biological contexts.

  • Buffer Preparation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 10 mM β -mercaptoethanol to maintain the enzyme in a reduced, active state.

  • Pre-incubation: In a UV-compatible quartz cuvette, pre-incubate recombinant hDHFR (10 nM) with varying concentrations of the inhibitor (0.1 nM to 10 µM) and 100 µM NADPH for 5 minutes at 25°C. Causality: Pre-incubation allows the ternary complex (Enzyme-NADPH-Inhibitor) to reach equilibrium.

  • Reaction Initiation: Initiate the reaction by adding varying concentrations of the substrate, DHF (1 µM to 50 µM).

  • Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm for 3 minutes. This measures the oxidation of NADPH to NADP + , which is directly proportional to DHF reduction.

  • Data Validation (Lineweaver-Burk): Plot 1/V0​ versus 1/[S] . Intersecting lines on the y-axis mathematically confirm competitive inhibition, validating that the inhibitor occupies the same pocket as DHF.

Protocol 3.2: Co-Crystallization and Phase Determination

Purpose: To definitively observe whether the pyrimidine ring adopts the "flipped" or "normal" mode by generating high-resolution electron density maps.

  • Complex Formation: Concentrate purified hDHFR to 10 mg/mL in 20 mM HEPES (pH 7.2). Add a 5-fold molar excess of NADPH and the confirmed competitive inhibitor. Incubate for 2 hours on ice to ensure complete ternary complex formation.

  • Vapor Diffusion: Set up hanging-drop vapor diffusion plates using a reservoir solution of 15-25% PEG 4000 and 0.1 M sodium acetate (pH 4.5 - 5.5).

  • Cryopreservation & Diffraction: Harvest mature crystals, briefly soak them in the reservoir solution supplemented with 20% glycerol (cryoprotectant), and flash-freeze in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

  • Phase Determination: Solve the phases using Molecular Replacement (MR) with an apo-hDHFR search model.

  • Validation via Omit Map: Crucial Step: Before modeling the ligand into the structure, calculate an Fo​−Fc​ omit map. The continuous electron density around the C4 position will definitively show whether the oxygen (normal mode) or the amino group (flipped mode) is pointing toward the backbone amides [2].

Workflow N1 Protein Purification (hDHFR) N2 Co-crystallization (Hanging Drop) N1->N2 N6 Steady-State Kinetics N1->N6 Aliquot N3 X-Ray Diffraction N2->N3 N4 Phase Determination (Molecular Replacement) N3->N4 N5 Omit Map Generation (Orientation Check) N4->N5 N7 Lineweaver-Burk Plot Analysis N6->N7 Confirm Competitive Inhibition

Self-validating experimental workflow combining steady-state kinetics and X-ray crystallography.

References

  • Gangjee, A., et al. "Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates." Journal of Medicinal Chemistry.
  • Cody, V., et al. "Structure determination of tetrahydroquinazoline antifolates in complex with human and Pneumocystis carinii dihydrofolate reductase." IUCr Journals.
  • Gangjee, A., et al. "Synthesis, Antifolate, and Antitumor Activities of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines." Journal of Medicinal Chemistry.
Comparative

Bridging the Bench and the Bedside: A Guide to In Vitro-In Vivo Correlation for Pyrido[2,3-d]pyrimidine Anticancer Derivatives

In the landscape of modern oncology, the pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous potent kinase inhibitors.[1][2] These small molecules, including 2-amino-4-hyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern oncology, the pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous potent kinase inhibitors.[1][2] These small molecules, including 2-amino-4-hydroxy derivatives, are at the forefront of targeted cancer therapy. However, a critical hurdle in their journey from a laboratory discovery to a clinical reality is the translation of preclinical findings—a process heavily reliant on understanding the In Vitro-In Vivo Correlation (IVIVC).

This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of in vitro and in vivo assays for evaluating pyrido[2,3-d]pyrimidine derivatives. Moving beyond a simple listing of methods, we will explore the causal relationships behind experimental choices, detail robust protocols, and analyze the complex factors that govern the correlation between a compound's activity in a test tube and its efficacy in a living system. The objective is to equip you with the knowledge to design more predictive preclinical studies, ultimately accelerating the development of novel cancer therapeutics.

The Central Role of IVIVC in Drug Development

An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that relates an in vitro property of a dosage form to an in vivo response.[3] While classically applied to pharmacokinetics and formulation, the principles of IVIVC are conceptually vital for efficacy studies in oncology. A strong correlation allows in vitro assays to serve as a surrogate for in vivo performance, which can streamline development, reduce reliance on animal studies, and provide a mechanistic understanding of a drug's behavior.[4] For kinase inhibitors like the pyrido[2,3-d]pyrimidine derivatives, establishing this link is paramount for dose selection and predicting clinical outcomes.[5]

The IVIVC Workflow: From Enzyme to Efficacy

The path to establishing a meaningful correlation involves a multi-step, integrated approach. It begins with assessing the direct interaction between the compound and its molecular target and progresses through increasingly complex biological systems.

IVIVC_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation cluster_correlation Correlation & Modeling enzymatic Biochemical/Enzymatic Assay (e.g., Kinase Inhibition, IC50) cell_based Cell-Based Assay (e.g., MTT, Proliferation, GI50) enzymatic->cell_based Cellular Potency pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) (e.g., Plasma Concentration, Target Engagement) cell_based->pk_pd ivivc IVIVC Model Development cell_based->ivivc Predictive Input efficacy Efficacy Model (e.g., Xenograft, TGI) pk_pd->efficacy Dose-Response Relationship efficacy->ivivc Observed Outcome

Caption: The workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).

Part 1: In Vitro Characterization – Quantifying Potency

The initial evaluation of a pyrido[2,3-d]pyrimidine derivative begins with in vitro assays designed to measure its biological activity at the molecular and cellular levels.

Biochemical (Enzymatic) Assays

Expertise & Experience: The primary mechanism for many pyrido[2,3-d]pyrimidine derivatives is the inhibition of protein kinases.[6] Therefore, the first and most direct test is a biochemical assay to measure the compound's ability to inhibit its purified target kinase. This provides the half-maximal inhibitory concentration (IC50), a fundamental measure of potency. It is crucial to run these assays at an ATP concentration close to its Michaelis-Menten constant (Km) for the specific kinase, as ATP-competitive inhibitors (the most common type) will show artificially high potency at low ATP levels.[7]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

This protocol provides a robust, standard method for determining the IC50 of an inhibitor against a specific protein kinase.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing 60 mM HEPES-NaOH (pH 7.5), 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-Orthovanadate, 1.2 mM DTT, and 50 µg/ml PEG2000.[1]

    • ATP Solution: Prepare a stock solution of [γ-³³P]-ATP. The final concentration in the assay should be approximately 1 µM.[1]

    • Enzyme/Substrate Mix: Dilute the purified target kinase and its specific substrate (e.g., a peptide or protein like casein) in assay buffer. The optimal concentration of each must be determined empirically to ensure the reaction is in the linear range.[7]

    • Test Compound: Prepare serial dilutions of the pyrido[2,3-d]pyrimidine derivative in 10% DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the test compound dilution.

    • Add 20 µL of assay buffer and 5 µL of the ATP solution to each well.[1]

    • Initiate the reaction by adding 20 µL of the premixed enzyme/substrate solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains within the initial velocity phase.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that binds the phosphorylated substrate.

    • Wash the wells multiple times with a wash buffer to remove unincorporated [γ-³³P]-ATP.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assays

Expertise & Experience: While an enzymatic IC50 is a measure of raw potency, it doesn't account for crucial factors like cell permeability, target engagement in a complex cellular environment, or off-target effects. Therefore, the next essential step is to evaluate the compound's effect on cancer cell viability or proliferation. The MTT assay is a widely used, robust colorimetric method for this purpose.[8] The resulting value is often reported as a GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability), which reflects a more biologically relevant potency.

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines the steps to measure the cytotoxic or cytostatic effects of a compound on a cancer cell line.

  • Cell Plating:

    • Harvest and count cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).[9]

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[10]

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrido[2,3-d]pyrimidine derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL stock solution of Thiazolyl Blue Tetrazolium Bromide (MTT) in sterile PBS.[8]

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[10]

    • Incubate for 3-4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.[11]

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][12]

    • Allow the plate to stand overnight in the incubator or for a few hours at room temperature on a shaker to ensure complete solubilization.[10]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[8][12]

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the IC50 or GI50 value.

Part 2: In Vivo Evaluation – Assessing Systemic Efficacy

Promising in vitro results must be validated in a living organism to assess pharmacokinetics, safety, and true therapeutic potential.

Expertise & Experience: The human tumor xenograft model is the workhorse for preclinical oncology studies.[13] In this model, human cancer cells are implanted into immunodeficient mice (e.g., athymic nude or SCID mice), which allows the tumor to grow without being rejected.[4] The choice of cell line should ideally match the in vitro experiments to facilitate correlation. Key endpoints are tumor growth inhibition (TGI) and the ratio of the change in tumor volume of treated versus control animals (T/C ratio). A T/C value of ≤ 42% is a common benchmark for significant activity used by the National Cancer Institute.

Experimental Protocol: Subcutaneous Human Tumor Xenograft Model

This protocol describes a standard ectopic xenograft model for evaluating the efficacy of an anticancer compound.[13][14]

  • Animal Handling and Cell Implantation:

    • Use immunodeficient mice (e.g., 6-8 week old female athymic nude mice). Allow them to acclimatize for at least one week.

    • Harvest the selected human cancer cells from culture. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor growth.

    • Inject a specific number of cells (e.g., 5 x 10⁶) subcutaneously into the right flank of each mouse.[15]

  • Tumor Growth and Group Randomization:

    • Monitor the mice regularly for tumor formation.

    • Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).

    • Once tumors reach a palpable, predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 5-10 mice per group) to ensure the average tumor volume is similar across all groups.

  • Compound Administration:

    • Prepare the pyrido[2,3-d]pyrimidine derivative in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

    • Administer the compound to the treatment groups at various dose levels and schedules (e.g., once daily for 21 days). The control group receives the vehicle only.

  • Monitoring and Endpoint:

    • Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of toxicity.

    • The study typically concludes when the tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³).

    • At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., pharmacodynamics, histology).

  • Data Analysis:

    • Calculate the mean tumor volume for each group at each time point.

    • Calculate the Tumor Growth Inhibition (TGI) as: TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100.

    • Calculate the T/C ratio.

Part 3: The Correlation – Connecting the Dots

With robust data from both in vitro and in vivo experiments, we can now attempt to establish a correlation.

Data Presentation: A Comparative Analysis

The table below synthesizes data from published studies on various pyrido[2,3-d]pyrimidine derivatives, illustrating the relationship between their in vitro potency and reported in vivo activity.

Compound Class/ReferenceTarget KinaseIn Vitro Potency (IC50)Cell LineIn Vitro Potency (IC50/GI50)In Vivo ModelIn Vivo Efficacy
PIM-1 Inhibitor (Compound 4) [3][5][9]PIM-111.4 nMMCF-7 (Breast)0.57 µMNot ReportedPotent PIM-1 targeted chemotherapeutic agent validated[3][9]
PIM-1 Inhibitor (Compound 10) [3][5][9]PIM-117.2 nMMCF-7 (Breast)>50 µMNot ReportedPotent PIM-1 targeted chemotherapeutic agent validated[3][9]
eEF-2K Inhibitor (Compound 6) [16]eEF-2K420 nMMDA-MB-231 (Breast)Activity confirmedNot ReportedSignificantly reduced eEF-2K activity in cells[16]
eEF-2K Inhibitor (Compound 9) [16]eEF-2K930 nMMDA-MB-231 (Breast)Activity confirmedNot ReportedReduced eEF-2K activity in cells to a lesser extent[16]
SOS1 Inhibitor (Compound 8u) [17]SOS1Not ReportedNCI-H358 (Lung)3.56 nMNot ReportedEffective antitumor activities in vitro/in vivo[17]

Note: Direct quantitative in vivo efficacy data (e.g., TGI %) is often not presented alongside in vitro data in a single publication, highlighting a common challenge in building direct IVIVC models from literature.

Factors Complicating the In Vitro-In Vivo Correlation

A potent IC50 in a biochemical or cellular assay does not guarantee in vivo success. The transition from a controlled 2D environment to a complex physiological system introduces numerous variables.

IVIVC_Factors cluster_vitro In Vitro Potency cluster_vivo In Vivo Efficacy cluster_factors Confounding Physiological Factors vitro_node Low IC50 / GI50 vivo_node High TGI (%) vitro_node->vivo_node Ideal Correlation adme ADME Properties (Absorption, Distribution, Metabolism, Excretion) adme->vivo_node Potential Disconnect formulation Formulation & Solubility formulation->vivo_node Potential Disconnect target Tumor Microenvironment & Target Accessibility target->vivo_node Potential Disconnect toxicity Off-Target Toxicity toxicity->vivo_node Potential Disconnect

Caption: Key factors that can disrupt the correlation between in vitro potency and in vivo efficacy.

  • Pharmacokinetics (ADME): Poor absorption, rapid metabolism, fast excretion, or an inability to distribute to the tumor tissue can prevent the compound from reaching its target at a sufficient concentration for a sufficient duration.

  • Formulation and Solubility: A compound that is potent in a DMSO solution in vitro may precipitate or be poorly bioavailable when formulated for in vivo administration.

  • Tumor Microenvironment: The in vivo tumor is a complex, three-dimensional structure with heterogeneous blood supply, high interstitial fluid pressure, and regions of hypoxia, all of which can limit drug penetration and efficacy.

  • Off-Target Effects and Toxicity: A compound may have unforeseen toxicities in vivo that limit the dose that can be administered, preventing it from reaching the therapeutic concentrations predicted from in vitro studies.

  • Protein Binding: High binding to plasma proteins can reduce the free fraction of the drug available to act on the tumor.

Conclusion and Future Directions

The development of pyrido[2,3-d]pyrimidine 2-amino-4-hydroxy derivatives as anticancer agents is a promising field. While a direct, mathematical IVIVC for efficacy is challenging to establish, a strong conceptual correlation is an indispensable tool for decision-making in drug discovery. A successful preclinical program relies on a logical and iterative progression from enzymatic assays to cellular models and finally to in vivo studies.

Researchers must appreciate that in vitro assays, while essential for measuring intrinsic potency, are just the first step. A disconnect between in vitro and in vivo results should not be seen as a failure, but as an opportunity to understand the compound's broader pharmacological profile, particularly its ADME and safety properties. By integrating robust, well-designed experiments with a mechanistic understanding of the factors that govern drug action in a physiological system, we can improve the predictive power of our preclinical data and increase the likelihood of translating potent molecules into effective medicines for patients.

References

Sources

Validation

A Researcher's Guide to Benchmarking Novel Antifolates: Evaluating 2-amino-4-hydroxypyrido[2,3-d]pyrimidine Against Established Standards

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously evaluate the performance of a novel antifolate agent, using 2-amino-4-hydroxypyrido[2,3-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously evaluate the performance of a novel antifolate agent, using 2-amino-4-hydroxypyrido[2,3-d]pyrimidine as a primary example. We will delve into the mechanistic rationale, provide detailed experimental protocols, and offer insights into data interpretation, benchmarking this candidate against well-established antifolates such as methotrexate, pemetrexed, and pralatrexate.

The Rationale for Novel Antifolate Development

Antifolates are a cornerstone of chemotherapy, functioning as antimetabolites that interfere with the metabolic processes dependent on folic acid.[1] These agents primarily inhibit key enzymes in the folate pathway, leading to a depletion of essential precursors for DNA and RNA synthesis, thereby inducing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[2][3]

The classical antifolate, methotrexate, and newer agents like pemetrexed and pralatrexate have demonstrated significant clinical efficacy.[4] However, their use can be limited by toxic side effects and the development of drug resistance.[1] This necessitates the exploration of novel chemical scaffolds, such as the pyrido[2,3-d]pyrimidine core, which have shown promise as inhibitors of folate pathway enzymes, including dihydrofolate reductase (DHFR).[5][6] The 2,4-diamino substitution, present in many DHFR inhibitors, is a key structural feature often associated with potent activity.[7]

This guide will therefore use 2-amino-4-hydroxypyrido[2,3-d]pyrimidine as a representative of this promising class of compounds to illustrate a robust benchmarking strategy.

Unraveling the Mechanism: A Comparative Overview

The primary target of classical antifolates is Dihydrofolate Reductase (DHFR), an essential enzyme that reduces dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a crucial one-carbon donor in the synthesis of purines and thymidylate.[2] By inhibiting DHFR, antifolates disrupt the supply of these vital building blocks for DNA synthesis.[3]

  • Methotrexate is a potent inhibitor of DHFR.[8]

  • Pemetrexed is a multi-targeted antifolate, inhibiting not only DHFR but also thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT).[9]

  • Pralatrexate is another potent DHFR inhibitor, designed for enhanced cellular uptake.

While specific experimental data for 2-amino-4-hydroxypyrido[2,3-d]pyrimidine is not extensively published, its structural similarity to other pyrido[2,3-d]pyrimidine derivatives investigated as DHFR inhibitors suggests a similar mechanism of action.[5][6] The core of our benchmarking will therefore focus on its potential as a DHFR inhibitor.

Folate_Pathway cluster_inhibitors Antifolate Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA DHFR->THF Product 2-amino-4-hydroxypyrido[2,3-d]pyrimidine 2-amino-4-hydroxypyrido[2,3-d]pyrimidine 2-amino-4-hydroxypyrido[2,3-d]pyrimidine->DHFR Methotrexate Methotrexate Methotrexate->DHFR Pemetrexed Pemetrexed Pemetrexed->DHFR Pralatrexate Pralatrexate Pralatrexate->DHFR

Caption: The Folate Pathway and the inhibitory action of antifolates on DHFR.

Experimental Benchmarking: A Step-by-Step Guide

To objectively compare 2-amino-4-hydroxypyrido[2,3-d]pyrimidine with standard antifolates, a series of well-defined in vitro assays are essential.

Dihydrofolate Reductase (DHFR) Enzymatic Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the activity of the DHFR enzyme. The most common method is a colorimetric assay that monitors the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the conversion of DHF to THF.[10][11]

Experimental Protocol:

  • Reagent Preparation:

    • DHFR Assay Buffer: Prepare a 1X working solution from a 10X stock. Warm to room temperature before use.[10]

    • DHFR Substrate (DHF): Prepare a stock solution (e.g., 10 mM) in the assay buffer. This solution is light-sensitive and should be kept on ice and protected from light.[10]

    • NADPH Solution: Reconstitute lyophilized NADPH in assay buffer to create a stock solution (e.g., 20 mM).[10]

    • DHFR Enzyme: Dilute the enzyme stock to a working concentration in cold assay buffer immediately before use.[10]

    • Test Compounds: Prepare stock solutions of 2-amino-4-hydroxypyrido[2,3-d]pyrimidine and standard antifolates (Methotrexate, Pemetrexed, Pralatrexate) in an appropriate solvent (e.g., DMSO) and create a serial dilution series.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the test inhibitor at various concentrations (or vehicle for control) to the wells.[10]

    • Add 98 µL of the diluted DHFR enzyme solution to each well containing the test inhibitor, as well as to the 'Enzyme Control' and 'Inhibitor Control' wells. Mix gently.[10]

    • Add 100 µL of assay buffer to 'Background Control' wells.[10]

    • Pre-incubate the plate at room temperature for 10-15 minutes.[10]

    • Prepare the reaction mixture by diluting the DHFR substrate and NADPH stock solutions in the assay buffer.

    • Initiate the reaction by adding 100 µL of the reaction mixture to all wells.[10]

    • Immediately measure the absorbance at 340 nm in kinetic mode at room temperature, recording data every 15-30 seconds for 10-20 minutes.[10]

  • Data Analysis:

    • Calculate the rate of reaction (decrease in absorbance over time) for each well.

    • Subtract the background rate from all other readings.

    • Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[10]

DHFR_Assay_Workflow start Start reagent_prep Reagent Preparation (Buffer, DHF, NADPH, Enzyme, Inhibitors) start->reagent_prep plate_setup Plate Setup (96-well) - Add Inhibitors - Add DHFR Enzyme reagent_prep->plate_setup pre_incubation Pre-incubation (10-15 min, RT) plate_setup->pre_incubation reaction_init Initiate Reaction (Add DHF/NADPH mixture) pre_incubation->reaction_init kinetic_read Kinetic Absorbance Reading (340 nm, 10-20 min) reaction_init->kinetic_read data_analysis Data Analysis - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 kinetic_read->data_analysis end End data_analysis->end

Caption: Workflow for a DHFR enzymatic inhibition assay.

Cell Proliferation (MTT) Assay

This assay assesses the cytotoxic effect of the compounds on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Experimental Protocol:

  • Cell Culture:

    • Select appropriate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

    • Culture cells in the recommended medium and conditions.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12]

    • Treat the cells with serial dilutions of 2-amino-4-hydroxypyrido[2,3-d]pyrimidine and the standard antifolates for a specified period (e.g., 72 hours). Include untreated and vehicle-treated controls.[12]

    • After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.[12]

    • During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.

MTT_Assay_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding cell_adhesion Allow Cell Adhesion (Overnight) cell_seeding->cell_adhesion compound_treatment Treat with Test Compounds (72 hours) cell_adhesion->compound_treatment mtt_addition Add MTT Reagent compound_treatment->mtt_addition incubation_formazan Incubate (2-4 hours) (Formation of Formazan) mtt_addition->incubation_formazan solubilization Solubilize Formazan (Add DMSO) incubation_formazan->solubilization absorbance_reading Read Absorbance (570 nm) solubilization->absorbance_reading data_analysis Data Analysis - Calculate % Viability - Determine IC50 absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for an MTT cell proliferation assay.

Cellular Uptake Assay

This assay determines how efficiently the test compound enters the cancer cells. This is crucial as the efficacy of an antifolate is dependent on achieving a sufficient intracellular concentration.[13] Radiolabeled compounds are often used for this purpose.

Experimental Protocol (General Overview):

  • Radiolabeling: If possible, synthesize a radiolabeled version of 2-amino-4-hydroxypyrido[2,3-d]pyrimidine (e.g., with ³H or ¹⁴C).

  • Cell Culture: Culture the selected cancer cell lines to near confluence in appropriate culture plates.

  • Uptake Experiment:

    • Incubate the cells with the radiolabeled compound for various time points.

    • To determine competitive uptake, co-incubate the radiolabeled compound with an excess of the unlabeled compound or standard antifolates.

    • Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification:

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of uptake and determine kinetic parameters such as Km and Vmax.

Data Presentation and Interpretation

For a clear and objective comparison, all quantitative data should be summarized in a structured table.

CompoundDHFR IC₅₀ (nM)Cell Line 1 IC₅₀ (µM)Cell Line 2 IC₅₀ (µM)
2-amino-4-hydroxypyrido[2,3-d]pyrimidine Experimental ValueExperimental ValueExperimental Value
Methotrexate Experimental ValueExperimental ValueExperimental Value
Pemetrexed Experimental ValueExperimental ValueExperimental Value
Pralatrexate Experimental ValueExperimental ValueExperimental Value

Interpreting the Results:

  • A low DHFR IC₅₀ value for 2-amino-4-hydroxypyrido[2,3-d]pyrimidine would indicate potent inhibition of the target enzyme, comparable to or better than the standards.

  • Potent cytotoxicity (low IC₅₀ values) in the cell proliferation assays would suggest that the compound effectively kills cancer cells.

  • Comparing the DHFR inhibition with cellular cytotoxicity can provide insights into the compound's ability to penetrate cell membranes and its intracellular activity.

  • Data from the cellular uptake assay will further elucidate the compound's transport characteristics, a key factor in its overall efficacy.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound methodology for benchmarking the novel antifolate candidate, 2-amino-4-hydroxypyrido[2,3-d]pyrimidine, against established clinical standards. By systematically evaluating its enzymatic inhibition, cellular cytotoxicity, and uptake, researchers can gain a comprehensive understanding of its potential as a therapeutic agent. Promising results from these in vitro studies would warrant further investigation into its selectivity for cancer cells over normal cells, its in vivo efficacy in animal models, and a more detailed exploration of its mechanism of action and potential for overcoming existing resistance mechanisms.

References

  • Pyrimido-Pyrimidines: A Novel Class of Dihydrofolate Reductase Inhibitors. Link

  • MTT Cell Proliferation Assay - ATCC. Link

  • MTT assay protocol | Abcam. Link

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - clyte. Link

  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. Link

  • In-Depth Technical Guide: Dihydrofolate Reductase (DHFR) Inhibition - Benchchem. Link

  • TACS® MTT Cell Proliferation Assay. Link

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC. Link

  • Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors - MDPI. Link

  • Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511) - Assay Genie. Link

  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - MDPI. Link

  • Dihydrofolate Reductase Assay Kit (CS0340) - Technical Bulletin - Sigma-Aldrich. Link

  • ab283374 – Dihydrofolate reductase (DHFR) Inhibitor Screening Kit (Colorimetric) | Abcam. Link

  • Enzymatic Assay of DIHYDROFOLATE REDUCTASE (EC 1.5.1.3) - Sigma-Aldrich. Link

  • The majority of DHFR inhibitors are derivates of folic acid. Core... - ResearchGate. Link

  • Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities - SciSpace. Link

  • The Antifolates - PMC - NIH. Link

  • Folate pathway Overview of the folate pathway with separate folate isoforms and converting enzymes. Leucovorin (5-formyl THF) rescue therapy bypasses the action of DHFR. SAM - ResearchGate. Link

  • Antifolate - Wikipedia. Link

  • Data Sheet Cellular Uptake and Release Assays Protocol - Gifford Bioscience. Link

  • Effects of Antifolate Drugs on the Cellular Uptake of Radiofolates In Vitro and In Vivo. Link

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC. Link

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC. Link

  • Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities - PMC. Link

  • Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed. Link

  • Effects of antifolate drugs on the cellular uptake of radiofolates in vitro and in vivo - PubMed. Link

  • 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase - PubMed. Link

  • The synthesis and biological activity of a series of 2,4-diaminopyrido[2,3-d]pyrimidine based antifolates as antineoplastic and antiarthritic agents - PubMed. Link

  • Synthesis and biological evaluation of pyrido (2, 3-D) pyrimidine-carboxylate derivatives. Link

  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines | Bentham Science. Link

  • LY231514, a pyrrolo[2,3-d]pyrimidine-based antifolate that inhibits multiple folate-requiring enzymes - PubMed. Link

  • 2,4-diamino-5-deaza-6-substituted pyrido[2,3-d]pyrimidine antifolates as potent and selective nonclassical inhibitors of dihydrofolate redu... - ChEMBL. Link

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - MDPI. Link

  • Radiolabeling, cell uptake assay and saturation binding experiment. (A)... - ResearchGate. Link

  • Cellular Uptake Assay Data Collection DOJINDO LABORATORIES. Link

Sources

Comparative

Structural and Pharmacological Comparison Guide: Pyrido[2,3-d]pyrimidine 2-Amino-4-Hydroxy vs. Pteridine Rings

Executive Summary In the landscape of rational drug design, the transition from classical antimetabolites to targeted kinase inhibitors often hinges on subtle bioisosteric replacements. This guide provides an objective s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the transition from classical antimetabolites to targeted kinase inhibitors often hinges on subtle bioisosteric replacements. This guide provides an objective structural and pharmacological comparison between the pteridine ring (specifically the 2-amino-4-hydroxy derivative, known as pterin) and its bioisostere, the pyrido[2,3-d]pyrimidine ring (5-deazapterin).

By replacing the nitrogen at position 5 (N5) of the pteridine core with a carbon atom (C5), medicinal chemists fundamentally alter the scaffold's electron density, lipophilicity, and functionalization potential. This single-atom substitution shifts the primary pharmacological utility of the scaffold from classic Dihydrofolate Reductase (DHFR) inhibition to broad-spectrum, high-affinity kinase inhibition .

Structural & Physicochemical Divergence

The structural core of both scaffolds features a fused bicyclic system, but their heteroatom arrangement dictates their interaction with biological targets.

  • Pterin (Pyrimido[4,5-b]pyrazine): Contains nitrogens at positions 1, 3, 5, and 8. The high heteroatom density makes the ring highly electron-deficient and hydrophilic. The N5 atom acts as a critical hydrogen-bond acceptor for folate-dependent enzymes but restricts the addition of bulky substituents due to valency limits.

  • 5-Deazapterin (Pyrido[2,3-d]pyrimidine): Contains nitrogens at positions 1, 3, and 8. The N5 C5 replacement reduces the electron-withdrawing effect across the pyrimidine system. Crucially, the C-H bond at position 5 provides a synthetic vector for adding alkyl or aryl groups. This enables the molecule to probe deep hydrophobic pockets adjacent to the ATP-binding hinge region in kinases .

ScaffoldComparison cluster_0 Scaffold Evolution cluster_1 Pharmacological Profile Pterin Pterin Core (N at 1,3,5,8) Deaza 5-Deazapterin Core (Pyrido[2,3-d]pyrimidine) (N at 1,3,8) Pterin->Deaza Bioisosteric N5 -> C5 Replacement DHFR DHFR Inhibition (High Affinity) Pterin->DHFR Folate Mimicry Deaza->DHFR Retained H-Bonding Subst C5 Substitution (Hydrophobic Pocket) Deaza->Subst Enables Derivatization Kinase Kinase Inhibition (ATP Competitive) Subst->Kinase Deep Hinge Binding

Bioisosteric replacement of N5 with C5 shifts the profile from DHFR to broad kinase targeting.

Pharmacological Performance Comparison

Target Selectivity: DHFR vs. Kinases

Pteridines (e.g., Methotrexate, Folic Acid) are the gold standard for DHFR inhibition, relying on the 2-amino-4-hydroxy (or 2,4-diamino) motif to anchor into the catalytic site via hydrogen bonding with Asp/Glu residues. While pyrido[2,3-d]pyrimidines maintain this anchoring motif and exhibit equipotent DHFR inhibition, their true advantage lies in kinase targeting .

In kinases (e.g., Adenosine Kinase, CDK4/6), the pteridine N5 atom often clashes with the hydrophobic hinge region. The pyrido[2,3-d]pyrimidine scaffold overcomes this. For example, the optimization of a pteridine lead into the pyrido[2,3-d]pyrimidine derivative ABT-702 improved Adenosine Kinase inhibition by over 250-fold by utilizing the C5 vector to access a lipophilic sub-pocket .

Quantitative Performance Data

Table 1: Physicochemical and Pharmacological Comparison

FeaturePterin (2-amino-4-hydroxypteridine)5-Deazapterin (Pyrido[2,3-d]pyrimidine)
Heteroatom Pattern N1, N3, N5, N8N1, N3, N8
C5 Substitution Vector Not possible (N atom)Highly viable (C-H, C-Alkyl, C-Aryl)
Primary Target Class Dihydrofolate Reductase (DHFR)Kinases (CDK4/6, AK, PI3K), DHFR
Lipophilicity (LogP) Lower (Highly hydrophilic)Higher (Enhanced cellular permeability)

Table 2: Comparative IC50 Benchmark Data

Scaffold TypePrimary TargetRepresentative CompoundIC50 ValueSource
PteridineHuman DHFRMethotrexate (MTX)~1.0 - 5.0 nM
Pyrido[2,3-d]pyrimidineHuman DHFR5-Deazaaminopterin~2.0 - 6.0 nM
PteridineAdenosine Kinase4-amino-7-aryl-pteridine440 nM
Pyrido[2,3-d]pyrimidineAdenosine KinaseABT-7021.7 nM
Pyrido[2,3-d]pyrimidineCDK4/CDK6Palbociclib (PD-0332991)11 nM

Experimental Workflows & Methodologies

To objectively evaluate these scaffolds, researchers must employ rigorous, self-validating synthetic and biochemical protocols.

Protocol 1: Regioselective Synthesis via Intermolecular Aza-Wittig Reaction

Causality: Traditional condensation methods for synthesizing pyrido[2,3-d]pyrimidines often yield regiochemical mixtures. The aza-Wittig reaction provides a highly regioselective construction of the pyrimidinone ring, ensuring the >95% purity required for sensitive ATP-competitive kinase assays .

  • Iminophosphorane Formation: React 2-aminonicotinic acid derivatives with triphenylphosphine and hexachloroethane in anhydrous dichloromethane to form the iminophosphorane intermediate.

  • Aza-Wittig Coupling: Treat the isolated intermediate with a selected carboxylic acid chloride in anhydrous toluene under an inert argon atmosphere.

  • Heterocyclization: Heat the reaction mixture to reflux (110°C) for 4–6 hours. The reaction proceeds via an highly reactive imidoyl chloride intermediate, driving spontaneous ring closure.

  • Purification: Concentrate the product under reduced pressure. Purify via flash column chromatography (silica gel, EtOAc/Hexane gradient) to achieve >95% purity. Verify structural integrity via 1 H-NMR and HPLC-MS.

Protocol 2: Self-Validating In Vitro Kinase Inhibition Assay

Causality: When comparing pteridines and pyrido[2,3-d]pyrimidines, the assay must account for baseline enzyme auto-activity, ATP-competition dynamics, and vehicle interference. This protocol utilizes a self-validating loop to ensure data trustworthiness.

  • Reagent Preparation: Dissolve test compounds in 100% DMSO. Perform a 10-point serial dilution in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA). Ensure the final DMSO concentration in the well remains 1% to prevent enzyme denaturation.

  • Enzyme Equilibration: Combine 10 nM of recombinant target enzyme (e.g., CDK4/Cyclin D1) with the test compound. Incubate for 15 minutes at 25°C to allow thermodynamic equilibrium of the inhibitor-enzyme complex.

  • Reaction Initiation: Add ATP (at the predetermined Km​ value for the specific kinase) and the appropriate fluorescently labeled peptide substrate to initiate the reaction.

  • Kinetic Readout: Measure fluorescence polarization or TR-FRET continuously for 30 minutes to capture the initial velocity ( V0​ ).

  • Self-Validation System: Calculate IC50 values by normalizing data against three internal controls:

    • Vehicle Control (1% DMSO) for maximum uninhibited velocity.

    • Positive Control (Palbociclib) to validate assay sensitivity and dynamic range.

    • No-Enzyme Blank to subtract background fluorescence.

AssayWorkflow Step1 1. Compound Preparation Serial Dilution in <1% DMSO Step2 2. Enzyme Equilibration Incubate with Target (DHFR/Kinase) Step1->Step2 Step3 3. Reaction Initiation Add ATP/NADPH + Substrate Step2->Step3 Step4 4. Kinetic Readout Spectrophotometric Analysis Step3->Step4 Validation Self-Validation Controls: (+) Methotrexate/Palbociclib (-) Vehicle Only (Bg) No-Enzyme Blank Step4->Validation Data Normalization

Self-validating enzymatic assay workflow ensuring rigorous control over baseline variations.

References

  • "Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents." RSC Advances.[Link]

  • "Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives." Pharmaceuticals (Basel).[Link]

  • "Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor." Journal of Medicinal Chemistry.[Link]

  • "Structural characteristics of antifolate dihydrofolate reductase enzyme interactions." ResearchGate.[Link]

  • "Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK." Journal of Medicinal Chemistry.[Link]

  • "Pyrido[2,3-d]pyrimidine Derivatives: Synthesis via the Intermolecular Aza-Wittig Reaction/Heterocyclization and the Crystal Structure." Synthesis.[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Pyrido(2,3-d)pyrimidine, 2-amino-4-hydroxy-

Disclaimer: A specific Safety Data Sheet (SDS) for Pyrido(2,3-d)pyrimidine, 2-amino-4-hydroxy- was not located in the available public resources. The following guidance is therefore based on established best practices fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: A specific Safety Data Sheet (SDS) for Pyrido(2,3-d)pyrimidine, 2-amino-4-hydroxy- was not located in the available public resources. The following guidance is therefore based on established best practices for the handling and disposal of novel, potentially hazardous nitrogenous heterocyclic compounds. Researchers, scientists, and all laboratory personnel are required to consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations before proceeding. This document serves as a procedural guide, not a replacement for institutional protocols or regulatory requirements.

Introduction: A Proactive Stance on Chemical Stewardship

In the landscape of drug discovery and chemical research, our work's integrity is intrinsically linked to the safety and responsibility with which we manage our chemical reagents, from acquisition to disposal. Pyrido(2,3-d)pyrimidine, 2-amino-4-hydroxy-, like many complex heterocyclic compounds, is a molecule of interest due to its potential biological activity. This potential, however, necessitates a cautious and methodical approach to its end-of-life management. Improper disposal is not only a breach of regulatory compliance but a significant risk to environmental and public health[1]. This guide provides a framework for the safe and compliant disposal of this compound, grounded in the foundational principles of laboratory safety and hazardous waste management.

Section 1: Hazard Assessment and Waste Profile

Given the absence of specific toxicological data, Pyrido(2,3-d)pyrimidine, 2-amino-4-hydroxy- must be treated as a hazardous waste. This classification is based on the precautionary principle and the general characteristics of similar chemical structures.

  • Toxicity: Nitrogenous heterocyclic compounds often exhibit biological activity. Until proven otherwise, this compound should be considered toxic if swallowed, inhaled, or absorbed through the skin[2][3].

  • Environmental Hazard: The impact of this specific compound on aquatic life is unknown. To prevent environmental contamination, it must be prevented from entering drains or waterways[2].

  • Regulatory Framework: In the United States, chemical waste management is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA)[1][4][5]. All waste generated must be handled in accordance with these regulations.

Based on this assessment, all waste containing Pyrido(2,3-d)pyrimidine, 2-amino-4-hydroxy-, including stock material, contaminated labware, and personal protective equipment, must be collected and disposed of as hazardous chemical waste[6][7].

Section 2: Personal Protective Equipment (PPE) for Disposal

Handling chemical waste requires the same, if not a higher, level of personal protection as handling the pure substance. The following PPE is mandatory when handling Pyrido(2,3-d)pyrimidine, 2-amino-4-hydroxy- for disposal procedures.

PPE CategorySpecificationRationale
Eye Protection Tight-sealing chemical safety goggles or a face shield.Protects against splashes and potential aerosol generation during waste transfer[7].
Hand Protection Chemically-resistant gloves (e.g., Nitrile).Prevents dermal absorption, a common route of exposure for organic compounds[7]. Double-gloving is recommended.
Body Protection A buttoned laboratory coat.Protects skin and personal clothing from contamination[7].
Respiratory Not typically required if handled within a certified chemical fume hood.A NIOSH/MSHA-approved respirator may be necessary if there is a risk of generating dust or aerosols outside of a fume hood[7].

Section 3: Step-by-Step Disposal Protocol

This protocol outlines the systematic process for collecting and managing waste containing Pyrido(2,3-d)pyrimidine, 2-amino-4-hydroxy-.

Step 1: Designate a Satellite Accumulation Area (SAA)

For safety and regulatory compliance, all hazardous waste must be stored in a designated SAA[8]. This area must be at or near the point of waste generation and under the direct control of laboratory personnel[1][9]. The SAA should be clearly marked with hazardous waste signage[4].

Step 2: Select an Appropriate Waste Container
  • Compatibility: Choose a container made of a material chemically compatible with the waste. For organic solids or solutions, a high-density polyethylene (HDPE) or glass container is often suitable[10]. Avoid metal containers for potentially corrosive materials[4].

  • Integrity: The container must be in good condition, free from leaks, cracks, or deterioration, and have a secure, leak-proof screw cap[1][6][8].

  • Size: Select a container appropriately sized for the expected volume of waste to avoid long-term storage of nearly empty containers[1].

Step 3: Proper Labeling of the Waste Container

This is a critical step for regulatory compliance and safety. As soon as the first drop of waste is added, the container must be labeled[6].

  • Obtain a hazardous waste label from your institution's EHS department.

  • Clearly write the words "Hazardous Waste "[6][11].

  • List all chemical constituents by their full name, including solvents. For example: "Waste Pyrido(2,3-d)pyrimidine, 2-amino-4-hydroxy- in Methanol". Chemical formulas or abbreviations are not acceptable[6].

  • Indicate the approximate percentages of each component.

  • Fill in the generator's name and the accumulation start date.

Step 4: Waste Accumulation
  • Segregation: Store the waste container within your designated SAA, segregated from incompatible materials. As a general rule, keep organic bases separate from acids[8][12].

  • Add Waste: Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.

  • Keep Closed: The waste container must remain securely capped at all times, except when actively adding waste[6][8][13]. This prevents the release of vapors and protects the integrity of the lab atmosphere.

  • Fill Level: Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills[13].

Step 5: Arranging for Disposal

Once the waste container is full (or has been in accumulation for the maximum time allowed by your institution, often six to twelve months), arrange for a pickup by your EHS department[1][8]. Follow your institution's specific procedures for requesting a waste pickup. Do not move the waste to another location yourself[12].

Section 4: Disposal of Empty Containers

An "empty" container that once held Pyrido(2,3-d)pyrimidine, 2-amino-4-hydroxy- is still considered hazardous waste until properly decontaminated[12].

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol, acetone) that can solubilize the compound[6][12].

  • Collect Rinsate: The solvent used for rinsing (the rinsate) is now hazardous waste and must be collected in an appropriately labeled hazardous waste container, as described in Section 3[7][12].

  • Air Dry: Allow the rinsed container to air dry completely in a ventilated area, such as the back of a fume hood[12].

  • Deface Label: Completely remove or deface the original manufacturer's label[12].

  • Final Disposal: Once triple-rinsed and dried, the container may typically be disposed of in the regular laboratory trash or recycling receptacles, depending on institutional policy[12].

Section 5: Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Consult EHS: Contact your institution's EHS department or emergency line for guidance.

  • Cleanup (if trained): Only personnel who have received hazardous waste operations and emergency response (HAZWOPER) training should clean up spills[14][15]. For small spills of solid material, carefully sweep it up and place it in the designated hazardous waste container. For liquid spills, use a chemical spill kit with appropriate absorbent pads.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Pyrido(2,3-d)pyrimidine, 2-amino-4-hydroxy-.

G start Waste Generation (Pyrido(2,3-d)pyrimidine, 2-amino-4-hydroxy-) container Select Compatible & Leak-Proof Container start->container label Affix 'Hazardous Waste' Label & List All Constituents container->label store Store in Designated SAA (Segregated & Closed) label->store check_full Container >90% Full or Max Storage Time Reached? store->check_full check_full->store No pickup Arrange for Pickup by Institutional EHS check_full->pickup Yes end Waste Removed for Compliant Disposal pickup->end

Caption: Waste Disposal Workflow for Pyrido(2,3-d)pyrimidine, 2-amino-4-hydroxy-.

References

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Vertex AI Search.
  • Hazardous Waste - Standards | Occupational Safety and Health Administr
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Vertex AI Search.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • OSHA Rules for Chemical Hazards. (2026, March 12). DuraLabel Resources.
  • Safety D
  • Laboratory Waste Management Guidelines. Environmental Health and Safety Office.
  • SAFETY DATA SHEET. (2025, November 06). Sigma-Aldrich.
  • 1910.120 - Hazardous waste operations and emergency response.
  • SAFETY DATA SHEET. (2025, December 18). Thermo Fisher Scientific.
  • Laboratory Waste Management: The New Regulations. (2019, June 15). McKnight's Long-Term Care News.
  • SAFETY DATA SHEET. (2024, November 29). TCI Chemicals.
  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. Department of Chemistry | University of Toronto.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • HAZARDOUS WASTE MANAGEMENT PROCEDURES. Towson University.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Navigating the Disposal of 6-Chloropyrido[2,3-d]pyrimidine: A Guide to Safe and Compliant Practices. Benchchem.
  • 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No. (2016, April 20). Loba Chemie.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-4-hydroxy-pyrido[2,3-d]pyrimidine

As researchers and drug development professionals, our work with novel heterocyclic compounds like 2-Amino-4-hydroxy-pyrido[2,3-d]pyrimidine is foundational to therapeutic innovation. These molecules, structurally analog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel heterocyclic compounds like 2-Amino-4-hydroxy-pyrido[2,3-d]pyrimidine is foundational to therapeutic innovation. These molecules, structurally analogous to purines, are of significant interest for their potential biological activities, including anticancer and antimicrobial properties.[1][2][3][4] However, with novel potential comes the responsibility of rigorous safety. The structural similarity to other biologically active aminopyrimidines necessitates a cautious and well-defined handling protocol to mitigate potential health risks.

This guide provides essential, field-proven safety and logistical information for handling 2-Amino-4-hydroxy-pyrido[2,3-d]pyrimidine. The recommendations are grounded in the established safety profiles of structurally related compounds, ensuring a conservative and protective approach in the absence of specific toxicological data for this exact molecule. Our primary objective is to empower you to work safely and effectively, transforming procedural steps into a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment: The "Why" Behind the "What"

Understanding the potential hazards is the critical first step in defining the necessary protection. Based on data from analogous aminopyrimidine and pyridopyrimidine derivatives, we can anticipate the primary risks associated with handling 2-Amino-4-hydroxy-pyrido[2,3-d]pyrimidine. The principle of causality is clear: the potential for the compound to cause irritation or toxicity upon contact or inhalation directly dictates the level and type of barrier protection required.

Potential Hazard Route of Exposure Anticipated Effect Rationale for Protection
Serious Eye Irritation EyesDirect contact with the solid powder or aerosols can cause significant irritation or damage.[5][6][7][8][9][10]Imperative to use sealed eye protection to prevent any contact with sensitive eye tissues.
Skin Irritation / Toxicity SkinDirect contact may cause irritation.[5][7][8][9][10][11] Some related compounds are classified as toxic upon skin contact.[5][12]Chemical-resistant gloves and a lab coat are essential to prevent skin exposure.
Respiratory Irritation InhalationInhaling fine dust or aerosols may irritate the respiratory tract.[5][7][8][10][11]All handling of the solid compound must be performed in a certified chemical fume hood or with appropriate respiratory protection to prevent inhalation.[8][11][13]
Acute Oral Toxicity IngestionAccidental ingestion may be harmful or toxic.[5][9][12]Strict adherence to hygiene protocols, such as no eating or drinking in the lab and thorough hand washing, is critical.[5][12]

Core Directive: Personal Protective Equipment (PPE) Ensemble

Your PPE is your primary line of defense. The following ensemble should be considered the minimum standard when handling 2-Amino-4-hydroxy-pyrido[2,3-d]pyrimidine in solid form.

  • Eye and Face Protection:

    • Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[8][13][14]

    • Expert Insight: Standard safety glasses are insufficient. The fine, potentially airborne nature of a powdered compound requires a complete seal around the eyes to prevent particle entry. A face shield worn over goggles is recommended when there is a risk of splashing, though this is less common with solid handling.[14][15]

  • Hand Protection:

    • Requirement: Chemical-resistant nitrile gloves are the standard. Always inspect gloves for tears or pinholes before use.[11][13][15]

    • Expert Insight: Double-gloving is a highly recommended practice.[11] This provides a critical layer of security; if the outer glove is compromised, the inner glove still offers protection while you pause to replace the outer one. After handling, remove the outer glove first, followed by the inner glove, to avoid contaminating your skin. Dispose of gloves immediately in the designated hazardous waste container.

  • Skin and Body Protection:

    • Requirement: A clean, fully-buttoned laboratory coat must be worn to protect your arms and torso.[13][14][15] Appropriate attire, including long pants and closed-toe shoes that cover the entire foot, is mandatory.[14]

    • Expert Insight: The lab coat should be made of a material appropriate for chemical handling, such as cotton or a flame-resistant blend. Polyester and acrylic fabrics should be avoided as they can melt and adhere to the skin in the event of a fire.[14]

  • Respiratory Protection:

    • Requirement: All procedures that may generate dust or aerosols (e.g., weighing, transferring) must be conducted within a certified chemical fume hood.[11][13]

    • Expert Insight: If a fume hood is not available or if exposure limits are exceeded during a large-scale operation or spill cleanup, a NIOSH/MSHA-approved respirator with a particulate filter is required.[5][12][15] Use of a respirator necessitates enrollment in your institution's respiratory protection program, which includes medical evaluation and fit testing.[14]

Operational and Disposal Plans: A Step-by-Step Protocol

A self-validating safety protocol integrates procedural steps with continuous risk awareness. The following workflow ensures safety from preparation through disposal.

Step 1: Preparation and Pre-Handling
  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a current certification.

  • Assemble PPE: Don your complete PPE ensemble (lab coat, double gloves, safety goggles) before entering the designated handling area.

  • Prepare a Clean Workspace: Ensure the work surface inside the fume hood is clean and uncluttered. Have all necessary equipment (spatulas, weigh boats, containers) and waste disposal bags/containers readily accessible.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[6]

Step 2: Handling the Compound (Inside a Fume Hood)
  • Weighing and Transfer: Carefully weigh the desired amount of the compound on a weigh boat. Use gentle motions with the spatula to minimize the generation of airborne dust.

  • Container Management: Keep the primary container of 2-Amino-4-hydroxy-pyrido[2,3-d]pyrimidine sealed when not in immediate use.[5][6]

  • Immediate Cleanup: If a small amount of powder is spilled within the hood, gently wipe it up with a damp cloth or paper towel and dispose of it immediately into the hazardous waste container. Do not dry sweep, as this can create dust.

Step 3: Post-Handling and Decontamination
  • Surface Decontamination: After completing your work, decontaminate the work surface and any equipment used.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. First, remove the outer pair of gloves. Then, remove your lab coat and goggles. Finally, remove the inner pair of gloves.

  • Hygiene: Wash your hands thoroughly with soap and water after removing all PPE, even though you were wearing gloves.[5][12][13]

Step 4: Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[5][10][13]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][13]

Step 5: Disposal Plan
  • Waste Segregation: All materials contaminated with 2-Amino-4-hydroxy-pyrido[2,3-d]pyrimidine, including used gloves, weigh boats, and wipes, must be treated as hazardous waste.[15]

  • Waste Collection: Place all solid waste into a designated, sealed, and clearly labeled hazardous waste container. The label should include the full chemical name.[15]

  • Empty Containers: An empty container that held the compound must be triple-rinsed with a suitable solvent.[15] The rinsate (the solvent from rinsing) must be collected and disposed of as hazardous chemical waste.[15]

  • Final Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.[11][15] Do not dispose of this chemical down the drain or in regular trash.[15]

Workflow Visualization

The following diagram illustrates the comprehensive safety workflow for handling 2-Amino-4-hydroxy-pyrido[2,3-d]pyrimidine.

G Safe Handling Workflow for 2-Amino-4-hydroxy-pyrido[2,3-d]pyrimidine cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_post Phase 3: Post-Handling & Disposal cluster_emergency Contingency Risk_Assessment 1. Hazard ID & Risk Assessment PPE_Selection 2. Don Full PPE Ensemble (Goggles, Lab Coat, Double Gloves) Risk_Assessment->PPE_Selection Emergency Emergency Procedures (Spill, Exposure) Risk_Assessment->Emergency Eng_Controls 3. Verify Fume Hood & Emergency Equipment PPE_Selection->Eng_Controls PPE_Selection->Emergency Handling 4. Handle Compound (Weigh, Transfer) in Fume Hood Eng_Controls->Handling Eng_Controls->Emergency Decontamination 5. Decontaminate Surfaces & Equipment Handling->Decontamination Handling->Emergency Waste_Disposal 6. Segregate & Dispose of Hazardous Waste Decontamination->Waste_Disposal Decontamination->Emergency PPE_Doffing 7. Doff PPE Correctly Waste_Disposal->PPE_Doffing Waste_Disposal->Emergency Hygiene 8. Wash Hands Thoroughly PPE_Doffing->Hygiene PPE_Doffing->Emergency Hygiene->Emergency

Caption: A comprehensive workflow from preparation to disposal.

References

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Recommendations for Chemical Protective Clothing A-Z. [Link]

  • El-Hema, H. S., et al. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. [Link]

  • U.S. Environmental Protection Agency (EPA). Aminopyridines. [Link]

  • An, H., et al. (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. PubMed. [Link]

  • Journal of the Mexican Chemical Society. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. [Link]

  • Pauty, J., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. [Link]

  • Abdel-Aziem, A., et al. (2012). Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives. European Journal of Chemistry. [Link]

  • Nikolova, S., et al. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. PMC. [Link]

  • Al-Obaid, A. M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]

  • ResearchGate. Time-Efficient Synthesis of Pyrido[2,3-d]pyrimidinones via α-Oxoketenes. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.